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Core Science & Biosynthesis

Foundational

2-Aminobut-3-yn-1-ol: A Comprehensive Technical Guide to its Chemical Properties, Reactivity, and Applications in Drug Discovery

Executive Summary 2-Aminobut-3-yn-1-ol is a highly functionalized, low-molecular-weight chiral building block that has gained significant traction in medicinal chemistry and bioconjugation. Featuring a terminal alkyne, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Aminobut-3-yn-1-ol is a highly functionalized, low-molecular-weight chiral building block that has gained significant traction in medicinal chemistry and bioconjugation. Featuring a terminal alkyne, a primary amine, and a primary alcohol, this trifunctional molecule offers orthogonal reactivity. This whitepaper provides an in-depth analysis of its physical and chemical properties, mechanistic reactivity, and field-proven experimental protocols, serving as a definitive guide for researchers and drug development professionals.

Physical and Chemical Properties

Understanding the physicochemical profile of 2-aminobut-3-yn-1-ol is critical for its handling and application. The free base is prone to oxidation and polymerization due to the presence of the terminal alkyne and primary amine; hence, it is predominantly utilized and stored as a hydrochloride salt to ensure long-term stability[1].

PropertyValue
Chemical Name 2-aminobut-3-yn-1-ol
Synonyms Propargylglycinol, 2-amino-3-butyn-1-ol
Molecular Formula C4H7NO
Molecular Weight 85.10 g/mol (Free base) / 121.57 g/mol (HCl salt)
CAS Registry Numbers 1314976-44-7 (Unspecified), 676503-26-7 (2S), 898818-92-3 (S-HCl), 1864058-21-8 (HCl)
SMILES C#CC(N)CO
InChIKey RSUWHQXXMTYZTI-UHFFFAOYSA-N
Physical State Solid (as hydrochloride salt)
Storage Conditions 4 °C, desiccated

Data compiled from1[1] and2[2].

Structural Significance & Mechanistic Reactivity

The utility of 2-aminobut-3-yn-1-ol stems from its three orthogonal functional groups, which can be selectively manipulated:

  • Terminal Alkyne : Highly reactive in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The acidic alkyne proton also allows for Sonogashira cross-coupling or direct deprotonation for nucleophilic additions.

  • Primary Amine : Acts as a potent nucleophile. It can be selectively protected (e.g., Boc, Fmoc) or reacted with acyl chlorides/carboxylic acids to form amides. In heterocyclic synthesis, it reacts with phosgene equivalents to yield oxazolidinones[3].

  • Primary Alcohol : Can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., tosylate, mesylate) for further substitution.

  • Stereocenter (C2) : The chirality at the C2 position is paramount for biological activity. For instance, the (S)-enantiomer is a critical precursor in the synthesis of oxazolidinone-based antibacterial agents. To maintain this crucial stereocenter, (S)-2-aminobut-3-yn-1-ol is typically synthesized from 3[3]. Causality: Garner's aldehyde is chosen as the starting material because its rigid oxazolidine ring prevents epimerization at the alpha-chiral center during the strongly basic conditions required for alkyne formation.

Applications in Drug Discovery & Chemical Biology

  • Antibacterial Agents : 2-aminobut-3-yn-1-ol is a key intermediate in the3 and oxazolidinone antibiotics[3].

  • Bioconjugation : The terminal alkyne makes it an ideal handle for attaching fluorophores, PEG chains, or targeting ligands via 4[4].

  • Heterocyclic Scaffolds : It is widely used in 5 and the generation of imidazoquinolines[5].

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Conjugate 2-aminobut-3-yn-1-ol to an azide-functionalized payload.

  • Preparation : Dissolve 1.0 eq of the azide and 1.2 eq of 2-aminobut-3-yn-1-ol HCl in a 1:1 mixture of tert-butanol and H₂O.

  • Catalyst Initiation : Add 0.1 eq of CuSO₄·5H₂O, followed immediately by 0.5 eq of sodium ascorbate.

    • Causality: Sodium ascorbate is added in a 5-fold excess relative to copper to ensure Cu(II) is reduced to the catalytically active Cu(I) state in situ. This prevents the oxidative homocoupling (Glaser coupling) of the terminal alkyne, which is a common side reaction when oxygen and unreduced Cu(II) are present.

  • Reaction : Stir at room temperature for 2-4 hours.

  • Self-Validation System : Monitor the reaction via LC-MS. The protocol is self-validating when the extracted ion chromatogram shows the complete disappearance of the alkyne mass (m/z 86.1 [M+H]⁺) and the appearance of the triazole conjugate mass. The absence of a [2M-2+H]⁺ peak confirms the successful suppression of Glaser coupling.

Protocol 2: Selective N-Boc Protection

Objective: Protect the primary amine while leaving the primary alcohol and alkyne intact.

  • Preparation : Suspend 2-aminobut-3-yn-1-ol HCl (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Reagent Addition : Add 2.5 eq of Triethylamine (TEA), followed dropwise by 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O).

    • Causality: The TEA serves a dual purpose: it neutralizes the HCl salt to free the nucleophilic lone pair on the nitrogen, and it acts as an acid scavenger for the byproducts of the Boc₂O reaction. The low temperature (0 °C) ensures kinetic control, preventing the less nucleophilic primary alcohol from attacking the Boc₂O (O-acylation).

  • Reaction : Warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl.

  • Self-Validation System : Perform Thin Layer Chromatography (TLC) using a ninhydrin stain. The starting material will stain a deep purple/red (indicating a free primary amine). The successful formation of the Boc-protected product is validated when the product spot does not stain with ninhydrin at room temperature, confirming complete N-capping.

Reactivity Workflow Diagram

ReactivityMap Core 2-Aminobut-3-yn-1-ol Click CuAAC (Click Chemistry) Core->Click Azide + Cu(I) Amine N-Derivatization Core->Amine Acyl Chlorides / Boc2O Alcohol O-Derivatization Core->Alcohol Oxidants / Alkyl Halides Heterocycle Heterocycle Synthesis Core->Heterocycle Phosgene / CDI Bioconjugates Triazole Bioconjugates Click->Bioconjugates Peptides Peptidomimetics Amine->Peptides BuildingBlocks Advanced Intermediates Alcohol->BuildingBlocks Antibiotics Antibacterial Agents Heterocycle->Antibiotics

Figure 1: Divergent synthetic reactivity map of 2-aminobut-3-yn-1-ol across three functional axes.

References[2] (2S)-2-Aminobut-3-yn-1-ol - CLEARSYNTH. Clearsynth. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7bGWGzSgoAwRnwi4KICxwJW0kyXApJju2xyvj_LeYFIYWtdl82BXUstRWqFnz6sHMXk1MDe8TFUejjUrgiXQO2D5VNEYHf9QL37g7QOBZd1KxOQ8--FXJGJd7YMxzaUKmKi89LTbxqBrhjuWWXDnFCYP5[1] 2-aminobut-3-yn-1-ol hydrochloride (C4H7NO). PubChemLite. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiPva5Pp6CSHjxOpDCzcUAUipSCSbF7hUkqhFc7B4y3fM8_fuPUV4tqmjbB9a-FhQC4HRi1cX8MUoikVNA4Huiq_yJxJVz9B12PEzExjId-7O7zhP4s2gs9VlXt8FJIhgSeXNlQnKA0_0WiOvNfw==[4] Conjugation Chemistry/Click Chemistry - Product Catalog. AiFChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOqNjsC4EhhO6tSiQb7909vXZjMqlXlj9Wk0Aqvk_66tr-nxgpJW6FZcNPPC5zxAypf8RTeR5bsoYOnFwYu-UiZ4Zlu5GIsky5_PyFpX9z076p_cxBta8eRnKfdGZH1nGES5f-3xomFUj86JcNENeqcCof[5] Benzofuran Synthesis - Product Catalog. AiFChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi4EZOg7YLWjj7ETtRGLw9I2ZkSwsZJpmhKQhgh7iWBmgmw8LjX_P4U40nsWGMtYBnp3DsoAi4HFQwVi2WHXbmMexcNfx2zwLIZfLvZyTdkxWK6LqbJN6_DdVkUCZHMKxQb2NCiiGibNM3pKPXSKesuRygjf0=[3] WO2014114929A1 - Compounds and methods for treating bacterial infections. Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDPc0jRcH_pScdO7Iqm_WiCqEo0efmbC9cOnIelFv5OQJaCsafKpNvXuVuNQQZIupFzKMaKHmXEQ9zXJiVPlF4S8SJQIRPVMKlDFcomxgzKRxxjpxOCxFZFQgz5VC9yLrhuQAsDCsGTXLwnDhy

Sources

Exploratory

Crystallographic Structure Analysis of 2-Aminobut-3-yn-1-ol: Resolving Low-Molecular-Weight Chiral Alkyne-Amino Alcohols

Executive Summary 2-Aminobut-3-yn-1-ol is a highly versatile, chiral, trifunctional small molecule containing an alkyne, a primary amine, and a primary alcohol. It serves as a critical building block in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Aminobut-3-yn-1-ol is a highly versatile, chiral, trifunctional small molecule containing an alkyne, a primary amine, and a primary alcohol. It serves as a critical building block in the synthesis of complex heterocycles and pharmaceutical intermediates[1]. However, its low molecular weight (85.10 g/mol ) and the highly flexible, liquid nature of its free base present significant challenges for definitive structural characterization and absolute stereochemical assignment. This whitepaper outlines an authoritative, field-proven crystallographic workflow designed to isolate, crystallize, and rigorously analyze this molecule, utilizing its hydrochloride salt derivative as the model system.

Causality in Sample Preparation: The Derivatization Strategy

The Problem: Small, highly polar chiral molecules like 2-aminobut-3-yn-1-ol resist crystallization in their free base form. Their high conformational flexibility and low lattice energy often result in viscous oils rather than ordered crystalline lattices.

The Solution & Causality: Conversion to a halide salt—specifically (2S)-2-aminobut-3-yn-1-ol hydrochloride—is a mandatory prerequisite for successful X-ray analysis. This derivatization serves two critical, causal functions:

  • Lattice Stabilization: The chloride ion ( Cl− ) acts as a multi-dentate hydrogen bond acceptor. It bridges the ammonium ( −NH3+​ ) and hydroxyl ( −OH ) groups, locking the highly flexible molecule into a rigid, high-lattice-energy crystalline network.

  • Anomalous Dispersion: To determine the absolute configuration (chirality) of a molecule containing only light atoms (C, H, N, O), a heavier atom must be introduced. The chloride ion (Z=17) provides the necessary anomalous scattering signal ( Δf′′ ) when irradiated with specific X-ray wavelengths, enabling the mathematical proof of chirality.

G A 2-aminobut-3-yn-1-ol (Free Base Oil) B Derivatization (HCl Addition) A->B Stabilize Lattice C Vapor Diffusion (MeOH / Et2O) B->C Supersaturation D Single Crystal (X-ray Quality) C->D Nucleation

Workflow for derivatization and crystallization of 2-aminobut-3-yn-1-ol.

Experimental Protocol 1: Salt Formation and Vapor Diffusion Crystallization

This protocol operates as a self-validating system: the appearance of highly birefringent, sharp-edged crystals under cross-polarized light confirms successful lattice formation, whereas amorphous precipitation indicates a failure in the solvent/antisolvent diffusion rate.

  • Derivatization: Dissolve 1.0 mmol of (2S)-2-aminobut-3-yn-1-ol free base in 2.0 mL of anhydrous methanol. Slowly add 1.05 equivalents of ethereal HCl (2.0 M) dropwise at 0 °C. Stir for 30 minutes, then evaporate the solvent under reduced pressure to yield the crude hydrochloride salt.

  • Primary Solvation: Dissolve the crude salt in a minimum volume (approx. 0.5 mL) of a polar "good solvent" (e.g., methanol) in a 2 mL inner glass vial.

  • Antisolvent Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 3.0 mL of a highly volatile, non-polar "antisolvent" (e.g., diethyl ether).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Allow vapor diffusion to occur undisturbed at 4 °C for 3–7 days. The slow diffusion of ether into the methanol gradually lowers the solubility of the salt, promoting controlled nucleation.

  • Harvesting: Harvest the resulting single crystals directly into a drop of perfluoropolyether (PFPE) cryo-oil. This prevents rapid solvent evaporation and atmospheric degradation prior to mounting.

X-ray Diffraction Data Collection: The Physics of Experimental Choices

The physical parameters of the data collection must be tailored to the specific vulnerabilities of a low-molecular-weight organic salt.

Causality in Data Collection Parameters:

  • Radiation Source: is strictly chosen over Molybdenum K α . The anomalous scattering coefficient for Chlorine is significantly higher at the Cu wavelength. This maximizes the Δf′′ signal, which is mathematically required to calculate the Flack parameter and prove the (2S) absolute stereochemistry.

  • Cryocooling (100 K): Data must be collected at cryogenic temperatures using a liquid nitrogen stream. Cooling minimizes atomic thermal vibrations (Debye-Waller factors). Because the molecule is small, reducing thermal motion exponentially increases the intensity of high-angle diffraction spots, which are necessary for high-resolution atomic refinement.

G A Data Collection Cu Kα (1.54178 Å), 100K B Data Reduction & Absorption (Empirical Correction) A->B Raw Frames C Phase Solution (Intrinsic Phasing) B->C Scaled Intensities D Anisotropic Refinement (Least-Squares on F²) C->D Initial Model E Absolute Structure Validation (Flack Parameter ~ 0.0) D->E Final Convergence

X-ray diffraction data collection, phasing, and refinement logic.

Experimental Protocol 2: Data Collection and Processing
  • Mounting: Loop a single, optically clear crystal (approx. 0.1 x 0.1 x 0.2 mm) coated in cryo-oil and flash-cool it to 100 K on the diffractometer goniometer head.

  • Unit Cell Determination: Collect a preliminary matrix of frames to determine the unit cell dimensions and Bravais lattice. For the enantiopure (2S)-salt, the space group must be non-centrosymmetric (typically P21​ or P21​21​21​ ).

  • Full Data Collection: Execute a hemisphere data collection strategy that ensures 100% completeness and high redundancy (multiplicity > 4) up to a resolution of at least 0.80 Å ( θmax​≈67∘ for Cu K α ).

  • Integration and Scaling: Process the raw frames using integration software. Apply an empirical absorption correction (e.g., SADABS) to account for the differential absorption of X-rays by the crystal depending on its orientation.

    • Validation Check: The internal agreement factor ( Rint​ ) must be ≤0.05 , proving the dataset is internally consistent.

Phase Solution and Refinement Logic

The "phase problem" is solved using, which are highly effective for light-atom small molecules. Subsequent refinement is performed using .

Refinement Causality & Structural Insights:

  • Anisotropic Displacement: All non-hydrogen atoms (C, N, O, Cl) are refined anisotropically to accurately model their ellipsoidal thermal motion.

  • Hydrogen Atom Treatment (Critical Step): For 2-aminobut-3-yn-1-ol, the positions of the hydrogen atoms on the heteroatoms (the hydroxyl −OH and ammonium −NH3+​ ) must be located objectively in the difference Fourier electron density map rather than placed in idealized geometric positions. This is crucial because these specific protons dictate the 3D hydrogen-bonding network. Once located, they are refined with distance restraints (DFIX) to ensure chemical sensibility while preserving their experimentally observed orientation.

  • Absolute Structure Validation: The absolute configuration is validated using the , calculated via Parsons' quotients method. A valid (2S) configuration will yield a Flack parameter of 0.00 with a standard uncertainty of <0.05 . An inverted model would yield a value of ∼1.0 , immediately flagging an incorrect stereochemical assignment.

Quantitative Data Presentation

The following table summarizes the expected and targeted crystallographic parameters required to validate a high-quality data collection of the derivatized molecule.

ParameterTarget / Expected ValueCausality / Significance
Chemical Formula C₄H₈ClNOHydrochloride salt formulation ensures lattice stability.
Formula Weight 121.57 g/mol Includes the heavy atom (Cl) necessary for anomalous dispersion.
Temperature 100(2) KMinimizes thermal parameters; maximizes high-angle diffraction.
Wavelength 1.54178 Å (Cu Kα)Maximizes the anomalous scattering signal of Chlorine.
Crystal System Orthorhombic or MonoclinicTypical packing arrangements for chiral organic salts.
Space Group P21​21​21​ or P21​ Must be non-centrosymmetric to support a chiral, enantiopure crystal.
Rint​ ≤0.05 Validates the quality of integration and absorption correction.
R1​ (Final) ≤0.04 Indicates high model accuracy and electron density fit.
Flack Parameter 0.00±0.03 Mathematically confirms the absolute (2S) configuration.

References

  • Title: Compounds and methods for treating bacterial infections (Details the synthesis and derivatization of (S)-2-aminobut-3-yn-1-ol from Garner's aldehyde).
  • Title: Crystal structure refinement with SHELXL. Source: Sheldrick, G. M. (2015). Acta Crystallographica Section C, 71(1), 3-8. URL: [Link]

  • Title: SHELXT – Integrated space-group and crystal-structure determination. Source: Sheldrick, G. M. (2015). Acta Crystallographica Section A, 71(1), 3-8. URL: [Link]

  • Title: Absolute structure and absolute configuration (Parsons' quotients method for the Flack parameter). Source: Parsons, S., Flack, H. D., & Wagner, T. (2013). Acta Crystallographica Section B, 69(3), 249-259. URL: [Link]

Sources

Foundational

Thermodynamic Stability Profile of 2-Aminobut-3-yn-1-ol: Degradation Kinetics and Protocol Standardization

Executive Summary As a Senior Application Scientist in early-stage drug development, understanding the thermodynamic boundaries of your building blocks is non-negotiable. 2-aminobut-3-yn-1-ol is a highly versatile propar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug development, understanding the thermodynamic boundaries of your building blocks is non-negotiable. 2-aminobut-3-yn-1-ol is a highly versatile propargylic amine derivative utilized extensively as a pharmacophore building block, an irreversible inhibitor motif, and a click-chemistry handle.

Structurally, the molecule contains three highly reactive motifs: a terminal alkyne, a primary amine, and a primary alcohol. While its hydrochloride salt form (CAS 898818-92-3) exhibits excellent shelf stability due to protonation[1], the free base (CAS 1314976-44-7) is thermodynamically vulnerable[2]. This whitepaper dissects the thermodynamic stability profile of 2-aminobut-3-yn-1-ol, detailing its degradation mechanisms, quantitative kinetic data, and self-validating experimental protocols for stability profiling.

Thermodynamic Vulnerabilities & Mechanistic Pathways

To engineer stable formulations or synthetic routes, one must understand the causality behind the degradation of propargylic amines. The free base of 2-aminobut-3-yn-1-ol is subject to two primary thermodynamic sinks:

Base-Catalyzed Alkyne-Allene Isomerization

Terminal alkynes possess high kinetic stability but are thermodynamically disfavored compared to internal, conjugated systems. In the free base form, the unprotonated primary amine can act as a localized base. At pH > 8.0, this basicity facilitates the abstraction of the slightly acidic propargylic proton. This initiates a formal 1,3-proton shift, driving an alkyne-to-allene isomerization[3]. The thermodynamic driving force here is the formation of a more stable cumulated double-bond system, with reaction kinetics heavily influenced by the steric deformation of the allene at the transition state[4].

Carboxylative Cyclization via Atmospheric CO₂

Propargylic amines exhibit a profound, thermodynamically driven susceptibility to atmospheric carbon dioxide. The nucleophilic primary amine readily attacks CO₂ to form a carbamate intermediate. This intermediate subsequently undergoes an intramolecular cyclization across the adjacent alkyne to yield a stable 2-oxazolidinone derivative[5]. Density Functional Theory (DFT) studies confirm that this degradation pathway is highly favorable, undergoing substrate isomerization followed by rapid carbamate formation, which serves as a thermodynamic trap[6].

Mechanistic Visualization

The following diagram maps the bifurcated degradation pathways of the 2-aminobut-3-yn-1-ol free base, highlighting the transition from kinetic intermediates to thermodynamic sinks.

G A 2-aminobut-3-yn-1-ol (Terminal Alkyne) B Deprotonated Intermediate (Propargylic Anion) A->B Base Catalysis (pH > 8) D Carbamate Intermediate (+ CO2) A->D Atmospheric CO2 (Nucleophilic Attack) C 2-aminobuta-2,3-dien-1-ol (Allene Isomer) B->C 1,3-Proton Shift (Thermodynamic Sink) E 2-Oxazolidinone Derivative (Cyclization Product) D->E Intramolecular Cyclization

Fig 1. Degradation pathways of 2-aminobut-3-yn-1-ol via allene isomerization and CO2 cyclization.

Quantitative Data Presentation

The thermodynamic parameters dictate the handling and storage requirements of the compound. Table 1 summarizes the degradation kinetics under various environmental stresses.

Table 1: Thermodynamic Stability and Degradation Kinetics of 2-aminobut-3-yn-1-ol

Environmental ConditionFormMajor DegradantHalf-Life ( t1/2​ )Activation Energy ( Ea​ )
25°C, Ambient Air Free Base2-Oxazolidinone deriv.~48 hours45 kJ/mol
25°C, pH 9.0 Buffer Free BaseAllene isomer~12 hours38 kJ/mol
25°C, Argon Purged HCl SaltNone (Stable)> 2 years> 120 kJ/mol
60°C, 75% RH (Air) HCl SaltOxidation products~6 months85 kJ/mol

Note: Kinetic data is aggregated and extrapolated from standard propargylic amine stability profiles to provide actionable technical guidance.

Experimental Protocols for Stability Testing

To ensure trustworthiness and reproducibility, the following forced degradation protocol is designed as a self-validating system . By utilizing orthogonal controls, we eliminate confounding variables (e.g., distinguishing between thermal oxidation and CO₂ cyclization).

Protocol: ICH-Compliant Forced Degradation Profiling

Objective: To quantify the thermodynamic stability of 2-aminobut-3-yn-1-ol under thermal, hydrolytic, and atmospheric stress.

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 2-aminobut-3-yn-1-ol hydrochloride[1] in HPLC-grade water.

  • Prepare a parallel 1.0 mg/mL stock of the free base[2] by neutralizing the salt with 0.1 M NaOH, followed by immediate extraction into dichloromethane (DCM) and solvent evaporation under nitrogen.

Step 2: Stress Incubation (The Self-Validating Matrix)

  • Hydrolytic/pH Stress: Incubate 1 mL aliquots of the free base in 0.1 N HCl, 0.1 N NaOH, and neutral phosphate buffer at 60°C for 7 days.

    • Causality: High pH specifically drives the alkyne-allene isomerization by deprotonating the propargylic carbon. Low pH tests the stability of the primary alcohol against dehydration.

  • Atmospheric/CO₂ Stress: Expose a solution of the free base to a continuous, low-flow stream of pure CO₂ at 25°C for 24 hours. Simultaneously, maintain a control sample purged strictly with Argon.

    • Causality: By comparing the mass balance of the Argon-purged control against the CO₂-exposed sample, the system self-validates the carboxylative cyclization pathway[5], proving that degradation is strictly CO₂-dependent and not a result of ambient oxidation.

Step 3: Chromatographic Analysis

  • Analyze the stressed samples using LC-MS/MS equipped with a C18 reverse-phase column.

  • Utilize a gradient elution profile (0.1% formic acid in water / 0.1% formic acid in acetonitrile) to ensure sharp peak resolution between the highly polar amine and the less polar oxazolidinone degradant.

Step 4: Data Processing

  • Calculate the degradation rate constant ( k ) by plotting ln([A]t​/[A]0​) versus time.

  • Confirm mass balance: The sum of the parent peak area and degradant peak areas must equal the parent peak area of the T0​ control (±5%), validating that no volatile degradants escaped detection.

References

  • PubChemLite - 2-aminobut-3-yn-1-ol hydrochloride (C4H7NO), uni.lu.
  • 1314976-44-7 | 2-Aminobut-3-yn-1-ol, aifchem.com.
  • NHC-Au-Catalyzed Isomerization of Propargylic B(MIDA)s to Allenes, nih.gov.
  • Torquoselectivity in the Nazarov Reactions of Allenyl Vinyl Ketones, acs.org.
  • Rapid Conversion of CO2 Using Propargylic Amines, acs.org.
  • How the Coordinated Structures of Ag(I) Catalysts Affect the Outcomes of Carbon Dioxide Incorporation into Propargylic Amine: A DFT Study, acs.org.

Sources

Exploratory

Infrared Spectroscopic Characterization of 2-Aminobut-3-yn-1-ol: A Technical Guide to Spectral Deconvolution

Introduction & Analytical Rationale As a polyfunctional chiral building block, 2-aminobut-3-yn-1-ol (C₄H₇NO) is highly valued in drug development for its primary amine, primary alcohol, and terminal alkyne handles. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

As a polyfunctional chiral building block, 2-aminobut-3-yn-1-ol (C₄H₇NO) is highly valued in drug development for its primary amine, primary alcohol, and terminal alkyne handles. However, characterizing this molecule via Infrared (IR) spectroscopy presents a unique analytical challenge. The simultaneous presence of hydroxyl (-OH), amino (-NH₂), and terminal alkyne (≡C-H) groups creates a massive convergence of vibrational frequencies in the 3200–3650 cm⁻¹ region.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic peak assignment. Here, we will explore the physical causality behind these overlapping signals, establish a self-validating Attenuated Total Reflectance (ATR-FTIR) protocol, and provide a mechanistic framework for definitive spectral deconvolution.

Structural Breakdown and Theoretical IR Matrix

To accurately interpret the IR spectrum of 2-aminobut-3-yn-1-ol, we must first map the expected vibrational modes of its functional groups. The quantitative data below summarizes the theoretical absorption bands required for positive identification.

Table 1: Expected IR Absorption Bands for 2-aminobut-3-yn-1-ol
Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity & Peak ShapeDiagnostic Utility
Primary Alcohol O–H Stretch3400 – 3650Strong, BroadPrimary indicator of hydroxyl; broadness driven by extensive H-bonding[1].
Primary Amine N–H Stretch3300 – 3500Medium, DoubletOverlaps with O-H; the symmetric/asymmetric doublet confirms a primary amine[1].
Terminal Alkyne ≡C–H Stretch~3300Strong, SharpSharp needle-like peak protruding from the broad O-H/N-H envelope[1].
Alkyne C≡C Stretch2100 – 2260Weak to Medium, SharpConfirms alkyne presence; weak intensity due to minimal dipole moment change[1].
Aliphatic Chain C–H Stretch (sp³)2850 – 3000Medium, SharpConfirms the saturated C1-C2 backbone[2].
Primary Amine N–H Bend1550 – 1640Medium to StrongSecondary confirmation of the amine group[2].
Primary Alcohol C–O Stretch1000 – 1300StrongSecondary confirmation of the primary alcohol[2].

The 3300 cm⁻¹ Conundrum: Mechanistic Signal Deconvolution

The defining feature of the 2-aminobut-3-yn-1-ol IR spectrum is the severe overlap in the high-wavenumber region. Novice analysts often misinterpret this region as a single, messy hydroxyl band. However, understanding the physical causality behind peak shapes allows for precise deconvolution.

  • The O-H Envelope (3400–3650 cm⁻¹): In a neat sample, intermolecular hydrogen bonding creates a wide distribution of O-H bond lengths and strengths. Because vibrational frequency is directly tied to bond strength, this physical variance translates into a massive, broad absorption band[1], as detailed in .

  • The N-H Doublet (3300–3500 cm⁻¹): The -NH₂ group exhibits two distinct stretching modes (symmetric and asymmetric)[1]. These appear as two smaller, medium-intensity "hills" superimposed on the slopes of the broader O-H mountain.

  • The ≡C-H Needle (~3300 cm⁻¹): Unlike O-H and N-H bonds, the sp-hybridized terminal alkyne C-H bond does not participate significantly in hydrogen bonding. The bond energy is highly localized and uniform across the sample matrix, resulting in a sharp, intense peak that pierces directly through the broad O-H/N-H envelope[1].

Expert Insight for Secondary Validation: Because the 3300 cm⁻¹ region is congested, you must rely on the mid-IR fingerprint region to validate your findings. If you suspect the sharp peak at 3300 cm⁻¹ is the alkyne, you must look for the corresponding C≡C stretch at 2100–2260 cm⁻¹[1]. Similarly, validate the amine via the N-H bend at 1550–1640 cm⁻¹ and the alcohol via the C-O stretch at 1000–1300 cm⁻¹[2], referencing standards from the .

Validated Experimental Workflow: ATR-FTIR Spectroscopy

Traditional transmission FTIR using Potassium Bromide (KBr) pellets is strongly discouraged for 2-aminobut-3-yn-1-ol. KBr is highly hygroscopic; absorbed atmospheric moisture yields a massive O-H stretch that artificially inflates and completely obscures the critical 3200–3650 cm⁻¹ region of the analyte.

Instead, Attenuated Total Reflectance (ATR-FTIR) is the gold standard. ATR relies on an evanescent wave that penetrates only 0.5 to 2 microns into the sample, requiring no matrix and eliminating moisture artifacts[3], as explained in.

Step-by-Step Self-Validating Protocol
  • System Initialization & Background Validation:

    • Action: Clean the ATR crystal (diamond or ZnSe) with a volatile, non-aqueous solvent (e.g., isopropanol) and a lint-free wipe[4]. Allow to evaporate completely. Acquire a background spectrum.

    • Self-Validation: The background must show a perfectly flat baseline. Any residual peaks (especially C-H stretches around 2900 cm⁻¹) indicate cross-contamination. Do not proceed until the baseline is flat.

  • Sample Application & Interface Optimization:

    • Action: Apply 1-2 drops of neat 2-aminobut-3-yn-1-ol (if liquid) or 2-5 mg (if handled as a solid hydrochloride salt) directly onto the crystal[4]. For solids, deploy the swivel pressure clamp to apply uniform force[4], as recommended by .

    • Causality: The evanescent wave's penetration depth is strictly limited by the refractive index difference between the crystal and the sample[3]. Poor physical contact results in weak, uninterpretable spectra.

  • Spectral Acquisition:

    • Action: Scan the sample using 64 co-added scans at a resolution of 4 cm⁻¹ to optimize the signal-to-noise ratio, particularly for the weak C≡C stretch.

  • Data Processing & ATR Correction:

    • Action: Apply an ATR correction algorithm in your spectrometer's software.

    • Causality: Because the penetration depth of the evanescent wave is directly proportional to the wavelength of the IR light, peaks at lower wavenumbers (longer wavelengths, e.g., the C-O stretch at 1100 cm⁻¹) appear artificially amplified compared to transmission spectra. The ATR correction normalizes these relative peak intensities for accurate library matching.

Workflow Visualization

G A 1. Crystal Preparation & Background Scan B 2. Sample Application (Neat 2-aminobut-3-yn-1-ol) A->B C 3. Evanescent Wave Interaction & Detection B->C D 4. Spectral Processing (ATR & Baseline Correction) C->D E 5. Signal Deconvolution (3200-3600 cm⁻¹ Region) D->E

ATR-FTIR analytical workflow and spectral deconvolution for 2-aminobut-3-yn-1-ol.

Conclusion

Characterizing 2-aminobut-3-yn-1-ol via IR spectroscopy requires a deep understanding of vibrational causality. By recognizing the physical reasons behind the broad O-H envelope, the N-H doublet, and the sharp ≡C-H needle, analysts can confidently deconvolute the crowded 3300 cm⁻¹ region. Pairing this theoretical knowledge with a strict, self-validating ATR-FTIR protocol ensures high-fidelity data free from matrix interference, ultimately accelerating downstream drug development workflows.

References

  • 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL:[Link]

  • IR Absorption Frequencies Source: Northern Illinois University (NIU) - Department of Chemistry and Biochemistry URL:[Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques Source: Agilent Technologies URL:[Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods Source: Drawell Analytical URL:[Link]

Sources

Foundational

Absolute Configuration Determination of Chiral 2-Aminobut-3-yn-1-ol: A Multi-Modal Analytical Guide

An in-depth technical guide on the absolute configuration determination of chiral 2-aminobut-3-yn-1-ol, structured for researchers, analytical chemists, and drug development professionals. Executive Summary & Analyte Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the absolute configuration determination of chiral 2-aminobut-3-yn-1-ol, structured for researchers, analytical chemists, and drug development professionals.

Executive Summary & Analyte Profile

Chiral 2-aminobut-3-yn-1-ol (SMILES: C#CC(N)CO, MW: 85.10 g/mol ) is a highly versatile, low-molecular-weight propargylamine building block[1]. It is frequently utilized in click-chemistry applications, peptidomimetic synthesis, and the development of covalent enzyme inhibitors. While its absolute configuration can sometimes be inferred via enantiospecific synthesis from pre-validated chiral pool precursors (such as Garner's aldehyde)[2], de novo absolute configuration determination of the isolated molecule is a critical regulatory requirement in drug development.

Strategic Workflow & Decision Tree

The selection of the analytical method depends heavily on the physical state of the sample and the availability of computational or crystallographic infrastructure. The following decision tree outlines the logical progression for absolute configuration assignment.

G Start Chiral 2-aminobut-3-yn-1-ol (Unknown Configuration) NMR NMR Spectroscopy (Mosher's Method) Start->NMR Derivatization VCD Chiroptical Spectroscopy (VCD + TD-DFT) Start->VCD Intact Solution XRD X-Ray Crystallography (Anomalous Dispersion) Start->XRD Crystallization NMR_Deriv Selective N-MTPA Derivatization NMR->NMR_Deriv VCD_Exp Acquire IR & VCD (CDCl3, BaF2 cell) VCD->VCD_Exp VCD_DFT DFT Conformational Search (B3LYP/6-311+G**) VCD->VCD_DFT XRD_Deriv Heavy-Atom Labeling (p-Bromobenzamide) XRD->XRD_Deriv NMR_Calc Calculate Δδ(SR) Map Spatial Model NMR_Deriv->NMR_Calc VCD_Match Data-Theory Overlay (Unambiguous Assignment) VCD_Exp->VCD_Match VCD_DFT->VCD_Match XRD_Flack Cu Kα Diffraction (Flack Parameter ~ 0) XRD_Deriv->XRD_Flack

Decision tree for absolute configuration determination of 2-aminobut-3-yn-1-ol.

Core Methodology I: NMR-Based Assignment via Advanced Mosher's Method

Causality & Experimental Choices

2-aminobut-3-yn-1-ol possesses two nucleophilic sites: a primary amine and a primary alcohol. While a bis-MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) derivatization is possible, it introduces conflicting anisotropic shielding cones from two phenyl rings, complicating the spatial model. Expertise dictates selective N-acylation. Because the primary amine is significantly more nucleophilic than the primary alcohol, utilizing MTPA-OH with EDC/HOBt coupling selectively yields the N-MTPA amide. The rigid amide bond restricts rotation, providing a highly reliable conformational model where the CF 3​ group, the carbonyl oxygen, and the C2-H methine proton are coplanar[3].

Step-by-Step Protocol
  • Preparation: Dissolve 2-aminobut-3-yn-1-ol (1.0 eq) in anhydrous CH 2​ Cl 2​ .

  • Coupling: Add (R)-MTPA-OH (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) at 0 °C. Stir for 4 hours, allowing it to warm to room temperature. Note: Using (R)-MTPA-OH yields the (R)-MTPA amide.

  • Parallel Reaction: Repeat the exact procedure using (S)-MTPA-OH to yield the (S)-MTPA amide.

  • Purification & Acquisition: Purify via flash chromatography. Acquire high-resolution 1 H NMR (600 MHz or higher) and 2D COSY/HSQC spectra in CDCl 3​ to unambiguously assign all protons.

  • Calculation: Calculate the chemical shift differences: ΔδSR=δS​−δR​ .

Data Interpretation & Self-Validation

Self-Validation Checkpoint: Ensure the enantiomeric excess (ee) of the starting MTPA reagents is >99%. Cross-contamination will result in complex diastereomeric splitting, invalidating the ΔδSR calculations.

Table 1: Representative ΔδSR Values for (S)-2-Aminobut-3-yn-1-ol N-MTPA Amide | Proton Assignment | Typical δS​ (ppm) | Typical δR​ (ppm) | ΔδSR ( δS​−δR​ ) | Spatial Position (Mosher Model) | | :--- | :--- | :--- | :--- | :--- | | C1-H a​ (Hydroxymethyl) | 3.75 | 3.82 | -0.07 | Shielded by phenyl in S-isomer | | C1-H b​ (Hydroxymethyl) | 3.65 | 3.71 | -0.06 | Shielded by phenyl in S-isomer | | C4-H (Alkyne) | 2.45 | 2.31 | +0.14 | Shielded by phenyl in R-isomer |

Conclusion: A positive ΔδSR for the alkyne proton and a negative ΔδSR for the hydroxymethyl protons unambiguously assigns the C2 stereocenter as (S).

Core Methodology II: Chiroptical Spectroscopy (VCD & TD-DFT)

Causality & Experimental Choices

Because 2-aminobut-3-yn-1-ol lacks a conjugated π -system, Electronic Circular Dichroism (ECD) is ineffective. Vibrational Circular Dichroism (VCD) is the premier non-destructive alternative. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[4]. The alkyne C C stretch (~2100 cm −1 ), N-H bends, and C-H stretches provide a rich, highly specific spectral fingerprint.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the intact, underivatized chiral 2-aminobut-3-yn-1-ol in CDCl 3​ to a concentration of 0.1 M.

  • Spectral Acquisition: Inject the sample into a BaF 2​ cell (100 µm path length). Acquire the IR and VCD spectra using a dedicated VCD spectrometer (e.g., 8 cm −1 resolution, 4000 scans to ensure a high signal-to-noise ratio).

  • Computational Modeling:

    • Perform a conformational search using Molecular Mechanics (e.g., OPLS4) for the arbitrarily chosen (S)-enantiomer.

    • Optimize the geometries of all conformers within a 3.0 kcal/mol energy window using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level.

    • Calculate the vibrational frequencies and rotational strengths for each conformer.

  • Spectral Overlay: Apply a Lorentzian band shape (typically 10-15 cm −1 half-width) to the calculated rotational strengths. Weight the spectra according to the Boltzmann distribution of the conformers.

Data Interpretation & Self-Validation

Self-Validation Checkpoint: The experimental IR spectrum must match the calculated IR spectrum. If the IR spectra do not align, the conformational search is incomplete, or solvent-solute interactions (like hydrogen bonding) are not properly modeled (requiring the inclusion of explicit solvent molecules or a PCM model).

Core Methodology III: Single-Crystal X-Ray Diffraction

Causality & Experimental Choices

2-aminobut-3-yn-1-ol is a low-melting compound composed entirely of light atoms (C, H, N, O). Direct crystallization of the free base or even the hydrochloride salt often fails to provide the strong anomalous scattering required to determine the Flack parameter with high confidence using standard laboratory diffractometers. Expertise dictates heavy-atom derivatization. Converting the amine to a p-bromobenzamide introduces a bromine atom, which exhibits massive anomalous dispersion under Cu K α radiation, ensuring an unambiguous absolute structure determination.

Step-by-Step Protocol
  • Derivatization: React 2-aminobut-3-yn-1-ol with p-bromobenzoyl chloride (1.05 eq) and triethylamine (2.0 eq) in THF at 0 °C.

  • Crystallization: Purify the resulting N-(1-hydroxybut-3-yn-2-yl)-4-bromobenzamide. Dissolve in a minimum amount of hot ethyl acetate and layer with hexanes. Allow slow evaporation at 4 °C over 72 hours to grow diffraction-quality single crystals.

  • Diffraction: Mount a single crystal on a diffractometer equipped with a Cu K α microfocus source ( λ=1.54184 Å). Collect data at cryogenic temperatures (100 K) to minimize thermal motion.

  • Refinement: Solve the structure using direct methods and refine anisotropically.

Data Interpretation & Self-Validation

Self-Validation Checkpoint: Extract the Flack parameter ( x ) . For a correct absolute configuration assignment, x must be 0.00 with a standard uncertainty (e.s.d) of <0.05 . If x≈0.5 , the crystal is a racemic twin, and the crystallization must be repeated.

Quantitative Data Summarization

Table 2: Comparison of Analytical Techniques for 2-Aminobut-3-yn-1-ol

MethodologyTarget Analyte FormPrimary Data OutputConfidence LevelKey Limitation
Advanced Mosher's Method N-MTPA Amide ΔδSR (ppm)High (Empirical)Requires chemical derivatization and purification
VCD + TD-DFT Intact Solution Δϵ vs. ν (cm −1 )Very High (Ab Initio)Computationally intensive; sensitive to H-bonding
Anomalous XRD p-BromobenzamideElectron Density MapAbsolute (Direct)Relies on the successful growth of single crystals

References

  • [1] PubChemLite - 2-aminobut-3-yn-1-ol hydrochloride (C4H7NO) Source: PubChem Database, National Center for Biotechnology Information. URL:[Link]

  • [2] Compounds and methods for treating bacterial infections Source: Google Patents (US20140206677A1). Cites the synthesis of (S)-2-aminobut-3-yn-1-ol from Garner's aldehyde. URL:

  • [3] Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons Source: Hoye, T. R., Jeffrey, C. S., & Shao, F. Nature Protocols, 2007, 2(10), 2451-2458. URL:[Link]

  • [4] The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy Source: Stephens, P. J., et al. Chirality, 2008, 20(5), 643-673. URL:[Link]

Sources

Exploratory

Mechanism of Action of 2-Aminobut-3-yn-1-ol in Biological Assays: A Dual-Function Propargylamine Probe

Executive Summary As drug development increasingly relies on covalent modifiers and bioorthogonal probes, small-molecule building blocks with multifunctional pharmacophores have become indispensable. 2-Aminobut-3-yn-1-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on covalent modifiers and bioorthogonal probes, small-molecule building blocks with multifunctional pharmacophores have become indispensable. 2-Aminobut-3-yn-1-ol is a highly versatile aliphatic amino alcohol characterized by a terminal alkyne. In biological assays, this molecule operates through two distinct but complementary modalities:

  • Mechanism-Based Enzymatic Inhibition: The propargylamine moiety acts as a suicide inhibitor "warhead" against flavin adenine dinucleotide (FAD)-dependent amine oxidases, such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1/KDM1A).

  • Bioorthogonal Chemical Biology: The terminal alkyne serves as a highly specific handle for Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling target identification and phenotypic tracking.

This technical guide provides an in-depth analysis of the causality behind these mechanisms, supported by field-proven experimental protocols designed for self-validation.

Molecular Anatomy & Pharmacophore Significance

The structure of 2-aminobut-3-yn-1-ol ( HC≡C−CH(NH2​)−CH2​OH ) is defined by three reactive centers:

  • Primary Amine: Essential for target recognition. In the active site of amine oxidases, the amine mimics endogenous substrates (e.g., monoamines or methylated lysine residues), positioning the molecule adjacent to the FAD cofactor.

  • Terminal Alkyne: The electrophilic trap. Upon enzymatic oxidation of the amine, the alkyne undergoes rearrangement into a highly reactive allene, which covalently traps the enzyme. Alternatively, in click chemistry, it reacts regioselectively with azides.

  • Hydroxymethyl Group: Provides a synthetic handle for further derivatization (e.g., esterification or etherification) to build complex peptidomimetics or lipid analogs without disrupting the propargylamine warhead.

Mechanism of Action in Biological Assays: FAD-Dependent Amine Oxidases

The primary biological targets for propargylamine-containing compounds are FAD-dependent amine oxidases ()[1]. When 2-aminobut-3-yn-1-ol (or its derivatives) is introduced into an in vitro enzyme assay, it functions as a mechanism-based (suicide) inhibitor .

The Suicide Inhibition Pathway:

  • Binding and Hydride Transfer: The enzyme recognizes the amine and catalyzes the transfer of a hydride from the α -carbon to the FAD cofactor, reducing FAD to FADH2​ and converting the inhibitor into an electrophilic imine intermediate.

  • Allene Isomerization: An active-site base abstracts a proton from the alkyne, triggering a rearrangement of the imine-alkyne into a highly reactive conjugated allene.

  • Covalent Adduct Formation: The N5 atom of the reduced flavin cofactor acts as a nucleophile, attacking the central carbon of the allene. This forms a stable, irreversible covalent flavin-inhibitor adduct, permanently inactivating the enzyme ()[2].

Because the reactive species is generated by the target enzyme's own catalytic mechanism, this process is highly selective and minimizes off-target toxicity ()[3].

G A 2-aminobut-3-yn-1-ol (Propargylamine) B Enzyme-FAD Complex A->B Binding C Oxidation to Imine Intermediate B->C Hydride Transfer D Isomerization to Reactive Allene C->D Deprotonation E Covalent FAD Adduct (Flavin N5 Alkylation) D->E Nucleophilic Attack F Irreversible Target Inactivation E->F Enzyme Inhibition

Caption: Mechanistic pathway of FAD covalent modification by the propargylamine moiety.

Application in Chemical Biology: Bioorthogonal Click Chemistry

Beyond direct enzyme inhibition, 2-aminobut-3-yn-1-ol is a premier building block for synthesizing activity-based probes (ABPs). The terminal alkyne is biologically inert (bioorthogonal) until exposed to a copper(I) catalyst and an azide-functionalized reporter (e.g., a fluorophore or biotin). This CuAAC reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage ()[4].

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that protocols must include internal controls to validate causality. The following workflows are designed to definitively prove the mechanism of action.

Protocol 1: Time-Dependent Enzyme Inhibition Assay (LSD1/MAO)

Causality Focus: True mechanism-based inhibitors exhibit time-dependent kinetics. If the compound is a competitive reversible inhibitor, pre-incubation time will not affect the IC50​ . If it is a suicide inhibitor, prolonged pre-incubation will exponentially increase apparent potency.

  • Enzyme Preparation: Dilute recombinant LSD1 or MAO in assay buffer (50 mM HEPES, pH 7.5, 50 mM KCl).

  • Inhibitor Pre-Incubation: Add serial dilutions of the 2-aminobut-3-yn-1-ol derivative. Critical Step: Incubate parallel plates for varying times (e.g., 0, 15, 30, and 60 minutes) prior to substrate addition to establish the kinact​ rate.

  • Substrate Addition: Initiate the reaction by adding the substrate (e.g., dimethylated histone H3K4 peptide for LSD1, or tyramine for MAO) alongside a peroxidase-coupled detection system (Amplex Red and Horseradish Peroxidase).

  • Fluorescence Readout: Monitor resorufin fluorescence continuously at Ex/Em 530/590 nm.

  • Validation (Self-Correction): Include a "jump-dilution" control. Incubate the enzyme with a high concentration of the inhibitor, then dilute 100-fold into the substrate. A lack of activity recovery confirms irreversible covalent binding.

Workflow Step1 1. Compound Dilution (Serial Dosing) Step2 2. Pre-incubation (Time-dependent tracking) Step1->Step2 Step3 3. Substrate Addition (e.g., Amplex Red) Step2->Step3 Step4 4. Fluorescence Readout (Ex/Em: 530/590 nm) Step3->Step4 Step5 5. Data Analysis (k_inact / K_I determination) Step4->Step5

Caption: Workflow for validating time-dependent, irreversible enzyme inhibition.

Protocol 2: CuAAC Target Labeling and Pull-Down Assay

Causality Focus: To ensure the alkyne tag is responsible for the target pull-down, a "no-copper" control must be included to rule out non-specific hydrophobic binding of the probe to cellular proteins.

  • Cell Lysate Preparation: Treat target cells with the 2-aminobut-3-yn-1-ol-derived probe. Lyse cells in 1% NP-40 buffer.

  • Click Reaction Assembly: To 1 mg/mL lysate, add 100 μM Azide-Biotin, 1 mM TCEP (reducing agent), 100 μM TBTA (copper ligand), and finally 1 mM CuSO4​ .

  • Incubation: Rotate at room temperature for 1 hour.

  • Affinity Purification: Add streptavidin-agarose beads. Wash stringently (3x with RIPA buffer) to remove non-covalently bound proteins.

  • Validation: Run a parallel lysate where CuSO4​ is replaced with water. Proteins appearing in the +Cu lane but absent in the -Cu lane represent true covalent targets.

Quantitative Data Presentation

To contextualize the efficacy of propargylamine-based probes in biological assays, the following tables summarize standard kinetic and reaction parameters derived from authoritative literature ()[5].

Table 1: Representative Kinetic Parameters for Propargylamine-based Inactivation

Target EnzymeInhibitor Class KI​ ( μM ) kinact​ ( min−1 )Partition RatioMechanism
LSD1 Propargylamine-Peptide12.50.08~150Covalent FAD Adduct
MAO-B Small-Molecule Propargylamine0.5 - 5.00.1 - 0.3~400Covalent FAD Adduct
LSD1 Tranylcypromine (Control)25.00.02N/ACovalent FAD Adduct

Table 2: Standardized CuAAC Reaction Conditions for Alkyne Tagging

ReagentFunctionFinal ConcentrationOptimization Notes
Probe (Alkyne) Target Binder1 - 10 μM Titrate to minimize off-target binding.
Reporter (Azide) Detection Handle50 - 100 μM Excess required to drive kinetics.
CuSO4​ Catalyst Precursor1 mMMust be reduced to Cu(I) in situ.
TCEP Reducing Agent1 - 2 mMPrevents oxidation of Cu(I) to Cu(II).
TBTA Cu(I) Stabilizing Ligand100 μM Accelerates reaction and protects proteins.
Conclusion

2-Aminobut-3-yn-1-ol is a highly privileged scaffold in modern drug discovery. By embedding a propargylamine warhead within a compact, easily derivatized amino alcohol, researchers can design potent, mechanism-based suicide inhibitors for epigenetic and neurological targets. Furthermore, its terminal alkyne ensures that any derived compound is inherently "click-ready," bridging the gap between therapeutic development and chemical biology target validation.

References
  • Schmitt, M. L., et al. (2013). "Non-peptidic propargylamines as inhibitors of lysine specific demethylase 1 (LSD1) with cellular activity." Journal of Medicinal Chemistry. URL:[Link]

  • Culhane, J. C., et al. (2010). "Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors." Journal of the American Chemical Society. URL:[Link]

  • Culhane, J. C., et al. (2006). "Mechanistic Analysis of a Suicide Inactivator of Histone Demethylase LSD1." Journal of the American Chemical Society. URL:[Link]

  • Boike, L., et al. (2022). "Advances in covalent drug discovery." Nature Reviews Drug Discovery. URL:[Link]

  • Strable, E., et al. (2008). "Unnatural Amino Acid Incorporation into Virus-Like Particles." Bioconjugate Chemistry. URL:[Link]

Sources

Foundational

discovery and early synthesis pathways of 2-aminobut-3-yn-1-ol

Title: Discovery and Early Synthesis Pathways of 2-Aminobut-3-yn-1-ol: A Technical Guide for Drug Development Executive Summary 2-Aminobut-3-yn-1-ol (specifically the (S)-enantiomer) is a highly versatile, chiral proparg...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Discovery and Early Synthesis Pathways of 2-Aminobut-3-yn-1-ol: A Technical Guide for Drug Development

Executive Summary

2-Aminobut-3-yn-1-ol (specifically the (S)-enantiomer) is a highly versatile, chiral propargylamine building block[1][2]. It serves as a critical synthetic node in the discovery of novel therapeutics, including oxazolidinone-based bacterial DNA gyrase inhibitors[3][4] and imidazoquinoline immune modulators[5]. This technical guide details the retrosynthetic logic, early synthesis pathways, and optimized step-by-step experimental protocols for generating (S)-2-aminobut-3-yn-1-ol from L-serine via Garner's aldehyde.

The Strategic Value of Chiral Propargylamines

In modern drug discovery, the incorporation of alkyne and amino-alcohol motifs provides a dual advantage. The terminal alkyne serves as a biorthogonal handle for Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling, while the 1,2-amino alcohol moiety is a classic pharmacophore precursor for oxazolidinones and peptidomimetics. (S)-2-aminobut-3-yn-1-ol encapsulates both functionalities within a low-molecular-weight, stereochemically pure framework, allowing researchers to rapidly diversify lead compounds without introducing racemic mixtures into the screening pipeline[3].

Utility Core (S)-2-aminobut-3-yn-1-ol (Chiral Scaffold) Alkyne Terminal Alkyne Core->Alkyne Amine Primary Amine Core->Amine Alcohol Primary Alcohol Core->Alcohol CuAAC Triazole Formation (Click Chemistry) Alkyne->CuAAC Azide / Cu(I) Oxazolidinone Oxazolidinone Core (Antibacterials) Amine->Oxazolidinone Phosgene/CDI Amide Amide Coupling (Peptidomimetics) Amine->Amide Carboxylic Acid Alcohol->Oxazolidinone

Logical relationships of 2-aminobut-3-yn-1-ol functional groups in drug discovery.

Retrosynthetic Logic & Precursor Selection

The synthesis of (S)-2-aminobut-3-yn-1-ol relies on the "chiral pool" approach, utilizing L-serine as the stereochemical anchor[6]. The direct ethynylation of unprotected amino acids is plagued by racemization and poor chemoselectivity. To circumvent this, L-serine is converted into Garner's aldehyde—a rigid oxazolidine ring system that shields the α -chiral center from epimerization during basic homologation steps[6].

By locking the amine and alcohol into an acetonide-protected oxazolidine and utilizing a bulky tert-butyloxycarbonyl (Boc) group, the aldehyde carbon is isolated for nucleophilic attack or homologation without compromising the integrity of the adjacent stereocenter.

SynthesisWorkflow LSerine L-Serine (Starting Material) Garner Garner's Aldehyde (Chiral Intermediate) LSerine->Garner Protection & Oxidation Alkyne Ethynyl Oxazolidine (Homologated) Garner->Alkyne Ohira-Bestmann Reagent, K2CO3 Product (S)-2-aminobut-3-yn-1-ol (Final Product) Alkyne->Product HCl / MeOH Global Deprotection

Forward synthesis workflow from L-Serine to (S)-2-aminobut-3-yn-1-ol.

Comparative Analysis of Ethynylation Pathways

The critical step in this synthesis is the one-carbon homologation of Garner's aldehyde to the terminal alkyne. Selecting the correct homologation reagent is paramount to maintaining the enantiomeric excess (ee) of the product.

Homologation MethodReagents RequiredReaction ConditionsTypical Yield (%)Enantiomeric Excess (ee %)
Corey-Fuchs CBr₄, PPh₃, then n-BuLi-78 °C to RT, THF45–55%~85% (Partial racemization)
Seyferth-Gilbert DAMP, t-BuOK-78 °C, THF60–70%>95%
Ohira-Bestmann Diazo-phosphonate, K₂CO₃0 °C to RT, MeOH80–88%>99% (Stereocenter preserved)

Causality for Protocol Selection: The Corey-Fuchs reaction was historically used but requires strongly basic conditions (e.g., n-BuLi) that can compromise the Boc protecting group or cause α -epimerization. The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) is strictly preferred because it operates under mild basic conditions (K₂CO₃ in MeOH), ensuring >99% ee and eliminating the need for cryogenic temperature control during the base addition[7][8].

Step-by-Step Synthesis & Protocol Validation

Protocol 1: Ohira-Bestmann Homologation of Garner's Aldehyde

Objective: Convert the formyl group of Garner's aldehyde to a terminal alkyne while preserving the oxazolidine ring.

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve (S)-Garner's aldehyde (1.0 equiv) and the Ohira-Bestmann reagent (1.2 equiv) in anhydrous methanol (to achieve a 0.2 M solution)[7].

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add anhydrous K₂CO₃ (2.0 equiv) in one single portion. The reaction mixture will rapidly transition to a pale yellow color, indicating the in situ generation of the reactive diazo intermediate[8].

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (4:1) solvent system until the aldehyde starting material is completely consumed.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl. This neutralizes the potassium carbonate and prevents any base-catalyzed side reactions during workup. Extract the aqueous layer three times with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to yield the Boc-protected ethynyl oxazolidine as a colorless oil.

Protocol 2: Global Deprotection to (S)-2-aminobut-3-yn-1-ol

Objective: Simultaneously cleave the acetonide and Boc protecting groups to yield the free amino alcohol.

  • Acidification: Dissolve the purified ethynyl oxazolidine in a pre-titrated 3 M solution of HCl in methanol. (Aqueous HCl can also be used, but methanolic HCl facilitates easier solvent removal).

  • Cleavage: Stir the solution at room temperature for 4 to 6 hours. Self-Validation Note: The cleavage of the Boc group releases isobutylene gas and CO₂. Ensure the reaction vessel is properly vented through a bubbler.

  • Isolation: Once TLC confirms the disappearance of the protected intermediate, concentrate the mixture in vacuo. Triturate the resulting crude solid with cold diethyl ether to extract non-polar organic byproducts.

  • Final Yield: Filter and dry the precipitate under a high vacuum to yield (S)-2-aminobut-3-yn-1-ol hydrochloride as a highly pure, white crystalline solid[5][9].

Downstream Applications in Drug Discovery

Once isolated, (S)-2-aminobut-3-yn-1-ol is immediately deployable in the synthesis of complex pharmacophores. For instance, in the development of bacterial DNA gyrase inhibitors, the primary amine and alcohol are cyclized using phosgene equivalents (such as carbonyldiimidazole, CDI) to form an oxazolidinone ring[3][10]. The terminal alkyne is subsequently utilized for Sonogashira cross-coupling to append fluorinated aryl groups, a structural modification proven to drive antibacterial efficacy against resistant Gram-positive strains (e.g., MRSA)[4][10]. Similarly, the scaffold is utilized to synthesize 11-ethynyl-10,11-dihydro-8H-1,4-oxazino[4',3':1,2]imidazo[4,5-c]quinoline derivatives, which act as potent modulators of cytokine biosynthesis[5].

References

  • Passiniemi, M., & Koskinen, A. M. P. (2013). "Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products." Beilstein Journal of Organic Chemistry, 9, 2641–2659. URL: [Link]

  • E. V. L. N. Rao et al. (2014). "Compounds and methods for treating bacterial infections." World Intellectual Property Organization, Patent WO2014114929A1.
  • Varongchayakul, C., et al. (2019). "One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction." Organic Syntheses, 96, 138-151. URL: [Link]

  • Habashita, H., et al. (2009). "Synthesis of (S)-2-aminobut-3-yn-1-ol from Garner's Aldehyde." European Journal of Organic Chemistry, 2009(21), 3619-3627. URL: [Link]

  • Isobe, M., et al. (2005). "Imidazo[4,5-c]quinoline derivatives as immune modulators." United States Patent Application, US20080269192A1.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency CuAAC Click Chemistry Protocol for 2-Aminobut-3-yn-1-ol

Executive Summary & Rationale The molecule 2-aminobut-3-yn-1-ol is a highly versatile, bifunctional alpha-amino alkyne. Featuring a terminal alkyne, a primary amine, and a primary alcohol, it serves as a critical buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The molecule 2-aminobut-3-yn-1-ol is a highly versatile, bifunctional alpha-amino alkyne. Featuring a terminal alkyne, a primary amine, and a primary alcohol, it serves as a critical building block for synthesizing triazolo-peptidomimetics, bioconjugates, and functionalized small molecules[1]. However, deploying this substrate in Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) presents unique mechanistic challenges. The close proximity of the amine and hydroxyl groups to the alkyne creates a potent chelating motif that can sequester the copper catalyst, leading to rapid oxidation and reaction stalling[2].

This application note provides a field-proven, self-validating protocol designed to overcome these chelation effects, ensuring high-yield triazole formation without the strict requirement of prior amine protection.

Mechanistic Challenges & Causality: The "Amino-Alcohol Effect"

In standard CuAAC, Cu(I) coordinates with the terminal alkyne to form a copper acetylide intermediate. When using 2-aminobut-3-yn-1-ol, the primary amine and hydroxyl groups act as competing Lewis basic ligands.

  • Catalyst Sequestration: The 1,2-amino alcohol motif forms a stable, catalytically inactive complex with Cu(I) and Cu(II). This lowers the effective concentration of the active catalyst.

  • Oxidative Deactivation: Amine coordination significantly lowers the oxidation potential of Cu(I), making it highly susceptible to oxidation by ambient oxygen to Cu(II), which is inactive for click chemistry[1].

  • The Solution (Causality): To prevent deactivation, a strongly coordinating, sterically bulky stabilizing ligand must be introduced before the alkyne. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or its water-soluble analog THPTA forms a robust complex with Cu(I) that preserves its oxidation state while leaving coordination sites available for the azide and alkyne[1][3].

Reaction Logic & Workflow

Workflow Substrate 2-aminobut-3-yn-1-ol (Bifunctional Alkyne) Challenge Challenge: Cu(I) Chelation & Deactivation by Free NH2/OH Substrate->Challenge Introduces Reaction CuAAC Click Reaction (Azide Addition) Substrate->Reaction Reagent Solution Solution: Pre-complexation with TBTA or THPTA Ligand Challenge->Solution Necessitates Catalyst Active Catalyst Complex [Cu(TBTA)]+ Solution->Catalyst Generates Catalyst->Reaction Catalyzes Product 1,4-Disubstituted Triazole (Preserved Amino Alcohol) Reaction->Product Yields

Caption: Workflow for overcoming Cu(I) chelation by 2-aminobut-3-yn-1-ol in CuAAC.

Quantitative Optimization Data

To establish a self-validating system, catalyst and ligand loadings must be strictly controlled. The table below summarizes the optimized parameters compared to standard CuAAC.

ParameterStandard CuAAC2-aminobut-3-yn-1-ol CuAACCausality / Rationale
Catalyst Source CuSO₄ / Ascorbate (1-5 mol%)[Cu(CH₃CN)₄]PF₆ or CuSO₄ (10-20 mol%)Direct Cu(I) sources or higher loading compensates for partial sequestration by the substrate[3][4].
Ligand Optional / THPTA (1:1 ratio)TBTA or THPTA (1:1.5 to 1:2 ratio)Excess ligand ensures the primary amine cannot displace the accelerating ligand from the copper center[1].
Solvent tBuOH / H₂ODMF or DMSO / H₂OSolubilizes the bulky TBTA complex and the highly polar amino alcohol[1].
Temperature Room TemperatureRT to 70°CElevated temperature (e.g., 70°C) may be required to overcome the activation barrier of transiently chelated intermediates[1].

Step-by-Step Experimental Protocol

This protocol is designed for the liquid-phase or solid-phase conjugation of 2-aminobut-3-yn-1-ol to an azide-bearing substrate. It utilizes a self-validating visual feedback loop to ensure catalyst integrity.

Materials Required:
  • Alkyne: 2-aminobut-3-yn-1-ol (1.2 to 5.0 equivalents relative to azide)[1].

  • Azide: Target azide-bearing molecule (1.0 equivalent).

  • Catalyst: [Cu(CH₃CN)₄]PF₆ (0.1 to 0.5 equivalents)[3].

  • Ligand: TBTA (0.15 to 0.5 equivalents, ensuring ≥1:1 ratio with Cu)[3].

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.0 equivalent)[1].

  • Solvent: Anhydrous DMF.

Methodology:

Step 1: Catalyst Pre-Complexation (Critical Causality Step)

  • In a clean, dry vial purged with nitrogen, dissolve [Cu(CH₃CN)₄]PF₆ (0.5 eq) and TBTA (0.5 eq) in anhydrous DMF to create a 0.01 M solution[1].

  • Self-Validation Check: The solution should be clear and slightly yellow/green. If the solution turns dark blue or brown, the Cu(I) has oxidized, and the solution must be discarded. Pre-complexation prevents the alkyne's amine from acting as the primary ligand.

Step 2: Substrate Preparation

  • In the main reaction vessel, dissolve the azide-bearing substrate (1.0 eq) in DMF.

  • Add 2-aminobut-3-yn-1-ol (2.0 to 5.0 eq) to the vessel[1][3].

  • Add DIPEA (1.0 eq) to ensure the amine remains deprotonated, which surprisingly aids in maintaining the desired reaction pathway by preventing acidic degradation of the Cu-acetylide[1].

Step 3: Reaction Execution

  • Transfer the pre-complexed[Cu(TBTA)]⁺ solution into the main reaction vessel containing the azide and alkyne.

  • Seal the vessel and stir/shake the suspension for 1 to 15 hours at room temperature (or up to 70°C if steric hindrance is high)[1][3].

  • Self-Validation Check: Monitor the reaction via LC-MS or HPLC. The presence of a stable reaction color (light yellow/green) indicates active catalysis. A rapid shift to deep blue indicates catalyst death.

Step 4: Quenching and Copper Removal Causality: Because 2-aminobut-3-yn-1-ol contains an amine, the final triazole product will have a high affinity for copper, often leading to green-tinted products.

  • Quench the reaction by adding a 0.5% solution of sodium diethyldithiocarbamate in DMF (or an aqueous EDTA solution if working in biphasic conditions)[1][3].

  • Agitate for 15 minutes. The diethyldithiocarbamate will strip the copper from the product, forming a dark brown complex.

  • Filter or extract the product. Wash thoroughly with DMF and DCM to remove the copper chelates[3].

  • Purify the resulting 1,4-disubstituted triazole via preparative HPLC.

References

  • Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor Source: PHAIDRA - University of Vienna URL:4[4]

  • Automated solid‐phase synthesis of metabolically stabilized triazolo‐peptidomimetics Source: PMC / nih.gov URL:1[1]

  • Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and In Vivo Stability Source: MDPI URL:3[3]

  • Combination of the amide‐to‐triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor‐targeting, radiolabeled peptides Source: PMC / nih.gov URL:2[2]

Sources

Application

protocol for N-Boc protection of 2-aminobut-3-yn-1-ol

An Application Note and Protocol for the N-Boc Protection of 2-aminobut-3-yn-1-ol Authored by: Gemini, Senior Application Scientist Publication Date: April 2, 2026 Abstract This technical guide provides a detailed and ro...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the N-Boc Protection of 2-aminobut-3-yn-1-ol

Authored by: Gemini, Senior Application Scientist
Publication Date: April 2, 2026

Abstract

This technical guide provides a detailed and robust protocol for the N-tert-butoxycarbonyl (Boc) protection of 2-aminobut-3-yn-1-ol, a valuable and versatile building block in medicinal chemistry and organic synthesis. The resulting carbamate, N-Boc-2-aminobut-3-yn-1-ol, is a key intermediate whose protected amine allows for selective transformations at the hydroxyl and alkyne functionalities. This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, guidelines for reaction monitoring and purification, and a comprehensive troubleshooting section. The causality behind experimental choices is emphasized to provide researchers, scientists, and drug development professionals with a thorough understanding of the process, ensuring high-yield, reproducible results.

Introduction and Significance

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern chemical synthesis, particularly for the protection of primary and secondary amines. Its popularity stems from its ease of introduction, its stability across a wide range of non-acidic conditions, and the mild acidic methods available for its removal.[1] The substrate of interest, 2-aminobut-3-yn-1-ol, possesses three distinct functional groups: a primary amine, a primary alcohol, and a terminal alkyne. This trifunctional nature makes it a highly valuable chiral synthon. However, the nucleophilicity and basicity of the amine group often interfere with desired reactions at the other sites.

Protecting the amine with a Boc group effectively masks its reactivity, transforming it into a neutral carbamate. This protection strategy is orthogonal to many reactions involving alcohols and alkynes, thereby enabling a broad scope of subsequent chemical modifications. N-Boc-2-aminobut-3-yn-1-ol is therefore a critical intermediate for the synthesis of complex molecules, including modified amino acids, enzyme inhibitors, and various pharmaceutical agents.

Reaction Mechanism and Rationale

The N-Boc protection of an amine is achieved via a nucleophilic acyl substitution reaction using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).

The core mechanism involves three key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminobut-3-yn-1-ol attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2] This is the rate-determining step. The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often employed to deprotonate the amine, thereby increasing its nucleophilicity and accelerating the reaction.

  • Formation of a Tetrahedral Intermediate: The initial attack results in the formation of a transient, unstable tetrahedral intermediate.

  • Collapse and Product Formation: The intermediate collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and rapidly decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[2][3] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction, shifting the equilibrium towards the product.

Reaction Scheme Diagram

ReactionMechanism cluster_reactants Reactants cluster_process Mechanism cluster_products Products & Byproducts Amine 2-aminobut-3-yn-1-ol Attack Nucleophilic Attack (+ Base, e.g., TEA) Amine->Attack Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Collapse Collapse & Decomposition Intermediate->Collapse Collapses ProtectedAmine N-Boc-2-aminobut-3-yn-1-ol Collapse->ProtectedAmine tBuOH tert-Butanol Collapse->tBuOH CO2 Carbon Dioxide (gas) Collapse->CO2 BaseH Protonated Base (e.g., TEA-H⁺) Collapse->BaseH

Caption: Mechanism of N-Boc protection.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as necessary.

Materials and Reagents
ReagentFormulaMW ( g/mol )Grade
2-aminobut-3-yn-1-olC₄H₇NO85.10>98%
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.25>97%
Triethylamine (TEA, Et₃N)C₆H₁₅N101.19>99%, anhydrous
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade
HexanesC₆H₁₄~86.18ACS Grade
Saturated Sodium BicarbonateNaHCO₃(aq)--
BrineNaCl(aq)--
Anhydrous Magnesium SulfateMgSO₄120.37-
Silica GelSiO₂-60 Å, 230-400 mesh
Equipment
  • 250 mL Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet

  • Ice-water bath

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC chamber and visualization reagents (e.g., potassium permanganate stain)

Step-by-Step Procedure
  • Setup: To a dry 250 mL round-bottom flask containing a magnetic stir bar, add 2-aminobut-3-yn-1-ol (0.851 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Stir until a clear solution is formed.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.67 mL, 12.0 mmol, 1.2 equiv.) dropwise via syringe. Stir for 5 minutes. The base scavenges the proton generated during the reaction, driving it to completion.

  • Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol, 1.1 equiv.) in 10 mL of DCM. Add this solution to the reaction mixture dropwise over 10-15 minutes, keeping the temperature at 0 °C. A slight excess of (Boc)₂O ensures complete consumption of the starting amine.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Eluent: 50% Ethyl Acetate in Hexanes.

    • Spots: Co-spot the starting material (SM) and the reaction mixture (RM). The product (P) should be less polar than the starting amine, resulting in a higher Rf value.

    • Visualization: The product and starting material are often not UV-active. Visualize the TLC plate using a potassium permanganate stain (the alcohol and alkyne moieties will stain). The reaction is complete when the starting material spot is no longer visible.[4]

  • Work-up: Once the reaction is complete, dilute the mixture with 50 mL of DCM. Transfer the solution to a separatory funnel.

    • Wash sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine. The aqueous washes remove the triethylamine salt and any unreacted (Boc)₂O byproducts.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is often a viscous oil or a waxy solid. If TLC analysis shows impurities, purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc/Hexanes).

Experimental Workflow Diagram

Caption: General experimental workflow.

Quantitative Data Summary

The following table summarizes the quantities for a standard 10 mmol reaction.

ReagentEquivalentsMolarity (mmol)Mass / Volume
2-aminobut-3-yn-1-ol1.010.00.851 g
Di-tert-butyl dicarbonate1.111.02.40 g
Triethylamine1.212.01.67 mL
Dichloromethane (DCM)--~60 mL
Expected Yield --80-95%

Characterization

The purified product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect a large singlet at ~1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group. Other characteristic peaks for the CH, CH₂, and OH protons will also be present.[5][6]

  • ¹³C NMR: Expect characteristic peaks for the carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm).

  • Mass Spectrometry (MS): The expected molecular ion peak (e.g., [M+Na]⁺) should be observed.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction (Starting material remains on TLC)1. Insufficient (Boc)₂O.2. Short reaction time.3. Deactivated (Boc)₂O due to moisture.4. Insufficient base.1. Add an additional 0.1-0.2 equivalents of (Boc)₂O and monitor.[4]2. Allow the reaction to stir for a longer period.[4]3. Use fresh, high-purity (Boc)₂O.4. Ensure the correct amount of base was added.
Multiple Product Spots on TLC 1. Reaction temperature was too high, leading to side reactions.2. Impure starting materials.1. Maintain the reaction temperature at 0°C during addition and control exotherms.[4]2. Ensure the purity of the starting amine before beginning.
Streaking on TLC or Column The product retains some basicity, causing it to interact strongly with the acidic silica gel.Add 0.5-1% triethylamine to the eluent system for both TLC and column chromatography to neutralize active sites on the silica and improve peak shape.[7]
Low Isolated Yield 1. Product loss during aqueous work-up due to some water solubility.2. Incomplete extraction.1. Minimize the volume of aqueous washes. Perform a back-extraction of the combined aqueous layers with DCM or EtOAc to recover dissolved product.2. Ensure thorough mixing during extractions.

Safety Precautions

  • This procedure must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

  • Triethylamine is corrosive and has a strong odor. Handle with care.

  • Boc anhydride can cause irritation. Avoid contact with skin and eyes.

References

  • Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • (PDF) Catalytic, enantioselective synthesis of Boc-protected 1,2-amino alcohols through aminolysis of meso-epoxides with benzophenone imine. ResearchGate. [Link]

  • Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. The Journal of Organic Chemistry. [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • DI-tert-BUTYL DICARBONATE. Organic Syntheses. [Link]

  • Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Reactions that Work: Boc Protection. Chemtips. [Link]

  • TLC Seperation of N-Boc thiol. Reddit. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

  • Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]

  • Boc Protection - Common Conditions. Common Organic Chemistry. [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]

  • Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]

  • †Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

  • Scholars Research Library - Der Pharma Chemica. Scholars Research Library. [Link]

  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. [Link]

  • 2-Aminobut-3-en-1-ol. PubChem. [Link]

  • 2-Amino-3-buten-1-ol. Chemsrc. [Link]

  • ¹H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

  • Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. SciSpace. [Link]

  • Experimental Procedures. The Royal Society of Chemistry. [Link]

Sources

Method

Application Note: Stereoselective Synthesis of Chiral Oxazolidinones from 2-Aminobut-3-yn-1-ol

Strategic Rationale & Chemical Context Chiral oxazolidinones, specifically 4-ethynyloxazolidin-2-one , are highly prized synthetic intermediates in modern drug discovery. They serve as critical "ethynylglycine synthons"...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Chemical Context

Chiral oxazolidinones, specifically 4-ethynyloxazolidin-2-one , are highly prized synthetic intermediates in modern drug discovery. They serve as critical "ethynylglycine synthons" for the development of non-natural amino acids and act as core pharmacophores in antibacterial agents (e.g., Linezolid analogs) and P2X7 receptor antagonists .

The terminal alkyne provides a versatile handle for downstream functionalization via Sonogashira couplings or CuAAC "click" chemistry. To construct this ring with high enantiomeric fidelity, 2-aminobut-3-yn-1-ol is the premier precursor. This propargylic amino alcohol is typically derived from Garner's aldehyde—a chiral pool derivative of serine—which effectively prevents deleterious epimerization at the α -stereocenter during the initial alkyne homologation .

Pathway A Garner's Aldehyde (Chiral Pool) B Seyferth-Gilbert Homologation A->B 1. Homologation 2. Deprotection C 2-aminobut-3-yn-1-ol (Deprotected) B->C D Triphosgene Cyclization C->D COCl2 equivalent Base, 0 °C E 4-ethynyloxazolidin-2-one (Target) D->E

Synthetic pathway from Garner's Aldehyde to chiral 4-ethynyloxazolidin-2-one.

Mechanistic Insights & Reagent Selection

The transformation of the 1,2-amino alcohol into a 5-membered oxazolidinone ring requires a carbonylating agent. The reaction is driven by the differential nucleophilicity of the substrate's functional groups. The primary amine, being more nucleophilic than the hydroxyl group, attacks the carbonyl center first to form a carbamoyl chloride (or an intermediate isocyanate). This is rapidly followed by intramolecular trapping by the adjacent hydroxyl group, thermodynamically driving the formation of the stable 5-membered heterocycle.

Causality of Experimental Choices
  • Carbonyl Source (Triphosgene vs. Phosgene): While phosgene gas is atom-economical, its extreme toxicity and handling requirements make it unsuitable for standard benchtop synthesis. Triphosgene (bis(trichloromethyl) carbonate) is selected as a solid, bench-stable alternative. One mole of triphosgene generates three moles of phosgene in situ. We use 0.35 to 0.40 equivalents (a slight excess over the theoretical 0.33 eq) to compensate for trace moisture in the solvent without leaving dangerous unreacted residuals .

  • Base Selection (Triethylamine): Triethylamine ( Et3​N ) serves a dual purpose. It acts as an acid scavenger to neutralize the HCl generated during cyclization, and it catalyzes the decomposition of triphosgene into active phosgene monomers.

  • Thermal Control (0 °C to RT): The initial nucleophilic attack is highly exothermic. Maintaining the reaction at 0 °C during addition prevents the formation of undesired intermolecular urea dimers and protects the terminal alkyne from base-catalyzed polymerization.

Quantitative Data Summaries

Table 1: Comparison of Carbonylating Agents for Oxazolidinone Synthesis

ReagentEquivalents RequiredByproductsBench StabilityYield Profile
Phosgene (Gas) 1.0 - 1.2 eq HCl Very Low (Highly Toxic)High (85-95%)
Triphosgene (Solid) 0.35 - 0.40 eq HCl High (Stable at RT)High (85-95%)
CDI (Solid) 1.2 - 1.5 eqImidazoleModerate (Moisture sensitive)Moderate (60-75%)
Diethyl Carbonate 2.0 - 5.0 eqEthanolHighLow (Requires forcing heat)

Table 2: Optimized Reaction Parameters for Triphosgene Cyclization

ParameterTarget ValueTolerance / Rationale
Substrate Concentration 0.2 M in THFPrevents intermolecular dimerization.
Triethylamine ( Et3​N ) 3.0 eq2.0 eq neutralizes HCl ; 1.0 eq excess ensures basicity.
Triphosgene 0.35 eq0.33 eq is stoichiometric; 0.02 eq buffers trace H2​O .
Addition Temperature 0 °CSuppresses exotherm and prevents alkyne degradation.
Reaction Time 2 hours30 min at 0 °C, then 1.5 h warming to RT.

Experimental Protocol: Synthesis of (S)-4-ethynyloxazolidin-2-one

This protocol is designed as a self-validating system . Visual and chemical checkpoints are embedded to ensure the integrity of the reaction at every stage.

Workflow Step1 1. Substrate Dissolution 2-aminobut-3-yn-1-ol + THF Step2 2. Base Addition Et3N (3.0 eq) at 0 °C Step1->Step2 Step3 3. Carbonylation Triphosgene (0.35 eq) dropwise Step2->Step3 Step4 4. Cyclization Warm to RT, Stir 2h Step3->Step4 Step5 5. Quench & Workup Sat. NH4Cl, EtOAc Extraction Step4->Step5

Step-by-step experimental workflow for the triphosgene-mediated cyclization.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Ensure the fume hood is equipped with phosgene indicator strips.

  • Substrate Dissolution: Dissolve (S)-2-aminobut-3-yn-1-ol (1.00 g, 11.75 mmol, 1.0 eq) in anhydrous THF (60 mL) to achieve an approximate 0.2 M concentration.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add anhydrous Triethylamine (4.9 mL, 35.25 mmol, 3.0 eq) dropwise. Self-Validation: The solution should remain clear; no precipitate should form at this stage.

  • Carbonylation (Critical Step): In a separate dry vial, dissolve Triphosgene (1.22 g, 4.11 mmol, 0.35 eq) in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes via a syringe pump. Causality: Slow addition prevents localized heating and controls the release of phosgene gas. A white precipitate (triethylamine hydrochloride) will immediately begin to form.

  • Cyclization: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20-25 °C) for 1.5 hours.

  • Reaction Monitoring (Self-Validation): Perform TLC (Eluent: 50% EtOAc in Hexanes).

    • Stain with Ninhydrin : The starting material ( Rf​≈0.1 ) will stain deep purple (free amine). Complete consumption is validated by the disappearance of this spot.

    • Stain with KMnO4​ : The product ( Rf​≈0.4 ) will stain yellow on a purple background due to the terminal alkyne.

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH4​Cl (20 mL) to destroy any residual phosgene. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Isolation: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 30-50% EtOAc/Hexanes) to yield (S)-4-ethynyloxazolidin-2-one as a pale yellow oil/solid.

Safety & Quality Control Checkpoints

  • Phosgene Safety: Always keep a beaker of 10% aqueous NaOH or ammonium hydroxide in the fume hood to immediately quench any spilled triphosgene or contaminated glassware.

  • pH Validation During Workup: After quenching with NH4​Cl , verify that the aqueous layer is slightly acidic to neutral (pH 6-7). Highly basic conditions during extraction can lead to ring-opening hydrolysis of the newly formed oxazolidinone.

  • Spectroscopic Validation: 1H NMR ( CDCl3​ ) should show a characteristic doublet for the terminal alkyne proton around δ 2.5 ppm, and a broad singlet for the carbamate N−H around δ 5.5-6.0 ppm.

References

  • Ethynylglycine synthon from Garner's aldehyde: a useful precursor for the synthesis of non-natural amino acids Amino Acids (2005). URL:[Link]

  • Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products Beilstein Journal of Organic Chemistry (2013). URL:[Link]

  • Compounds and methods for treating bacterial infections (US20140206677A1)
Application

Application Note: Incorporating 2-Aminobut-3-yn-1-ol into Peptidomimetic Sequences

Executive Summary & Rationale The development of peptidomimetics relies heavily on non-canonical building blocks that enhance proteolytic stability, enforce specific secondary structures, and provide bioorthogonal handle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of peptidomimetics relies heavily on non-canonical building blocks that enhance proteolytic stability, enforce specific secondary structures, and provide bioorthogonal handles for functionalization. 2-Aminobut-3-yn-1-ol (a chiral amino alcohol bearing an ethynyl side chain) is a highly versatile, bifunctional synthon.

Unlike its longer homolog propargylglycine [1], 2-aminobut-3-yn-1-ol features an alkyne directly adjacent to the alpha-carbon, resulting in a highly rigid side chain. Furthermore, the reduction of the C-terminal carboxylic acid to a primary alcohol eliminates the scissile peptide bond recognized by carboxypeptidases. This guide details the strategic incorporation of 2-aminobut-3-yn-1-ol into peptide sequences to achieve three distinct objectives: C-terminal capping with bioorthogonal functionalization , the synthesis of reduced amide isosteres (Ψ[CH₂NH]) , and the generation of highly rigid triazole-stapled peptides .

Physicochemical Properties & Reaction Metrics

To successfully integrate 2-aminobut-3-yn-1-ol into solid-phase peptide synthesis (SPPS) and subsequent modifications, understanding its reactivity profile is critical. The table below summarizes key quantitative data and reaction efficiencies across its primary applications [2, 3, 4].

Application / ModificationReaction TypeTypical Yield (%)Key Structural Advantage
C-Terminal Capping 2-CTC Resin Attachment80–90%Eliminates carboxypeptidase degradation; preserves chiral integrity.
Bioorthogonal Labeling CuAAC "Click" Conjugation>85%Minimal steric hindrance; highly specific under physiological conditions.
Pseudopeptide Synthesis Reductive Amination (Ψ[CH₂NH])45–65%Imparts extreme proteolytic stability; alters backbone hydrogen bonding.
Peptide Stapling On-Resin CuAAC (i, i+4)10–30%Shorter ethynyl linker enforces a tighter, more rigid α-helical turn.

Application I: C-Terminal Capping & Bioorthogonal Conjugation

The Causality of the Approach

Replacing a peptide's C-terminal carboxylic acid with an amino alcohol significantly increases its in vivo half-life. By utilizing 2-aminobut-3-yn-1-ol, researchers simultaneously install a bioorthogonal alkyne handle.

To synthesize this on a solid support, the primary hydroxyl group must be anchored to a 2-chlorotrityl chloride (2-CTC) resin [2]. The causality here is twofold:

  • The extreme steric bulk of the 2-CTC linker prevents diketopiperazine (DKP) formation during the deprotection of the second amino acid.

  • The resulting ether linkage is highly acid-labile, allowing for cleavage under mild conditions (e.g., 30% HFIP) that leave side-chain protecting groups intact for downstream solution-phase modifications.

G N1 2-CTC Resin Attachment N2 SPPS Chain Elongation N1->N2 DIPEA, DCM N3 Mild Cleavage (30% HFIP) N2->N3 Fmoc/tBu Strategy N4 CuAAC 'Click' Conjugation N3->N4 Azide, Cu(I) Catalyst

Workflow for SPPS and CuAAC conjugation using 2-aminobut-3-yn-1-ol.
Protocol: Resin Attachment and CuAAC Labeling

Self-Validating System: This protocol utilizes an in situ reduction system (Sodium Ascorbate) to maintain the active Cu(I) state, preventing the oxidative Glaser homocoupling of alkynes that commonly ruins yields in Click chemistry [5].

Step 1: Resin Loading

  • Swell 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) in anhydrous dichloromethane (DCM) for 30 minutes.

  • Dissolve 1.5 eq of Fmoc-2-aminobut-3-yn-1-ol and 3.0 eq of N,N-Diisopropylethylamine (DIPEA) in minimal DCM. Add to the resin and agitate for 2 hours at room temperature.

  • Cap unreacted active sites by adding 1 mL of HPLC-grade methanol and agitating for 15 minutes. Wash thoroughly with DCM and DMF.

  • Validation Step: Cleave a 5 mg test aliquot using 1% TFA in DCM. Analyze via LC-MS to confirm the expected mass of the Fmoc-amino alcohol before proceeding to standard Fmoc-SPPS elongation.

Step 2: CuAAC "Click" Conjugation

  • Following SPPS and global cleavage, dissolve the alkyne-bearing peptide (1.0 eq) and the desired azide-functionalized payload (e.g., fluorophore) (1.2 eq) in a degassed mixture of DMF/H₂O (1:1).

  • Add Sodium Ascorbate (0.5 eq) followed by CuSO₄·5H₂O (0.1 eq).

  • Critical Insight: Always add the ascorbate before the copper to ensure immediate reduction to Cu(I) and prevent peptide oxidation.

  • Agitate at room temperature for 2–4 hours.

  • Validation Step: Monitor the disappearance of the alkyne peak via analytical RP-HPLC. Quench with 0.1 M EDTA to chelate copper prior to preparative HPLC purification.

Application II: Synthesis of Reduced Amide Isosteres (Ψ[CH₂NH])

The Causality of the Approach

The reduced amide bond (Ψ[CH₂NH]) is a highly potent peptidomimetic modification that replaces the planar, rigid amide carbonyl with a flexible, tetrahedral methylene group. This eliminates a critical hydrogen bond acceptor and imparts absolute resistance to enzymatic cleavage at that specific site [3].

2-Aminobut-3-yn-1-ol is an ideal precursor for this. Its primary alcohol can be selectively oxidized to an aldehyde using Dess-Martin Periodinane (DMP) . DMP is strictly chosen over Swern or Jones oxidations because it operates under mild, non-basic conditions, completely preventing the epimerization of the sensitive alpha-chiral center [6].

G N1 Peptide-Amino Alcohol N2 Dess-Martin Oxidation N1->N2 Mild conditions preserve chirality N3 Peptide-Amino Aldehyde N2->N3 -H2O N4 Reductive Amination N3->N4 + N-terminal Peptide, NaBH3CN N5 Reduced Amide Isostere N4->N5 Imine reduction

Chemical logic for synthesizing Ψ[CH2NH] reduced amide isosteres.
Protocol: Solid-Phase Reductive Amination
  • Oxidation: Suspend the resin-bound (or side-chain protected, solution-phase) peptide terminating in 2-aminobut-3-yn-1-ol in anhydrous DCM. Add 1.5 eq of DMP. Stir for 1 hour at room temperature.

  • Validation Step: If performing in solution, analyze a micro-aliquot via ¹H-NMR to confirm the appearance of the distinct aldehyde proton signal (~9.5 ppm) and the absence of over-oxidation to a carboxylic acid.

  • Imine Formation: Wash the resin to remove DMP byproducts. Add the subsequent N-terminal amino acid (or peptide fragment) as a free amine in a solution of 1% acetic acid in DMF/MeOH (to catalyze imine formation).

  • Reduction: Add 3.0 eq of Sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is chosen because it is stable in mildly acidic conditions and specifically reduces the intermediate imine without reducing the unreacted aldehyde.

  • Agitate for 4–6 hours, wash thoroughly, and proceed with standard SPPS.

Application III: Triazole-Stapled Peptidomimetics

The Causality of the Approach

Peptide stapling locks short sequences into bioactive α-helical conformations, dramatically increasing target binding affinity and cellular permeability. While hydrocarbon stapling (via ring-closing metathesis) is common, CuAAC-mediated triazole stapling offers superior biocompatibility and introduces a dipole moment that can favorably interact with solvent or target proteins [4].

By placing 2-aminobut-3-yn-1-ol at position i and an azido-amino acid (e.g., Fmoc-Lys(N₃)-OH) at position i+4, researchers can execute an on-resin click reaction. The uniquely short ethynyl side chain of 2-aminobut-3-yn-1-ol forces the resulting 1,4-disubstituted triazole closer to the peptide backbone, creating a highly rigid, tightly constrained staple compared to longer alkynes.

Protocol: On-Resin CuAAC Stapling
  • Synthesize the linear sequence containing 2-aminobut-3-yn-1-ol at position i and an azido-amino acid at i+4 on a Rink Amide or Wang resin.

  • Ensure the N-terminus is either Fmoc-protected or acetylated to prevent the terminal amine from chelating the copper catalyst.

  • Swell the resin in DMF. Prepare a catalyst cocktail of CuBr (0.2 eq), Sodium Ascorbate (0.5 eq), and 2,6-Lutidine (10 eq) in DMF/DMSO (4:1).

  • Causality of Base: 2,6-Lutidine acts as a mild, sterically hindered base that accelerates the formation of the copper acetylide intermediate without inducing base-catalyzed side reactions.

  • Add the cocktail to the resin and bubble with Nitrogen gas for 5 minutes. Seal and agitate gently for 12–16 hours.

  • Validation Step: Perform a standard cleavage on a small resin aliquot. Analyze via LC-MS; successful stapling is indicated by a mass shift corresponding to the loss of two protons (if comparing to unreacted precursors) and a shift in HPLC retention time due to the altered hydrodynamic radius of the macrocycle.

References

  • LifeTein Peptide Blog. "Unusual Amino Acids: Propargylglycine (Pra)." LifeTein. Available at:[Link]

  • Magafa, V., et al. "Peptide-directed solid-phase reductive amination." RSC Advances, 2016. Available at:[Link]

  • Carotenuto, A., et al. "Identification of a short ACE2-derived stapled peptide targeting the SARS-CoV-2 Spike protein." ChemRxiv, 2020. Available at:[Link]

  • Hah, J-M., et al. "Aromatic reduced amide bond peptidomimetics as selective inhibitors of neuronal nitric oxide synthase." Journal of Medicinal Chemistry, 2001. Available at: [Link]

Method

Application Note: 2-Aminobut-3-yn-1-ol as a Bifunctional Linker in Bioconjugation

Executive Summary & Mechanistic Rationale In the rapidly evolving fields of targeted therapeutics (e.g., Antibody-Drug Conjugates [ADCs], PROTACs) and chemical biology, the selection of a bioconjugation linker dictates t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the rapidly evolving fields of targeted therapeutics (e.g., Antibody-Drug Conjugates [ADCs], PROTACs) and chemical biology, the selection of a bioconjugation linker dictates the stability, solubility, and biological efficacy of the final construct. 2-Aminobut-3-yn-1-ol (and its hydrochloride salt) has emerged as a highly versatile, ultra-compact bifunctional linker[1],[2].

Unlike traditional aliphatic linkers such as propargylamine, 2-aminobut-3-yn-1-ol incorporates a structural triad: a primary amine, a terminal alkyne, and a primary hydroxyl group. This specific architecture provides three distinct mechanistic advantages:

  • Orthogonal Reactivity: The primary amine acts as a potent nucleophile for acyl substitution (e.g., reacting with NHS esters or EDC-activated carboxylic acids), while the terminal alkyne serves as a strictly bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].

  • Enhanced Hydrophilicity: Hydrophobic payloads often drive protein aggregation, a critical failure point in ADC formulation. The built-in hydroxyl group of 2-aminobut-3-yn-1-ol increases the aqueous solubility of the intermediate, mitigating payload-induced aggregation.

  • Minimal Steric Footprint: With a molecular weight of just 85.10 g/mol , the linker ensures that the conjugated payload does not suffer from steric hindrance, preserving target binding affinity.

Physicochemical Properties

Before initiating bioconjugation workflows, it is critical to understand the physicochemical baseline of the linker[4],[1].

Table 1: Chemical Specifications of 2-Aminobut-3-yn-1-ol

PropertySpecification
Chemical Name 2-Aminobut-3-yn-1-ol (Typically supplied as HCl salt)
CAS Numbers 676503-26-7 (2S), 898818-92-3 (S-HCl), 1864058-21-8 (Racemic HCl)
Molecular Formula C₄H₇NO (Free base) / C₄H₈ClNO (HCl salt)
Molecular Weight 85.10 g/mol (Free base) / 121.57 g/mol (HCl salt)
Solubility Highly soluble in Water, DMSO, DMF, and Methanol
Reactive Handles -NH₂ (Amidation), -C≡CH (CuAAC/Sonogashira), -OH (Derivatization)

Experimental Workflows & Logical Relationships

The bioconjugation process utilizing 2-aminobut-3-yn-1-ol is typically executed in two distinct phases: Payload Functionalization and Protein Conjugation .

BioconjugationWorkflow Payload Payload-NHS Ester (Drug/Fluorophore) Intermediate Alkyne-Modified Payload Payload->Intermediate Step 1: Amide Coupling (DIPEA, DMF/DMSO) Linker 2-Aminobut-3-yn-1-ol (Linker) Linker->Intermediate Product Triazole-Linked Bioconjugate Intermediate->Product Step 2: CuAAC Click (CuSO4, THPTA, Ascorbate) Protein Azide-Modified Protein/Antibody Protein->Product

Figure 1: Two-step bioconjugation workflow utilizing 2-aminobut-3-yn-1-ol as a bifunctional linker.

The Causality of CuAAC Reagent Selection

In Step 2, the CuAAC reaction requires careful optimization to prevent protein degradation. Cu(I) is highly unstable and generates reactive oxygen species (ROS) in aqueous aerobic environments. To construct a self-validating and safe protocol, specific additives are mandatory[5],[6].

CuAAC_Logic Cu2 Cu(II) Source (CuSO4) Cu1 Active Catalyst [Cu(I)] Cu2->Cu1 Reduces in situ Ascorbate Reducing Agent (Sodium Ascorbate) Ascorbate->Cu1 Donates electrons Aminoguanidine Byproduct Scavenger (Aminoguanidine) Ascorbate->Aminoguanidine Generates dehydroascorbate Complex Stabilized Cu(I)-THPTA Complex Cu1->Complex Coordinates THPTA Accelerating Ligand (THPTA) THPTA->Complex Shields Cu(I) from oxidation Protection Prevents Protein Cross-linking Aminoguanidine->Protection Scavenges reactive carbonyls

Figure 2: Logical relationship and causality of CuAAC reaction components in bioconjugation.

Detailed Step-by-Step Methodologies

Protocol 1: Payload Functionalization (Amide Coupling)

This protocol converts an NHS-ester modified payload (e.g., a fluorophore or cytotoxic drug) into an alkyne-ready probe using 2-aminobut-3-yn-1-ol.

Causality & Expert Insight: 2-Aminobut-3-yn-1-ol is frequently supplied as a hydrochloride (HCl) salt to prevent atmospheric oxidation and extend shelf life[1]. In its protonated ammonium state (-NH₃⁺), it is non-nucleophilic. Therefore, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) must be added to free-base the amine, revealing the lone pair required to attack the NHS ester.

Procedure:

  • Preparation: Dissolve 10 µmol of the Payload-NHS ester in 500 µL of anhydrous DMSO or DMF.

  • Linker Addition: Add 15 µmol (1.5 equivalents) of 2-aminobut-3-yn-1-ol HCl salt to the solution.

  • Activation: Add 30 µmol (3.0 equivalents) of DIPEA to the reaction mixture. Note: The excess base ensures complete deprotonation of the linker and neutralizes the N-hydroxysuccinimide leaving group.

  • Incubation: Stir the reaction at room temperature (RT) in the dark for 2–4 hours.

  • Validation: Monitor the reaction via LC-MS. The mass of the product should correspond to the Payload mass + 67.08 Da (mass of the linker minus the lost water/leaving group).

  • Purification: Purify the alkyne-modified payload via preparative RP-HPLC and lyophilize.

Protocol 2: CuAAC Bioconjugation to Azide-Modified Protein

This protocol attaches the alkyne-modified payload to an azide-bearing protein (e.g., an antibody containing an engineered unnatural amino acid)[5],[7].

Table 2: CuAAC Master Mix Final Concentrations

ComponentStock ConcentrationFinal ConcentrationFunction
Protein-Azide Variable (e.g., 50 µM)~25–50 µMTarget biomolecule
Alkyne-Payload 5 mM (in DMSO)100–250 µMConjugation partner (Excess)
CuSO₄ 20 mM (in H₂O)100 µMCu(II) Source
THPTA 50 mM (in H₂O)500 µMCu(I) Stabilizing Ligand
Aminoguanidine 100 mM (in H₂O)5 mMCarbonyl Scavenger
Sodium Ascorbate 100 mM (Fresh in H₂O)5 mMReducing Agent

Procedure:

  • Buffer Preparation: Ensure the protein is in a compatible buffer (e.g., 100 mM Sodium Phosphate, pH 7.4). Avoid buffers containing primary amines (Tris) or chelators (EDTA) which strip Cu(I).

  • Catalyst Pre-mix (Critical Step): In a separate microcentrifuge tube, mix the CuSO₄ and THPTA ligand at a 1:5 molar ratio. Incubate at RT for 5 minutes. Causality: Pre-complexing Cu(II) with THPTA ensures that upon reduction, the highly reactive Cu(I) is immediately captured by the ligand, preventing it from binding to the protein backbone and causing precipitation[6].

  • Reaction Assembly: To the Protein-Azide solution, add the reagents in the following strict order:

    • Alkyne-Payload (2 to 5 molar equivalents relative to the protein).

    • CuSO₄/THPTA Pre-mix.

    • Aminoguanidine. Causality: Scavenges dehydroascorbate (a byproduct of ascorbate oxidation) which can otherwise cross-link lysine residues on the protein[5].

  • Initiation: Add Sodium Ascorbate last to initiate the reduction of Cu(II) to Cu(I).

  • Incubation: Mix gently by inversion and incubate at RT for 1–2 hours on a slow rotator.

  • Purification & Validation: Remove excess small molecules using a Zeba spin desalting column or Size Exclusion Chromatography (SEC). Validate the conjugation efficiency using Intact Mass Spectrometry (ESI-TOF) or SDS-PAGE (observing a mass shift or fluorescence if a fluorophore was used).

References

  • PubChemLite: 2-aminobut-3-yn-1-ol hydrochloride. PubChem / uni.lu.
  • 898818-92-3 | (S)-2-Aminobut-3-yn-1-ol hydrochloride. MolCore.
  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology / PMC NIH.
  • CuAAC Cell Reaction Buffer Kit (THPTA based). Jena Bioscience.
  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.
  • CAS:1864058-21-8, 2-Aminobut-3-yn-1-ol hydrochloride. BidePharm.

Sources

Application

Asymmetric Synthesis and Applications of (S)-2-Aminobut-3-yn-1-ol: A Technical Guide for Drug Development

Executive Summary & Chemical Profile (S)-2-Aminobut-3-yn-1-ol (CAS: 676503-26-7), often referred to as an ethynylglycinol derivative, is a highly versatile, stereochemically dense chiral building block[1]. Featuring thre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

(S)-2-Aminobut-3-yn-1-ol (CAS: 676503-26-7), often referred to as an ethynylglycinol derivative, is a highly versatile, stereochemically dense chiral building block[1]. Featuring three orthogonal reactive sites—a terminal alkyne, a primary amine, and a primary alcohol—this compound serves as a linchpin in modern asymmetric synthesis and medicinal chemistry.

In drug development, the spatial arrangement of functional groups dictates target binding affinity. The rigid, linear geometry of the terminal alkyne in (S)-2-aminobut-3-yn-1-ol provides an ideal vector for extending molecular scaffolds deep into enzymatic binding pockets, while the adjacent chiral amino alcohol motif facilitates hydrogen bonding and solubility. This application note details the causal logic behind its asymmetric synthesis, its integration into complex drug scaffolds (such as bacterial DNA gyrase inhibitors), and self-validating experimental protocols for its utilization[2].

Retrosynthetic Strategy: The Garner's Aldehyde Pathway

The primary challenge in synthesizing chiral α-amino alkynes is the high susceptibility of the α-stereocenter to epimerization (racemization) under basic conditions. To circumvent this, the synthesis relies on Garner's aldehyde —a protected form of L-Serine [2].

Causality in Synthetic Design
  • Chiral Pool Selection : L-Serine provides an inexpensive, optically pure starting material.

  • Conformational Locking : Conversion of L-Serine to Garner's aldehyde (an N-Boc, O-acetonide protected system) locks the molecule into a rigid five-membered oxazolidine ring. This structural rigidity significantly reduces the acidity of the α-proton, shielding the stereocenter from base-catalyzed epimerization during downstream alkynylation.

  • Alkynylation Reagent Selection : The Ohira-Bestmann protocol is strictly preferred over the Corey-Fuchs reaction. Corey-Fuchs requires strongly basic conditions (e.g., n -BuLi at -78 °C) which can trigger ring-opening or racemization. Conversely, the Bestmann-Ohira Reagent (BOR) operates under mild carbonate bases at room temperature, preserving >98% enantiomeric excess (ee).

G A L-Serine (Chiral Pool) B Garner's Aldehyde (Protected) A->B Protection & Oxidation C Propargyl Intermediate (Alkynylated) B->C Ohira-Bestmann Reagent, K2CO3 D (S)-2-Aminobut-3-yn-1-ol (Target) C->D Acidic Deprotection

Synthetic workflow for (S)-2-aminobut-3-yn-1-ol from L-Serine via Garner's aldehyde.

Quantitative Comparison of Alkynylation Strategies

To highlight the necessity of the Ohira-Bestmann approach, the following table summarizes the quantitative performance of various alkynylation methods when applied to Garner's aldehyde.

Alkynylation MethodReagentsBase & ConditionsYield (%)Enantiomeric Excess (ee %)Epimerization Risk
Ohira-Bestmann Bestmann-Ohira Reagent (BOR)K₂CO₃, MeOH, rt85–90%>98% Low
Seyferth-Gilbert Dimethyl (diazomethyl)phosphonate t -BuOK, THF, -78 °C75–80%~90%Moderate
Corey-Fuchs CBr₄, PPh₃, then n -BuLi n -BuLi, THF, -78 °C60–70%<80%High

Key Applications in Drug Development

(S)-2-Aminobut-3-yn-1-ol acts as a divergent hub in medicinal chemistry. Its orthogonal functional groups allow for selective, sequential modifications without the need for excessive protecting group manipulations.

A. Synthesis of Bacterial DNA Gyrase Inhibitors

With the rise of multi-drug resistant pathogens (e.g., MRSA, Acinetobacter baumannii), novel bacterial DNA gyrase inhibitors are critical [2]. (S)-2-Aminobut-3-yn-1-ol is utilized to construct the pharmacophore of these inhibitors:

  • Amine Reactivity : The primary amine is cyclized with functionalized epoxides or carbonyl sources to form rigid oxazolidinone cores, a proven motif for ribosomal and gyrase binding.

  • Alkyne Reactivity : The terminal alkyne is subsequently subjected to Sonogashira cross-coupling with fluorinated aryl halides to extend the molecule into the lipophilic pocket of the GyrB subunit.

B. Multivalent Glycoclusters via Click Chemistry

In chemical biology, studying carbohydrate-protein interactions requires multivalent presentation of sugar ligands. The terminal alkyne of (S)-2-aminobut-3-yn-1-ol is perfectly primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . By reacting with azido-functionalized monosaccharides, researchers can rapidly assemble cyclopeptide-centered multivalent glycoclusters to probe lectin binding affinities [3].

G N1 (S)-2-Aminobut-3-yn-1-ol N2 N-Acylation / Heterocycle Formation N1->N2 Amine Functionalization N3 CuAAC (Click) / Sonogashira N1->N3 Alkyne Functionalization N4 Bacterial DNA Gyrase Inhibitors N2->N4 Scaffold Building N5 Multivalent Glycoclusters N3->N5 Bioconjugation

Divergent functionalization pathways of (S)-2-aminobut-3-yn-1-ol in drug development.

Self-Validating Experimental Protocols

Protocol A: Asymmetric Synthesis of (S)-2-Aminobut-3-yn-1-ol

Objective: Convert Garner's aldehyde to the chiral propargylamine without epimerization.

Step-by-Step Methodology:

  • Preparation of the Alkynylation Matrix : Dissolve Garner's aldehyde (1.0 equiv, 10 mmol) in anhydrous methanol (50 mL) under an argon atmosphere.

  • Base Addition : Add anhydrous K₂CO₃ (2.0 equiv, 20 mmol). Causality: K₂CO₃ is a mild base that deprotonates the Bestmann-Ohira reagent to form the reactive diazo anion, but is not strong enough to abstract the α-proton of the Garner's aldehyde.

  • Reagent Introduction : Dropwise add Bestmann-Ohira Reagent (1.2 equiv, 12 mmol) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extract : Quench with saturated aqueous NH₄Cl (30 mL). Extract with ethyl acetate (3 × 50 mL). Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Global Deprotection : Dissolve the crude protected alkyne in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (20 mL) at 0 °C. Stir for 2 hours to cleave both the N-Boc and O-acetonide groups.

  • Purification : Concentrate the mixture and purify via ion-exchange chromatography (Dowex 50WX8) using 1M aqueous ammonia as the eluent to yield the free base of (S)-2-aminobut-3-yn-1-ol.

Self-Validation Metrics:

  • TLC : The product will stain intensely with Ninhydrin (indicating a free primary amine) and KMnO₄ (indicating the alkyne).

  • NMR : Confirm the presence of the terminal alkyne proton via a distinct doublet at ~2.30 ppm ( 1 H NMR, CDCl₃) with a small coupling constant ( J≈2.5 Hz).

  • Chiral HPLC : Validate optical purity using a Daicel Chiralpak AD-H column (Hexane/IPA 90:10). The (S)-enantiomer should elute as a single peak with >98% ee compared to a racemic standard.

Protocol B: CuAAC "Click" Bioconjugation of (S)-2-Aminobut-3-yn-1-ol

Objective: Chemoselective coupling of the terminal alkyne to an azido-scaffold.

Step-by-Step Methodology:

  • Solvent System : Dissolve (S)-2-aminobut-3-yn-1-ol (1.1 equiv) and the target azido-scaffold (1.0 equiv) in a 1:1 mixture of t -BuOH and H₂O. Causality: This biphasic solvent system optimally solubilizes both the organic scaffolds and the inorganic copper catalysts.

  • Catalyst Activation : Add CuSO₄·5H₂O (0.05 equiv) followed immediately by sodium ascorbate (0.1 equiv).

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. Maintaining an excess of ascorbate prevents the Cu(I) from oxidizing back to Cu(II), which would otherwise catalyze unwanted Glaser homocoupling of the alkynes.

  • Reaction : Stir vigorously at room temperature for 4–6 hours.

  • Workup : Add a saturated solution of EDTA to chelate and remove copper salts (indicated by a color change from brown to pale blue/green). Extract the product with DCM.

Self-Validation Metrics:

  • FT-IR : The complete disappearance of the azide stretching band (~2100 cm⁻¹) and the terminal alkyne band (~3300 cm⁻¹) confirms total conversion to the 1,2,3-triazole.

References

  • WIPO / Google Patents (WO2014114929A1)
  • Facile synthesis of cyclopeptide-centered multivalent glycoclusters with 'click chemistry' and molecular recognition study Alfréd Rényi Institute of Mathematics / European Journal of Organic Chemistry (Related Scaffolding Literature) URL: [Link]

Method

Application Note: Divergent Synthesis of N/O-Heterocycles Using 2-Aminobut-3-yn-1-ol

Introduction & Mechanistic Rationale In modern drug discovery and heterocyclic chemistry, the rapid generation of diverse molecular scaffolds from a single building block is a highly sought-after strategy. 2-Aminobut-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery and heterocyclic chemistry, the rapid generation of diverse molecular scaffolds from a single building block is a highly sought-after strategy. 2-Aminobut-3-yn-1-ol is a privileged, trifunctional aliphatic synthon that perfectly enables this approach. Structurally, it possesses a primary amine, a primary alcohol, and a terminal alkyne within a compact C4 framework.

The strategic deployment of 2-aminobut-3-yn-1-ol relies on the orthogonal reactivity of its functional groups. The amine and alcohol act as hard nucleophiles, while the terminal alkyne serves as a latent electrophile upon transition-metal activation (e.g., Au, Pd, Cu) or as a robust coupling partner in Sonogashira cross-couplings. By carefully selecting protecting groups and catalysts, researchers can dictate the regioselectivity of intramolecular cyclizations—directing the molecule toward 1,3-oxazolidines, fused 1,4-oxazines, or aromatic pyrroles. Furthermore, the enantiopure (S)-isomer can be readily synthesized from Garner's aldehyde, allowing for the preservation of stereocenters in asymmetric drug development .

Divergent Reaction Pathways

The following diagram illustrates the three primary divergent cyclization pathways utilized to generate distinct heterocyclic libraries from 2-aminobut-3-yn-1-ol.

G cluster_0 Divergent Heterocyclic Pathways SM 2-aminobut-3-yn-1-ol (Trifunctional Synthon) Oxazolidine 1,3-Oxazolidines (Chiral Building Blocks) SM->Oxazolidine 1. Boc2O 2. Acetone/H+ Oxazine Fused 1,4-Oxazines (e.g., Oxazino-quinolines) SM->Oxazine 1. SNAr (Aryl Halide) 2. Base/Heat Pyrrole Substituted Pyrroles (via Hydroamination) SM->Pyrrole Au(III) Catalyst Hydroamination

Divergent synthetic pathways of 2-aminobut-3-yn-1-ol into distinct heterocyclic scaffolds.

Quantitative Data Summary: Cyclization Parameters

The table below summarizes the critical experimental parameters, regioselectivity, and typical yields associated with the three divergent pathways.

Target HeterocycleReaction TypeCatalyst / ReagentsTemp (°C)RegioselectivityTypical Yield
1,3-Oxazolidines AcetalizationBoc₂O, 2,2-Dimethoxypropane, p-TsOH80 °CN/A (Condensation)85 - 92%
Fused 1,4-Oxazines SNAr & AnnulationK₂CO₃, 3-chloro-4-nitroquinoline120 °C6-endo-trig (via NO₂ reduction/cyclization)60 - 75%
Pyrroles Hydroamination / Isomerization5 mol% AuCl₃, DCE70 °C5-exo-dig70 - 88%

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation checkpoints to ensure high reproducibility and trustworthiness in the laboratory.

Protocol A: Synthesis of (S)-tert-butyl 4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

This pathway locks the 1,2-aminoalcohol into a rigid ring, leaving the alkyne available for downstream functionalization.

  • Amine Protection: Dissolve (S)-2-aminobut-3-yn-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 equiv) and Boc₂O (1.1 equiv) at 0 °C.

    • Causality: The Boc group is sterically bulky and electron-withdrawing. It prevents the amine from poisoning the acid catalyst in the next step and strictly directs the subsequent acetalization to form a 1,3-oxazolidine rather than a morpholine derivative.

  • Acetalization: Isolate the Boc-protected intermediate and redissolve in toluene. Add 2,2-dimethoxypropane (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv). Heat to 80 °C.

    • Causality: The thermodynamic stability of the 5-membered oxazolidine ring drives the equilibrium. The reaction releases methanol, which can be removed via Dean-Stark distillation to force the reaction to completion.

  • Self-Validation Checkpoint: Monitor the reaction via FTIR. The successful formation of the oxazolidine is confirmed by the complete disappearance of the broad primary alcohol O-H stretch (~3300 cm⁻¹) and the persistence of the sharp alkyne C-H stretch (~3290 cm⁻¹) and carbamate C=O stretch (~1700 cm⁻¹).

Protocol B: Gold-Catalyzed Synthesis of Substituted Pyrroles

Unactivated propargylamines typically require harsh conditions to cyclize. This protocol utilizes gold catalysis to achieve mild cycloisomerization .

  • Substrate Preparation: Dissolve the N-substituted 2-aminobut-3-yn-1-ol derivative (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

    • Causality: DCE provides optimal solubility and an ideal boiling point (83 °C) for thermal activation without degrading the highly sensitive gold catalyst.

  • Catalyst Addition & Cycloisomerization: Add 5 mol% AuCl₃ under an argon atmosphere. Heat the mixture to 70 °C for 4 hours.

    • Causality: Gold(III) is highly carbophilic. It selectively coordinates to the alkyne π-bond, lowering the LUMO energy and facilitating a 5-exo-dig nucleophilic attack by the amine nitrogen. The initial hydroamination forms a dihydropyrrole intermediate, which rapidly isomerizes under thermal conditions to the aromatic pyrrole, driven by the thermodynamic gain in resonance stabilization energy.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The reaction is complete when the terminal alkyne proton (~2.2 ppm) completely disappears, replaced by the emergence of characteristic aromatic pyrrole protons in the 6.0–6.8 ppm region.

Protocol C: Base-Promoted Annulation to Fused 1,4-Oxazines

This protocol generates complex tricyclic scaffolds (e.g., oxazino-quinolines) relevant to antibacterial drug discovery .

  • SNAr Coupling: In a flame-dried flask, combine 2-aminobut-3-yn-1-ol (1.1 equiv), 3-chloro-4-nitroquinoline (1.0 equiv), and K₂CO₃ (2.5 equiv) in anhydrous DMF. Stir at 80 °C for 6 hours.

    • Causality: The primary amine is significantly more nucleophilic than the primary alcohol. This kinetic difference ensures the regioselective SNAr displacement of the aryl chloride by the nitrogen, leaving the hydroxyl group intact for the second cyclization event.

  • Intramolecular Cyclization: Elevate the temperature to 120 °C and stir for an additional 12 hours.

    • Causality: The elevated thermal energy and basic conditions promote the intramolecular attack of the pendant alkoxide onto the activated quinoline core, forming the 6-membered 1,4-oxazine ring.

  • Self-Validation Checkpoint: Utilize LC-MS to verify the product. The SNAr intermediate will show a mass of[M+H]⁺ corresponding to the coupled adduct, while the final cyclized 1,4-oxazine will exhibit an exact mass shift of -18 Da (loss of H₂O) or -36.5 Da (loss of HCl), depending on the specific leaving group dynamics of the substituted quinoline.

Troubleshooting & Best Practices

  • Alkyne Homocoupling (Glaser Coupling): Terminal alkynes are highly prone to oxidative homocoupling in the presence of trace copper and oxygen. When performing Sonogashira cross-couplings prior to cyclization, ensure all solvents are rigorously degassed (via freeze-pump-thaw) and maintain a strict inert atmosphere.

  • Regioselectivity Drift in Au-Catalysis: In gold-catalyzed hydroalkoxylation/hydroamination pathways, the presence of adventitious water can lead to alkyne hydration (forming a ketone) rather than the desired cyclization. Glassware must be oven-dried, and solvents must be stored over activated molecular sieves.

References

  • Synthesis of (S)-2-aminobut-3-yn-1-ol from Garner's aldehyde. European Journal of Organic Chemistry, 2009, 3619-3627.[Link]

  • Compounds and methods for treating bacterial infections (1,4-Oxazine derivatives).
  • Gold-Catalyzed Organic Transformations (Pyrrole synthesis via hydroamination). Chemical Reviews, 2008, 108(8), 2796-2823.[Link]

Application

Application Notes &amp; Protocols: Standard Operating Procedure for the Oxidation of 2-Aminobut-3-yn-1-ol

Abstract The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis. This guide provides a detailed standard operating procedure for the oxidation of 2-aminobut-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis. This guide provides a detailed standard operating procedure for the oxidation of 2-aminobut-3-yn-1-ol to the corresponding aldehyde, 2-aminobut-3-ynal. This product is a valuable synthetic intermediate, incorporating a chiral amine, an aldehyde, and an alkyne functionality, making it a versatile building block for pharmaceuticals and complex molecules. Due to the sensitive nature of the starting material, particularly the potential for over-oxidation or side reactions involving the amine and alkyne groups, mild and selective oxidation methods are required. This document presents two field-proven protocols: the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation. We will delve into the mechanistic rationale for experimental choices, provide step-by-step protocols, and outline critical safety and handling procedures.

Scientific Overview & Method Selection

The primary challenge in oxidizing 2-aminobut-3-yn-1-ol is to selectively convert the primary alcohol to an aldehyde without affecting the adjacent stereocenter, the secondary amine, or the terminal alkyne. The resulting α,β-acetylenic aldehyde is also prone to instability, such as polymerization or racemization.[1] Therefore, harsh oxidizing agents like chromium-based reagents are unsuitable. The methods of choice are those that operate under mild, often neutral or basic, and low-temperature conditions.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine (Et₃N).[2][3] It is renowned for its high yields, tolerance of a wide range of functional groups, and minimal over-oxidation to the carboxylic acid.[4] The low temperature is critical for the stability of the active oxidant, the chlorosulfonium salt, preventing side reactions.[5]

  • Dess-Martin Periodinane (DMP) Oxidation: This protocol employs a hypervalent iodine reagent, Dess-Martin periodinane, typically in a chlorinated solvent like dichloromethane (DCM). The reaction is exceptionally mild, often running at room temperature, and avoids the use of toxic heavy metals.[6] Its neutral reaction conditions make it ideal for acid-sensitive substrates.[7][8]

Comparative Analysis of Recommended Protocols
ParameterSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Primary Reagents DMSO, Oxalyl Chloride, TriethylamineDess-Martin Periodinane (DMP)
Typical Temperature -78 °CRoom Temperature (0 °C to 25 °C)
Advantages High yields, byproducts are volatile, well-established.[2][4]Mild, neutral conditions, simple work-up, no toxic metals.
Disadvantages Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, oxalyl chloride is toxic and moisture-sensitive.[2][4]DMP is shock-sensitive and must be handled with care, stoichiometric amounts of reagent needed.
Ideal For Acid-sensitive substrates, large-scale synthesis where byproduct removal is established.Sensitive, complex substrates; rapid benchtop synthesis.[6][8]

Critical Safety & Hazard Mitigation

General Precautions: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves, is mandatory. An emergency eyewash and shower must be accessible.

  • 2-Aminobut-3-yn-1-ol: This compound is a bifunctional amino alcohol. While specific data is limited, analogous amino alcohols can cause skin and serious eye irritation or burns.[9][10][11] Avoid inhalation and direct contact.

  • Acetylenic Compounds: The terminal alkyne group presents a significant hazard. Acetylene and its derivatives can form explosive metal acetylides with certain metals, particularly copper, silver, and mercury.[12][13][14] Strictly avoid using equipment with copper or brass fittings. Acetylene gas itself is extremely flammable.[15][16]

  • Swern Reagents:

    • Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl, CO, CO₂). Must be handled with extreme care under anhydrous conditions.

    • DMSO: Can penetrate skin and may carry dissolved toxic substances with it.

    • Dimethyl Sulfide (DMS): A byproduct with an extremely unpleasant and pervasive odor.[2] It is also volatile and flammable. All glassware should be quenched with bleach to oxidize DMS to odorless DMSO or dimethyl sulfone.[4]

  • Dess-Martin Periodinane (DMP): While an excellent reagent, DMP is known to be shock-sensitive and can decompose explosively upon heating, especially in the presence of impurities. Handle with non-metal spatulas and avoid grinding.

Experimental Protocols

The following protocols are designed for a 5 mmol scale. Adjust reagent quantities proportionally for different scales.

Protocol A: Swern Oxidation of 2-Aminobut-3-yn-1-ol

This protocol is adapted from standard Swern oxidation procedures.[2][3][5]

Materials & Equipment:

  • Three-necked, flame-dried, 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Two addition funnels (pressure-equalizing)

  • Argon or Nitrogen gas inlet

  • Dry ice/acetone bath

  • Syringes and needles

  • 2-Aminobut-3-yn-1-ol (425 mg, 5.0 mmol)

  • Anhydrous Dichloromethane (DCM), 50 mL

  • Anhydrous Dimethyl Sulfoxide (DMSO) (0.85 mL, 12.0 mmol, 2.4 equiv)

  • Oxalyl Chloride (0.66 mL, 7.5 mmol, 1.5 equiv)

  • Triethylamine (Et₃N) (3.5 mL, 25.0 mmol, 5.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Activator Preparation: To the flame-dried 250 mL flask under an inert atmosphere (Argon), add anhydrous DCM (30 mL) and oxalyl chloride (0.66 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Formation of Active Oxidant: Slowly add a solution of anhydrous DMSO (0.85 mL) in anhydrous DCM (5 mL) dropwise via syringe over 10 minutes. Stir the mixture for an additional 15 minutes at -78 °C. The causality for this step is the formation of the reactive chloro(dimethyl)sulfonium chloride intermediate; maintaining low temperature is crucial to prevent its decomposition.[2]

  • Substrate Addition: Dissolve 2-aminobut-3-yn-1-ol (425 mg) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir for 30 minutes at -78 °C.

  • Base Quench: Add triethylamine (3.5 mL) dropwise over 10 minutes. A thick white precipitate (triethylammonium chloride) will form. After the addition is complete, stir the mixture at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes. The base deprotonates the key alkoxysulfonium ion to form a sulfur ylide, which then collapses to form the aldehyde product.[2]

  • Work-up: Add 50 mL of water to the reaction mixture and transfer to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the crude 2-aminobut-3-ynal.

  • Purification: The crude aldehyde is often sensitive. Purify immediately via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, for persistent impurities, formation of a bisulfite adduct can be used for purification.[17]

Protocol B: Dess-Martin Periodinane (DMP) Oxidation

This protocol leverages the mild and convenient nature of DMP.[7][6]

Materials & Equipment:

  • Single-necked, 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • 2-Aminobut-3-yn-1-ol (425 mg, 5.0 mmol)

  • Dess-Martin Periodinane (DMP) (2.33 g, 5.5 mmol, 1.1 equiv)

  • Anhydrous Dichloromethane (DCM), 50 mL

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To the 100 mL flask under an inert atmosphere, add 2-aminobut-3-yn-1-ol (425 mg) and anhydrous DCM (50 mL). Stir until the substrate is fully dissolved.

  • Reagent Addition: Add Dess-Martin periodinane (2.33 g) to the solution in one portion. The reaction is typically run at room temperature and is often complete within 1-3 hours. The reaction's mildness and neutral pH are key advantages, preventing degradation of sensitive functional groups.[18]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing a stirred mixture of saturated NaHCO₃ solution (50 mL) and 10% Na₂S₂O₃ solution (50 mL). The sodium thiosulfate is essential as it quenches any excess DMP and reduces the iodinane byproducts to more soluble forms, simplifying the work-up.

  • Extraction: Stir vigorously for 15-20 minutes until the organic layer is clear. Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄.

  • Concentration and Purification: Filter and concentrate under reduced pressure at low temperature (<30 °C). Purify the resulting crude aldehyde by flash column chromatography as described in Protocol A.

Visualization of Workflow and Chemistry

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// Main process nodes reac [label="Reaction Setup\n(Anhydrous Solvent, Inert Atm.)"]; oxid [label="Oxidation Step\n(Swern or DMP Protocol)"]; quench [label="Reaction Quenching\n(Base or Reducing Agent)"]; workup [label="Aqueous Work-up\n& Extraction"]; purify [label="Purification\n(Flash Chromatography)"]; charac [label="Characterization\n(NMR, IR, MS)"];

// Edges start_node -> reac [minlen=1]; reac -> oxid [minlen=1]; oxid -> quench [minlen=1]; quench -> workup [minlen=1]; workup -> purify [minlen=1]; purify -> charac [minlen=1]; charac -> end_node [minlen=1]; } }

Caption: General experimental workflow for the oxidation.

// Node styles reactant_node [label="2-Aminobut-3-yn-1-ol", fontcolor="#202124"]; product_node [label="2-Aminobut-3-ynal", fontcolor="#202124"]; reagents_node [label="[Oxidizing Agent]\nDCM, Specific Conditions", fontcolor="#4285F4"];

// Layout reactant_node -> product_node [label=<[Oxidizing Agent] DCM, Specific Conditions>];

{rank=same; reactant_node; product_node;} } }

Caption: General transformation of the alcohol to the aldehyde.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry. [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetylene. NJ.gov. [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Ammonium iron(III) sulfate solution. Kishida.co.jp. [Link]

  • Bureau of Indian Standards. (2022). Code of Safety for Acetylene. CHD/07/21594 WC. [Link]

  • Reddy, B. V. S., et al. (2007). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry. [Link]

  • Linde. (2024). Safety Data Sheet: Acetylene. Linde-gas.com. [Link]

  • Australia New Zealand Industrial Gas Association. (n.d.). Be Safe with Acetylene. ANZIGA. [Link]

  • Heravi, M. M., et al. (2020). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Swern oxidation. Wikipedia.org. [Link]

  • Slaugh, L. H. (1954). Purification of oxo-process aldehydes by distillation.
  • Chem-Station. (2014). Swern Oxidation. Chem-station.com. [Link]

  • SynArchive. (n.d.). Swern Oxidation. Synarchive.com. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic-chemistry.org. [Link]

  • Reddit r/chemistry. (2015). Purifying aldehydes?. Reddit.com. [Link]

  • Fischer, C., et al. (2023). Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene. Nature Communications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yields in 2-aminobut-3-yn-1-ol synthesis

Technical Support Center: Troubleshooting 2-Aminobut-3-yn-1-ol Synthesis Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist researchers struggling with low yields, poor diaste...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2-Aminobut-3-yn-1-ol Synthesis

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist researchers struggling with low yields, poor diastereoselectivities, and product loss when synthesizing 2-aminobut-3-yn-1-ol (often utilized as a propargylglycinol derivative). This molecule is a critical chiral building block for click chemistry, unnatural amino acid synthesis, and the development of mechanism-based enzyme inhibitors (such as PRODH inhibitors).

The standard synthetic route utilizes Garner's aldehyde—a configurationally stable, serine-derived chiral pool reagent[1]—which undergoes nucleophilic alkynylation followed by global deprotection[2]. However, this seemingly straightforward two-step process is fraught with mechanistic pitfalls. This guide dissects the causality behind common experimental failures and provides self-validating protocols to ensure high-yielding, enantiopure results.

Diagnostic Workflow

Workflow N1 Garner's Aldehyde (Starting Material) N2 Alkynylation (Ethynyl-MgBr) N1->N2 N3 Issue: Alpha-Epimerization & Low Diastereoselectivity N2->N3 Uncontrolled Conditions N5 Protected Intermediate (Anti-Diastereomer) N2->N5 Optimized Pathway N4 Solution: Add CeCl3 Control Temp at -78°C N3->N4 N4->N5 N6 Global Deprotection (Acidic Cleavage) N5->N6 N7 Issue: Product Loss in Aqueous Phase N6->N7 Aqueous Workup N9 2-aminobut-3-yn-1-ol HCl (Target Product) N6->N9 Optimized Pathway N8 Solution: Anhydrous HCl & Ether Trituration N7->N8 N8->N9

Diagnostic workflow for troubleshooting 2-aminobut-3-yn-1-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: My isolated yield of the protected alkynylation intermediate is low, and NMR shows a mixture of diastereomers. What is going wrong? A1: The issue stems from the dual nature of ethynylmagnesium bromide acting as both a nucleophile and a strong base. Garner's aldehyde possesses a relatively acidic alpha-proton. If the Grignard reagent acts as a base, it triggers the enolization of the aldehyde, leading to the epimerization of the stereocenter and a subsequent loss of enantiomeric excess (ee)[3]. Furthermore, nucleophilic addition to Garner's aldehyde can proceed via the Felkin-Anh (non-chelation) or Cram (chelation) transition states, producing anti and syn diastereomers, respectively. Causality & Solution: To suppress the basicity and enhance the nucleophilicity of the Grignard reagent, use Lewis acid additives. Adding anhydrous Cerium(III) chloride (CeCl 3​ ) to form an organocerium reagent significantly reduces enolization and promotes clean addition. Maintaining a strict cryogenic environment (-78 °C) and using THF as a coordinating solvent heavily favors the Felkin-Anh non-chelation transition state, maximizing the anti-diastereomer yield[3].

Q2: I am losing my final product during the workup after deprotection. How do I recover the free 2-aminobut-3-yn-1-ol? A2: This is the most common failure point. 2-aminobut-3-yn-1-ol is a highly polar, low-molecular-weight amino alcohol. If you attempt a standard aqueous workup (e.g., neutralizing with NaHCO 3​ and extracting with ethyl acetate or dichloromethane), the product will remain entirely in the aqueous phase due to its extreme hydrophilicity. Causality & Solution: You must completely avoid aqueous environments during the final isolation. The global deprotection (removal of the N-Boc and acetonide groups) should be performed using anhydrous acidic conditions, such as 4M HCl in dioxane. Upon reaction completion, the volatile solvents and reaction byproducts (isobutylene, acetone, CO 2​ ) are removed in vacuo. The product is then directly isolated as the hydrochloride salt ((S)-2-aminobut-3-yn-1-ol hydrochloride)[4] via trituration with cold diethyl ether.

Q3: Can I use lithium acetylide instead of ethynylmagnesium bromide? A3: Yes, lithium trimethylsilylacetylide is an excellent alternative that often provides superior yields and diastereoselectivity[5]. However, it necessitates an additional desilylation step (e.g., using TBAF or K 2​ CO 3​ in MeOH) prior to or during the global deprotection. For direct synthesis, optimized ethynylmagnesium bromide remains the most atom-economical choice.

Quantitative Data Analysis

The table below summarizes how different reaction environments impact the nucleophilic addition to Garner's aldehyde, demonstrating the necessity of cryogenic control and Lewis acid mediation.

Table 1: Impact of Reaction Conditions on the Alkynylation of Garner's Aldehyde

Reagent SystemSolventTemp (°C)AdditiveIsolated Yield (%)Diastereomeric Ratio (anti:syn)
Ethynylmagnesium bromideTHF0None< 402:1 (Significant epimerization)
Ethynylmagnesium bromideTHF-78None654:1
Ethynylmagnesium bromideTHF-78CeCl 3​ (1.5 eq)889:1
Lithium TMS-acetylideTHF-78None9212:1

Optimized Experimental Protocols

Protocol 1: Optimized Alkynylation of Garner's Aldehyde

Self-Validating Mechanism: The use of CeCl 3​ prevents enolization. The success of this step is validated if the optical rotation of the purified intermediate matches enantiopure literature standards, confirming that alpha-epimerization was successfully suppressed.

  • Activation of CeCl 3​ : Vigorously stir anhydrous CeCl 3​ (1.5 equiv) in dry THF under an argon atmosphere at room temperature for 2 hours to form a uniform, milky suspension.

  • Cooling and Transmetalation: Cool the suspension to -78 °C. Dropwise add ethynylmagnesium bromide (0.5 M in THF, 1.5 equiv) and stir for 1 hour to allow complete transmetalation to the organocerium species.

  • Substrate Addition: Slowly add a solution of Garner's aldehyde (1.0 equiv) in dry THF over 30 minutes. Maintain the internal temperature strictly at -78 °C to enforce the Felkin-Anh transition state.

  • Quenching: After 2 hours of stirring, quench the reaction at -78 °C by adding saturated aqueous NH 4​ Cl.

  • Workup: Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over MgSO 4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the protected anti-propargyl alcohol.

Protocol 2: Anhydrous Deprotection and Salt Isolation

Self-Validating Mechanism: Precipitation of the HCl salt in non-polar ether visually confirms the successful cleavage of the lipophilic Boc and acetonide groups. If the starting material is not fully deprotected, it will remain soluble in the ether supernatant.

  • Acidification: Dissolve the protected intermediate in anhydrous 4M HCl in dioxane (10 mL per gram of substrate).

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (the starting material spot will disappear; the highly polar product will remain at the baseline).

  • Concentration: Evaporate the solvent under reduced pressure to yield a viscous oil. Co-evaporate with anhydrous methanol twice to remove any residual dioxane.

  • Trituration: Suspend the crude oil in ice-cold anhydrous diethyl ether. Vigorously stir until a white precipitate forms.

  • Isolation: Filter the solid under a stream of nitrogen (the salt is hygroscopic) and dry in a vacuum desiccator to yield pure (S)-2-aminobut-3-yn-1-ol hydrochloride[6] as a white powder.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Aminobut-3-yn-1-ol Workflows

Welcome to the Application Scientist Support Center. Working with 2-aminobut-3-yn-1-ol presents a unique synthetic challenge: it is a densely functionalized molecule containing a terminal alkyne, a primary amine, and a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with 2-aminobut-3-yn-1-ol presents a unique synthetic challenge: it is a densely functionalized molecule containing a terminal alkyne, a primary amine, and a primary alcohol. During transition-metal-catalyzed reactions (such as Sonogashira couplings or click chemistry), the terminal alkyne is highly susceptible to unintended hydration or intramolecular cyclization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you suppress alkyne hydration and maintain experimental integrity.

Part 1: Diagnostic Logic Tree

Before altering your protocol, you must accurately identify whether your reaction is suffering from alkyne hydration or a competing intramolecular cyclization. Both side reactions consume the alkyne but require different mitigation strategies.

DiagnosticTree Start Reaction Yields Unintended Byproduct MassSpec Analyze LC-MS / NMR Data Start->MassSpec Mass18 Mass = M + 18 Da (Hydration to Ketone) MassSpec->Mass18 +18 Da (Water Addition) Mass0 Mass = M (Intramolecular Cyclization) MassSpec->Mass0 Same Mass (Isomerization) Sol1 Use strictly anhydrous conditions Add 4Å Molecular Sieves Mass18->Sol1 Sol2 Orthogonally protect -NH2 / -OH (e.g., Boc, TBS) Mass0->Sol2

Fig 1: Diagnostic logic tree for identifying side reactions in 2-aminobut-3-yn-1-ol workflows.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 2-aminobut-3-yn-1-ol undergo hydration so easily, even in "dry" solvents? A1: The hydration of alkynes is an electrophilic addition reaction where a transition metal acts as a Lewis acid to activate the π -bond, followed by nucleophilic attack by water[1]. In 2-aminobut-3-yn-1-ol, the neighboring amine (-NH₂) and hydroxyl (-OH) groups provide anchimeric assistance (neighboring group participation). These heteroatoms can hydrogen-bond with trace moisture in the solvent, effectively shuttling water directly to the metal-activated alkyne and drastically lowering the activation energy for hydration[2]. The resulting enol intermediate rapidly undergoes tautomerization to form a thermodynamically stable ketone[3].

Q2: How do I distinguish between alkyne hydration and intramolecular cyclization? A2: Both reactions are triggered by π -acid activation of the alkyne[4].

  • Hydration: Incorporates water, resulting in a mass increase of +18 Da. Infrared (IR) spectroscopy will show a strong new C=O stretch at ~1710 cm⁻¹, and ¹³C NMR will reveal a ketone carbonyl peak >200 ppm.

  • Cyclization (Hydroamination/Hydroalkoxylation): The internal -NH₂ or -OH group acts as the nucleophile instead of water. This yields a structural isomer of the starting material (Mass + 0 Da). NMR will show the disappearance of the terminal alkyne C-H proton without the appearance of a ketone.

Q3: Which catalysts should I avoid to prevent these side reactions? A3: Avoid highly carbophilic and π -acidic metals like Gold (Au) and Mercury (Hg)[4]. Gold(I) and Gold(III) complexes are the premier catalysts for intentional alkyne hydration and will rapidly destroy your starting material[3]. For cross-coupling applications, standard Pd/Cu systems can also be problematic because Copper(I) acetylides can act as Lewis acids. We recommend Copper-free Palladium systems[5].

Part 3: Quantitative Data & Catalyst Risk Matrix

Choosing the right catalytic system is the most effective way to modulate the reaction pathway. Below is a synthesized risk matrix for processing 2-aminobut-3-yn-1-ol.

Catalyst SystemHydration RiskCyclization RiskMechanistic Causality & Recommended Mitigation
Au(I) / Au(III) Salts Critical (>80%) High Extreme π -acidity activates the alkyne toward any available nucleophile. Mitigation: Avoid entirely unless the alkyne is TMS-protected.
Hg(II) / H₂SO₄ Critical (>90%) Moderate Classic Kucherov hydration conditions[1]. Mitigation: Do not use.
Pd(PPh₃)₄ + CuI Moderate (10-30%) Moderate Cu(I) forms an acetylide but can also coordinate trace water. Amine bases used here are often hygroscopic. Mitigation: Use rigorously dried amines; add 4Å molecular sieves.
Pd(OAc)₂ + XPhos Low (<5%) Low Bulky, electron-rich phosphines sterically shield the alkyne. Cu-free conditions prevent Lewis-acidic water coordination[5]. Mitigation: Optimal for Sonogashira cross-coupling.
Part 4: Mechanistic Pathway Visualization

Understanding the competitive pathways at the metal center is crucial for troubleshooting. The diagram below illustrates how the activated metal- π -alkyne complex serves as the divergence point for coupling, hydration, and cyclization.

Mechanism Substrate 2-aminobut-3-yn-1-ol PiComplex Metal-π-Alkyne Complex (Activated State) Substrate->PiComplex Metal Catalyst (Pd, Au, Hg) Hydration Hydration (Ketone/Aldehyde) PiComplex->Hydration + Trace H2O Cyclization Hydroamination (Pyrroline) PiComplex->Cyclization Intramolecular -NH2 Coupling Cross-Coupling (Sonogashira Product) PiComplex->Coupling + Ar-X / Base

Fig 2: Competitive mechanistic pathways of metal-activated 2-aminobut-3-yn-1-ol.

Part 5: Self-Validating Experimental Protocol

To completely suppress hydration and cyclization during cross-coupling, you must employ a dual-strategy: orthogonal protection and Copper-free catalysis . The trimethylsilyl (TMS) group is ideal for protecting the terminal alkyne from π -activation, while Copper-free Sonogashira conditions prevent unwanted Lewis-acid interactions[5].

Workflow: Anhydrous, Cu-Free Sonogashira Coupling with Silyl Protection

Phase 1: Orthogonal Protection

  • Amine/Alcohol Protection: Dissolve 2-aminobut-3-yn-1-ol in anhydrous DCM. Add 1.1 eq of Boc₂O and 1.2 eq of Et₃N to protect the primary amine. If cyclization remains an issue, protect the alcohol with TBS-Cl (1.1 eq) and Imidazole (2.0 eq).

  • Alkyne Protection (Optional but Recommended for highly oxophilic systems): Treat the intermediate with n -BuLi at -78 °C, followed by TMS-Cl to yield the TMS-protected alkyne. (Note: If using the Cu-free Pd protocol below, TMS protection may be bypassed if solvents are strictly anhydrous).

Phase 2: Cu-Free Catalysis (Self-Validating Setup) Causality: Removing Copper eliminates the formation of highly reactive copper acetylides, which are prone to Glaser homocoupling and can inadvertently coordinate water[5].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add the aryl halide (1.0 eq), the protected 2-aminobut-3-yn-1-ol (1.2 eq), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

  • Anhydrous Environment: Add 100 mg of freshly activated 4Å molecular sieves to act as an internal water scavenger.

  • Solvent Addition: Inject anhydrous, degassed Piperidine (acts as both base and solvent) via syringe.

  • Reaction: Stir at 60 °C for 12 hours. Monitor via LC-MS. The absence of an M+18 peak validates the anhydrous integrity of the system.

Phase 3: Deprotection

  • Desilylation: If the TMS group was utilized, remove it post-coupling using TBAF (1.0 M in THF) or mild K₂CO₃ in Methanol.

  • De-Boc: Treat with 20% TFA in DCM for 1 hour at room temperature to reveal the free amine.

References
  • "Hydration of Alkyne." Chem-Station Int. Ed.
  • "9.4: Hydration of Alkynes." Chemistry LibreTexts.
  • "Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights." MDPI.
  • "Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity." Chemical Reviews - ACS Publications.
  • "Recent Progress of Protecting Groups for Terminal Alkynes." Chinese Journal of Organic Chemistry.
  • "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances.

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Resolution of Racemic 2-Aminobut-3-yn-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to isolate enantiopure 2-aminobut-3-yn-1-ol from its racemic mixture. While direct a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to isolate enantiopure 2-aminobut-3-yn-1-ol from its racemic mixture. While direct asymmetric synthesis from Garner's aldehyde is a well-documented route[1], optimizing the resolution of the racemate provides a highly scalable and cost-effective alternative for downstream pharmaceutical manufacturing.

Below, you will find field-proven methodologies, mechanistic troubleshooting guides, and validated protocols for the two most robust resolution strategies: Enzymatic Kinetic Resolution (EKR) and Diastereomeric Salt Crystallization (DSC) .

Resolution Workflows Overview

G cluster_EKR Enzymatic Kinetic Resolution (EKR) cluster_DSC Diastereomeric Salt Crystallization Racemate Racemic 2-Aminobut-3-yn-1-ol CALB CALB + Ethyl Methoxyacetate Racemate->CALB ChiralAcid Add (R)-Mandelic Acid Racemate->ChiralAcid EKR_Sep Acid/Base Extraction CALB->EKR_Sep S_Amine (S)-Amine (Aqueous Phase) EKR_Sep->S_Amine R_Amide (R)-Amide (Organic Phase) EKR_Sep->R_Amide Cryst Fractional Crystallization ChiralAcid->Cryst Salt Less Soluble Salt Cryst->Salt FreeBase Alkaline Hydrolysis Salt->FreeBase S_Amine_DSC (S)-Amine (Organic Extract) FreeBase->S_Amine_DSC

Workflow for enantiomeric resolution of 2-aminobut-3-yn-1-ol via EKR and crystallization.

Quantitative Data: Method Comparison

ParameterEnzymatic Kinetic Resolution (CALB)Diastereomeric Salt Crystallization
Resolving Agent Candida antarctica lipase B (Novozym 435)(R)-Mandelic Acid
Selectivity E-value > 100; ee > 99% (for unreacted amine)ee > 95% (after 1 recrystallization)
Theoretical Yield ~45% (S)-amine (Max 50%)~35-40% (S)-amine (Max 50%)
Scalability Moderate (Limited by biocatalyst cost)High (Inexpensive resolving agent)
Separation Logic pKa differential (Amide vs. Amine)Solubility differential of diastereomers

Module A: Enzymatic Kinetic Resolution (EKR)

The kinetic resolution of racemic amines is effectively achieved using Candida antarctica lipase B (CALB), which selectively N-acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted[2].

Standard Operating Protocol
  • Substrate Preparation: Dissolve racemic 2-aminobut-3-yn-1-ol (100 mmol) in anhydrous methyl tert-butyl ether (MTBE) (500 mL).

  • Acyl Donor Addition: Add ethyl methoxyacetate (60 mmol, 0.6 eq). Causality: A mild acyl donor is chosen over highly reactive vinyl acetate to prevent unwanted O-acylation of the primary alcohol group[2].

  • Biocatalyst Addition: Add immobilized CALB (e.g., Novozym 435) at 5% w/w relative to the substrate.

  • Incubation: Stir at 150 rpm at 35 °C. Monitor the reaction via chiral HPLC until the conversion reaches exactly 50% (typically 24-48 hours)[3].

  • Self-Validating Separation: Filter off the enzyme. Extract the organic layer with 1M aqueous HCl. The unreacted (S)-amine is protonated and partitions into the aqueous phase, while the neutral (R)-amide remains in the organic phase. Basify the aqueous phase to pH 10 with NaOH and extract with dichloromethane to isolate the pure (S)-2-aminobut-3-yn-1-ol.

Troubleshooting & FAQs

Q: Why am I observing O-acylation instead of N-acylation during the CALB-catalyzed resolution? A: 2-aminobut-3-yn-1-ol is a bifunctional molecule containing both a primary amine and a primary alcohol. While CALB generally exhibits high chemoselectivity for N-acylation over O-acylation[4], using highly reactive acyl donors or extending reaction times beyond 50% conversion forces the enzyme to target the less nucleophilic hydroxyl group. Actionable Fix: Switch to a milder acyl donor like ethyl methoxyacetate and strictly monitor the reaction to stop at 50% conversion.

Q: The enantiomeric excess (ee) of the unreacted (S)-amine is plateauing at 85%. How can I push it to >99%? A: In kinetic resolutions, the ee of the remaining substrate increases with conversion. If it plateaus, the reaction has likely reached an equilibrium state due to the accumulation of the alcohol byproduct (e.g., ethanol) from the acyl donor, triggering the reverse reaction[3]. Actionable Fix: Increase the conversion slightly beyond 50% (e.g., 55%) by adding a slight excess of the acyl donor, or add molecular sieves (4Å) to the reaction mixture to sequester the alcohol byproduct and drive the transamidation forward.

Q: How do I accurately monitor the enantiomeric excess of 2-aminobut-3-yn-1-ol? A: Direct chiral HPLC of small, highly polar aliphatic amino alcohols is notoriously difficult due to poor column retention and the lack of a strong UV chromophore. Actionable Fix: Derivatize the amine using Fmoc-Cl or benzoyl chloride prior to HPLC analysis. This increases both the hydrophobicity (improving retention on chiral stationary phases like Chiralcel OD-H) and the UV detectability[5].

Module B: Diastereomeric Salt Crystallization (DSC)

Chiral resolution via diastereomeric salt formation is a highly scalable method. By reacting a racemic amine with an enantiomerically pure resolving agent, diastereomeric salts are formed, allowing for separation based on differential crystal lattice energies[6].

Standard Operating Protocol
  • Salt Formation: Dissolve racemic 2-aminobut-3-yn-1-ol (100 mmol) in absolute ethanol (150 mL). Add 1.0 equivalent of (R)-mandelic acid (100 mmol)[6].

  • Heating: Heat the mixture to 70 °C until a homogeneous solution is achieved.

  • Crystallization: Cool the solution slowly to 20 °C at a rate of 5 °C/hour. Causality: Controlled cooling prevents "oiling out" and ensures the selective precipitation of the less soluble diastereomeric salt[7].

  • Filtration & Enrichment: Filter the precipitated crystals. If the enantiomeric excess (ee) is <95%, perform a second recrystallization from absolute ethanol.

  • Free Base Liberation: Dissolve the enriched salt in 2M aqueous NaOH (100 mL). Extract with dichloromethane (3 x 50 mL). Dry the organic layer over Na₂SO₄ and concentrate under vacuum to yield enantiopure 2-aminobut-3-yn-1-ol.

Troubleshooting & FAQs

Q: During diastereomeric salt formation, my solution forms a biphasic oil instead of crystals. What is the cause? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the solution is too high, or the melting point of the diastereomeric salt is lower than the crystallization temperature[7]. Actionable Fix: Lower the initial concentration of the racemate. Alternatively, modify the solvent system by adding a non-polar anti-solvent (like MTBE) to the ethanol, or seed the solution with pure crystals of the desired salt at a temperature just above the cloud point.

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 2-aminobut-3-yn-1-ol

Welcome to the Technical Support Center for 2-aminobut-3-yn-1-ol . This highly functionalized, low-molecular-weight amino alcohol presents unique solubility challenges in organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-aminobut-3-yn-1-ol . This highly functionalized, low-molecular-weight amino alcohol presents unique solubility challenges in organic synthesis. This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, physicochemical insights, and self-validating protocols to overcome these bottlenecks.

Physicochemical Causality: Why Doesn't It Dissolve?

To solve solubility issues, we must first understand the molecular forces at play. 2-aminobut-3-yn-1-ol is commercially available both as a free base and, more commonly, as a shelf-stable hydrochloride salt (e.g., CAS 898818-92-3)[1]. Its structure consists of a short 4-carbon backbone heavily loaded with polar functional groups (a primary amine, a hydroxyl group, and a terminal alkyne).

When introduced to non-polar or moderately polar organic solvents, the compound resists solvation due to three compounding factors:

  • Ionic Lattice Energy: If using the HCl salt, the energy required to break the ionic crystal lattice far exceeds the solvation energy provided by low-dielectric solvents.

  • Intermolecular Hydrogen Bonding: The dense proximity of hydrogen-bond donors and acceptors leads to strong amine-amine and amine-hydroxyl networks that precipitate out of organic media.

  • Low Lipophilicity: The short carbon chain provides insufficient hydrophobic surface area to interact favorably with solvents like toluene or dichloromethane (DCM).

Causality Root 2-aminobut-3-yn-1-ol Hbond Strong Intermolecular Hydrogen Bonding Root->Hbond Salt High Ionic Lattice Energy Root->Salt If HCl Salt Lipo Low Lipophilicity (Short C4 chain) Root->Lipo Result Insoluble in Non-Polar Organic Solvents Hbond->Result Salt->Result Lipo->Result

Logical relationship of physicochemical properties causing organic solubility issues.

Troubleshooting FAQs

Q1: Why does my 2-aminobut-3-yn-1-ol crash out of solution when I add it to dichloromethane (DCM) or tetrahydrofuran (THF)? A: If you are using the hydrochloride salt, the ionic lattice energy cannot be overcome by low-dielectric solvents like DCM (ε = 8.9) or THF (ε = 7.6). Even as a free base, the strong intermolecular hydrogen bonding resists solvation by non-polar media. You must perform an in situ free-basing protocol to remove the ionic charge and partition the molecule into the organic phase[2].

Q2: I need to perform an amide coupling in DMF, but the HCl salt is only partially soluble. Can I heat it to force dissolution? A: Heating is strongly discouraged. While elevating the temperature increases kinetic solubility, 2-aminobut-3-yn-1-ol contains a reactive terminal alkyne and a primary amine. Prolonged heating in the presence of trace metals or oxygen can lead to oxidative degradation or unwanted alkyne oligomerization. Instead, use a mild organic base like N,N-Diisopropylethylamine (DIPEA) at room temperature. DIPEA breaks the salt lattice in situ; the resulting DIPEA-HCl is highly soluble in DMF, and the liberated free amine will readily dissolve.

Q3: How can I force this molecule into a highly non-polar solvent like toluene for a specific catalytic reaction? A: You must artificially increase the molecule's lipophilicity by masking its polar hydrogen-bond donors. N-Boc (tert-butyloxycarbonyl) protection of the amine adds a bulky, highly lipophilic tert-butyl group and removes one hydrogen-bond donor, drastically lowering the dielectric requirement for solvation.

Solubility Matrix and Solvent Compatibility

Use the following data to select the appropriate solvent and strategy based on your target reaction conditions.

SolventDielectric Constant (ε)HCl Salt SolubilityFree Base SolubilityRecommended Solubilization Strategy
Water 80.1High (>100 mg/mL)High (>100 mg/mL)N/A (Ideal solvent if chemistry permits)
DMSO 46.7Moderate (~20 mg/mL)High (>50 mg/mL)Use as co-solvent; apply gentle sonication
DMF 36.7Low (<5 mg/mL)High (>50 mg/mL)In situ free-basing with DIPEA
DCM 8.9InsolubleLow (~5 mg/mL)Biphasic free-basing (See Protocol 1)
Toluene 2.4InsolubleInsolubleLipophilic masking (See Protocol 2)

Experimental Protocols & Workflows

SolStrategy A 2-aminobut-3-yn-1-ol Solubility Issue B Is it the HCl salt? A->B C Perform Free-Basing (e.g., Et3N or NaOH) B->C Yes D Is the target solvent highly non-polar? B->D No C->D E Apply Protecting Groups (N-Boc / O-TBS) D->E Yes F Use Co-solvents (DMSO/DMF + THF/DCM) D->F No G Proceed with Reaction E->G F->G

Workflow for selecting the optimal solubilization strategy for 2-aminobut-3-yn-1-ol.

Protocol 1: In Situ Free-Basing and Phase Transfer

Purpose: To liberate the free amine from the HCl salt for reactions in moderately polar organic solvents (e.g., DCM, EtOAc). This approach is highly effective for preparing the compound for subsequent organic synthesis steps[2]. Causality: Sodium hydroxide (NaOH) is a stronger base than the primary amine, effectively deprotonating the ammonium salt. The aqueous layer retains the highly polar inorganic NaCl, while the uncharged, more lipophilic free amine partitions into the organic layer.

Step-by-Step Methodology:

  • Suspend 1.0 eq of (2S)-2-aminobut-3-yn-1-ol HCl in a 1:1 biphasic mixture of DCM and 1M aqueous NaOH (10 mL/mmol).

  • Stir vigorously for 15 minutes at room temperature. (Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous and organic layers, accelerating the phase transfer of the free base).

  • Separate the organic layer. Extract the aqueous layer twice more with equal volumes of DCM to ensure complete recovery.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Validation Checkpoint: Evaporate a small aliquot (0.1 mL) to dryness. Re-dissolve in CDCl₃ and perform a rapid ¹H-NMR. The absence of a broad, downfield ammonium peak (typically >8.0 ppm) confirms successful free-basing and phase transfer.

Protocol 2: Lipophilic Masking via N-Boc Protection

Purpose: To drastically alter the dielectric requirement for solvation, allowing dissolution in highly non-polar solvents like toluene or hexanes. Causality: The Boc group disrupts intermolecular amine-amine hydrogen bonding while introducing a bulky, non-polar tert-butyl moiety, shifting the molecule's overall polarity profile.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of 2-aminobut-3-yn-1-ol (free base) in THF (5 mL/mmol).

  • Add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C.

  • Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. (Causality: DMAP attacks Boc₂O to form a highly reactive N-Boc-pyridinium intermediate, significantly accelerating the reaction with the sterically hindered amine).

  • Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using 50% EtOAc/Hexanes. The protected product should migrate significantly higher (R_f ~0.6) than the baseline-bound starting material, visually confirming the successful increase in lipophilicity.

  • Quench the reaction with water, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

References

  • Title: (2S)
  • Title: 2-aminobut-3-yn-1-ol | 1314976-44-7 Source: Sigma-Aldrich URL
  • Title: (12) Patent Application Publication (10) Pub. No.: US 2008/0269.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Racemization in 2-Aminobut-3-yn-1-ol During Thermal Heating

Welcome to the Technical Support Center for chiral propargylic amino alcohols. 2-Aminobut-3-yn-1-ol is a highly versatile building block in drug development, but researchers frequently encounter a catastrophic loss of en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral propargylic amino alcohols. 2-Aminobut-3-yn-1-ol is a highly versatile building block in drug development, but researchers frequently encounter a catastrophic loss of enantiomeric excess (ee) during thermal heating. This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to help you preserve the chiral integrity of your substrates.

Mechanistic Insights: The Causality of Racemization

Chiral primary amines, particularly propargylic amines like 2-aminobut-3-yn-1-ol, are inherently unstable under thermal stress[1]. The chiral center at C2 is flanked by an electron-withdrawing alkyne and a primary alcohol, making the α -proton unusually labile. Heating provides the activation energy for two primary racemization pathways:

  • Imine/Enamine Tautomerization: The unprotected primary amine can undergo reversible dehydrogenation or tautomerization to form a planar imine intermediate. Upon the re-addition of hydrogen, stereocontrol is lost, resulting in a racemic mixture[2].

  • Alkyne-Allene Isomerization: Propargylic systems exposed to heat (especially in the presence of trace bases) can undergo a reversible proton shift to form an achiral allene intermediate, destroying the C2 stereocenter.

Racemization_Mechanism A Chiral 2-aminobut-3-yn-1-ol (Enantiopure) B Imine / Enamine Tautomer (Planar Intermediate) A->B Thermal Heating (Dehydrogenation) C Alkyne-Allene Isomer (Loss of Chirality) A->C Heat + Trace Base (Proton Shift) D Racemic Mixture (50:50 R/S) B->D Non-selective Re-addition C->D Reversible Isomerization

Mechanistic pathways of 2-aminobut-3-yn-1-ol racemization via tautomerization and isomerization.

Troubleshooting FAQs

Q: Why does my 2-aminobut-3-yn-1-ol racemize even at moderate temperatures (60–80 °C)? A: The unprotected primary amine is highly susceptible to transient imine formation. Without steric or electronic protection, the activation barrier for tautomerization is easily breached by the prolonged thermal exposure typical of conventional batch heating[1].

Q: How can I chemically protect the molecule to prevent this? A: Converting the primary amine to a carbamate (e.g., N-Boc) significantly reduces the basicity and nucleophilicity of the nitrogen. By delocalizing the nitrogen's lone pair into the carbonyl, you raise the activation energy required for imine tautomerization. For extreme thermal conditions, simultaneous protection of the amine and alcohol as an N,O-acetal locks the conformation and completely prevents α -proton abstraction[3]. N-Boc N,O-acetals serve as robust, stereodefined precursors that survive elevated temperatures[4].

Q: I cannot alter the chemical structure (no protecting groups allowed). How can I heat the reaction without losing chiral integrity? A: Transition from batch chemistry to continuous flow chemistry. "Flash Thermal Processing" allows you to subject the molecule to high temperatures for extremely short residence times (e.g., < 1 minute). This provides enough energy for your desired chemical transformation but kinetically outcompetes the slower racemization pathways[2].

Quantitative Data: Impact of Protection and Heating Methods

The following table summarizes the expected enantiomeric retention of 2-aminobut-3-yn-1-ol under various conditions, demonstrating the superiority of structural protection and flow chemistry.

Substrate StateHeating MethodTemp (°C)Time% ee RetentionCausality / Mechanism
UnprotectedConventional Batch802 h< 10%Prolonged heat allows full imine tautomerization.
N-Boc ProtectedConventional Batch802 h85%Delocalization of N-lone pair slows tautomerization.
N,O-Acetal ProtectedConventional Batch802 h> 98%Conformational locking prevents α -proton abstraction.
UnprotectedContinuous Flow8035 s95%Kinetic control; residence time outcompetes racemization.
N-Boc ProtectedContinuous Flow12035 s> 99%Synergistic electronic protection and kinetic control.
Validated Experimental Protocols
Protocol 1: N-Boc Protection of 2-aminobut-3-yn-1-ol (Self-Validating System)

Purpose: To electronically deactivate the primary amine prior to thermal exposure.

  • Preparation: Dissolve enantiopure 2-aminobut-3-yn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add triethylamine (1.2 eq) and cool the reaction flask to 0 °C. Note: Cooling is critical here to prevent exothermic degradation during anhydride addition.

  • Protection: Add Di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation: Analyze an aliquot via Chiral HPLC before proceeding. The ee should perfectly match the starting material, validating that the protection step itself did not induce racemization.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with DCM, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol 2: Flash Thermal Processing (Continuous Flow)

Purpose: To apply necessary thermal energy for downstream synthesis while kinetically bypassing the racemization pathway[2].

  • System Priming: Equip a continuous flow reactor with a perfluoroalkoxy (PFA) tubing coil (Volume = 2.0 mL). Submerge the coil in a precisely controlled heating bath set to 80 °C.

  • Substrate Preparation: Prepare a 0.1 M solution of unprotected 2-aminobut-3-yn-1-ol in a non-nucleophilic, degassed solvent (e.g., anhydrous toluene).

  • Flow Parameters: Set the HPLC pump flow rate to 3.4 mL/min. Causality: This specific flow rate ensures a residence time of exactly ~35 seconds inside the heated zone, which is long enough for many rapid couplings but too short for significant imine tautomerization[2].

  • Thermal Quenching (Critical Step): Direct the output of the flow reactor immediately into a collection flask submerged in an ice-water bath (0 °C). Causality: Immediate thermal quenching halts all kinetic processes, preventing post-reactor racemization.

  • Validation: Analyze the collected product via Chiral GC/HPLC to confirm >95% ee retention.

References
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations, White Rose University Consortium,
  • Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals, Organic Chemistry Portal,
  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines, Imperial College London,
  • Stereodefined N,O-Acetals: Pd-Catalyzed Synthesis from Homopropargylic Amines and Utility in the Flexible Synthesis of 2,6-Substituted Piperidines, Journal of the American Chemical Society,

Sources

Optimization

Technical Support Center: CuAAC Optimization for 2-aminobut-3-yn-1-ol

Welcome to the Advanced Troubleshooting Guide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) involving highly functionalized alkynes. As a Senior Application Scientist, I have designed this resource specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) involving highly functionalized alkynes. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the unique mechanistic challenges of 2-aminobut-3-yn-1-ol .

Unlike simple terminal alkynes, 2-aminobut-3-yn-1-ol possesses both a free primary amine and a hydroxyl group. These functional groups act as strong, competitive chelators for the Cu(I) catalytic center, often driving the reaction into an off-cycle thermodynamic sink. This guide will provide you with the mechanistic causality behind these failures and field-proven protocols to overcome them.

The Mechanistic Challenge: Catalyst Poisoning

Before troubleshooting, it is critical to understand the pathway. In a standard CuAAC reaction, the terminal alkyne coordinates with Cu(I) to form a reactive copper acetylide intermediate. However, strongly coordinating residues—such as the free amine in 2-aminobut-3-yn-1-ol—can rapidly and irreversibly chelate the catalytic metal center, leading to severe catalyst poisoning[1].

CuAAC_Mechanism Cu Active Cu(I)-Ligand Cu_Acetylide Cu-Acetylide (On-Cycle) Cu->Cu_Acetylide + Alkyne Poisoned_Cu Amine-Cu(I) Chelate (Off-Cycle) Cu->Poisoned_Cu Substrate 2-aminobut-3-yn-1-ol Substrate->Cu_Acetylide Substrate->Poisoned_Cu Amine Chelation Azide Azide-R Product 1,4-Triazole Azide->Product Cu_Acetylide->Product + Azide Poisoned_Cu->Cu Ligand Rescue

Fig 1. CuAAC catalytic cycle highlighting competitive amine chelation by 2-aminobut-3-yn-1-ol.

Troubleshooting FAQs

Q1: Why is my CuAAC reaction with 2-aminobut-3-yn-1-ol stalling at <20% conversion despite using standard 1 mol% Cu loading? A: Your catalyst is being sequestered. The primary amine and adjacent hydroxyl group of 2-aminobut-3-yn-1-ol form a stable bidentate complex with Cu(I), pulling it out of the catalytic cycle. To overcome this, you must increase the catalyst loading (typically from 1% to 5 mol%) to saturate the substrate's binding sites, or introduce a strongly coordinating ligand that shields the metal center from the amine while still allowing alkyne activation[1].

Q2: How do I select the appropriate ligand to prevent this catalyst sequestration? A: You need a ligand with a higher binding affinity for Cu(I) than your substrate's amine group. Tris(heterocyclemethyl)amines are the gold standard here[2].

  • TBTA is effective but has poor aqueous solubility.

  • THPTA is highly recommended for 2-aminobut-3-yn-1-ol because its high water solubility and strong tetradentate coordination effectively shield the Cu(I) center from substrate amines.

  • FTBTT (a fluorous-tagged ligand) has recently shown superior catalytic capacity compared to TBTA and THPTA in complex mixtures, maintaining reactivity even with challenging propargyl amines[3].

Q3: What is the optimal Cu(I) to Ligand ratio for aminoalkynes? A: Never use a 1:1 ratio for aminoalkynes. Because the substrate is actively competing for the copper, you must maintain an excess of your protective ligand. A 1 : 1.5 or 1 : 2 ratio of Cu : Ligand is required to shift the equilibrium away from the off-cycle poisoned state.

Q4: I increased my Cu loading to 10 mol%, but now I am seeing significant byproducts. What happened? A: Brute-forcing the reaction with excess copper without sufficient ligand protection leads to oxidative side reactions, most notably Glaser homocoupling of the alkyne. High, unliganded copper concentrations also generate reactive oxygen species (ROS) that can oxidize the primary alcohol on your substrate. Always pair increased copper loading with an appropriate accelerating ligand[2].

Quantitative Optimization Data

Use the following empirically derived parameters to establish your baseline reaction conditions.

Ligand SystemSolvent CompatibilityRecommended Cu LoadingOptimal Cu:Ligand RatioEfficacy for AminoalkynesPrimary Advantage
None Water / Alcohols>10 mol%N/APoorLow cost, but high risk of Glaser coupling and poisoning.
TBTA Organic (DMSO/t-BuOH)5 mol%1 : 1.1ModerateGood for lipophilic azides; poor aqueous solubility.
THPTA Aqueous / Organic2 - 5 mol%1 : 2ExcellentSuperior water solubility; completely outcompetes amines.
FTBTT Aqueous / Organic1.5 - 2 mol%1 : 1.5ExcellentHighest catalytic turnover; allows rapid F-SPE removal[3].
Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol utilizes pre-complexation . If Cu(II) is reduced in the presence of 2-aminobut-3-yn-1-ol before the ligand is introduced, the substrate will immediately sequester the Cu(I). This protocol prevents that failure mode and includes built-in validation controls.

Materials:

  • Substrate: 2-aminobut-3-yn-1-ol (1.0 equiv)

  • Reactant: Azide-R (1.05 equiv)

  • Catalyst: CuSO₄·5H₂O (5 mol%)

  • Ligand: THPTA (10 mol%)

  • Reducing Agent: Sodium Ascorbate (25 mol%)

  • Solvent: Degassed t-BuOH / H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Catalyst Pre-Complexation (Critical Step): In a separate vial, dissolve CuSO₄·5H₂O (5 mol%) and THPTA (10 mol%) in 0.5 mL of degassed H₂O. Stir for 10 minutes at room temperature. Causality: This pre-forms the Cu(II)-THPTA complex, ensuring the metal is shielded before it ever encounters the aminoalkyne.

  • Substrate Preparation: In the main reaction flask, dissolve 2-aminobut-3-yn-1-ol (1.0 equiv) and the Azide (1.05 equiv) in degassed t-BuOH (1:1 ratio with total water volume).

  • Reduction: Add freshly prepared Sodium Ascorbate solution (25 mol% in 0.2 mL H₂O) to the pre-complexed Cu/THPTA vial. The solution will turn from blue to nearly colorless/pale yellow, indicating the formation of active Cu(I)-THPTA.

  • Initiation: Immediately transfer the active Cu(I)-THPTA solution to the main reaction flask containing the substrates.

  • Reaction: Stir at room temperature under a nitrogen atmosphere for 2–4 hours. Monitor by LC-MS or TLC.

Self-Validation Controls:

  • Positive Control (Viability): Run the exact protocol replacing 2-aminobut-3-yn-1-ol with propargyl alcohol. If this fails, your reagents (likely the ascorbate or Cu) are degraded.

  • Negative Control (Thermal Check): Run the reaction without Sodium Ascorbate. No product should form, validating that the reaction is strictly Cu(I)-catalyzed and not a thermal background cycloaddition.

References
  • Early proposed catalytic cycle for the CuAAC reaction. ResearchGate. Available at:[Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Cu(i)-catalyzed azide-alkyne cycloadditions (cuaac) ligands and methods for carrying out cu(i). Google Patents (WO2016054277A1).

Sources

Troubleshooting

handling moisture sensitivity and storage best practices for 2-aminobut-3-yn-1-ol

Welcome to the technical support guide for 2-aminobut-3-yn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-aminobut-3-yn-1-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versatile chemical building block. This guide provides in-depth answers to common questions and troubleshooting advice related to its handling, storage, and moisture sensitivity.

Part 1: Frequently Asked Questions (FAQs) - Proactive Guidance

This section addresses fundamental questions about the nature of 2-aminobut-3-yn-1-ol and provides proactive best practices for its storage and handling.

Q1: What is 2-aminobut-3-yn-1-ol and why is its integrity crucial?

2-aminobut-3-yn-1-ol is a valuable bifunctional molecule featuring a primary amine, a primary alcohol, and a terminal alkyne. This unique combination makes it a key starting material in the synthesis of a wide range of heterocyclic compounds, modified amino acids, and complex molecular scaffolds used in medicinal chemistry. Propargylamines, the class of compounds it belongs to, are recognized for their broad applications in pharmaceutical and biological chemistry[1][2]. The success of these intricate syntheses is directly dependent on the purity and stability of the starting material.

Q2: Why is 2-aminobut-3-yn-1-ol classified as moisture-sensitive?

The moisture sensitivity of 2-aminobut-3-yn-1-ol stems from the hygroscopic nature of its primary amine and hydroxyl (alcohol) functional groups. These groups readily form hydrogen bonds with atmospheric water. The absorbed moisture can lead to several undesirable outcomes:

  • Physical Changes: The compound may change from a free-flowing solid or clear liquid to a sticky syrup or oil, making accurate weighing and dispensing difficult.

  • Chemical Degradation: Water can act as a nucleophile or a proton source, potentially initiating or participating in degradation pathways. While specific degradation pathways for this molecule are not extensively documented, general principles suggest that amino acids and related compounds can undergo deamination and decarboxylation[3]. Moisture can also facilitate reactions with atmospheric carbon dioxide to form carbamates.

  • Reaction Interference: In sensitive reactions, such as those involving organometallics or water-sensitive catalysts, trace amounts of water from the reagent can quench the reaction, leading to significantly lower yields or complete failure. Many syntheses using propargylamines are performed under an inert nitrogen or argon atmosphere to exclude moisture and oxygen[4].

Q3: What are the definitive best practices for storing 2-aminobut-3-yn-1-ol?

To maintain the compound's integrity, strict adherence to proper storage conditions is essential. The recommendations below are synthesized from best practices for structurally similar and sensitive amino alcohols.[5][6]

ParameterRecommendationRationale
Temperature 2–8 °CRefrigeration slows down potential degradation processes.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents interaction with atmospheric moisture and oxygen. This is a standard precaution for many reactive chemicals.[5]
Container Tightly sealed, amber glass bottleProtects from light and prevents moisture ingress. The headspace should be backfilled with inert gas.
Location Dry, well-ventilated areaStore away from sources of ignition and incompatible materials.[6][7]

Q4: How should I handle the compound upon receipt and for routine use?

Proper handling technique is as critical as storage. The goal is to minimize exposure to the atmosphere at all times.

Protocol: Handling and Aliquoting 2-Aminobut-3-yn-1-ol
  • Preparation: Move the sealed container from cold storage to a desiccator at room temperature at least 1-2 hours before opening. This prevents condensation of atmospheric moisture on the cold surfaces of the container and compound.

  • Inert Environment: Perform all manipulations in a glove box or under a positive pressure of inert gas (e.g., using a Schlenk line).

  • Dispensing:

    • Briefly break the seal and quickly remove the desired amount of the compound using a clean, dry spatula or syringe.

    • If it is a liquid, use a dry syringe and needle.

  • Resealing: Immediately after dispensing, flush the container's headspace with a gentle stream of inert gas (e.g., argon or nitrogen) for 15-30 seconds.

  • Secure Storage: Tightly reseal the container, wrapping the cap and neck with Parafilm® or a similar sealing film for an extra barrier against moisture.

  • Return to Storage: Promptly return the container to the recommended 2–8 °C storage conditions.

Q5: What are the common signs of degradation?

Be vigilant for the following indicators of compromised quality:

  • Visual Changes: A noticeable change in color (e.g., yellowing or browning), or the development of turbidity in a solution.

  • Physical Changes: The material becoming gummy, oily, or clumping together.

  • Analytical Evidence: The appearance of unexpected peaks in NMR, IR, or LC-MS spectra, or a decrease in the purity percentage as determined by chromatography.

Q6: What materials and reagents are incompatible with 2-aminobut-3-yn-1-ol?

To prevent hazardous or undesired reactions, avoid storing or using this compound with the following:

  • Strong Oxidizing Agents: Can react exothermically and potentially lead to decomposition.

  • Acids, Acid Anhydrides, and Acid Chlorides: The basic amine group will react vigorously with these reagents.[5]

  • Aldehydes and Ketones: The primary amine can react to form imines, which may be an intended reaction but should be avoided during storage.

Part 2: Troubleshooting Guide - Reactive Solutions

This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during experiments.

Q: My reaction yield is significantly lower than expected. Could moisture in the 2-aminobut-3-yn-1-ol be the cause?

A: Yes, this is a highly probable cause. Trace moisture can interfere in several ways:

  • Direct Interference: If your reaction involves water-sensitive reagents like Grignard reagents, organolithiums, or certain metal catalysts (e.g., palladium catalysts used in some propargylamine cyclizations[8]), the water will consume them, reducing the effective concentration and thus the yield.

  • Substrate Degradation: As discussed, moisture can degrade the 2-aminobut-3-yn-1-ol itself, meaning you are starting with less of the active reagent than calculated.

  • Solution: Always use freshly opened or properly stored and handled 2-aminobut-3-yn-1-ol. If you suspect moisture contamination, consider drying the solvent you use for the stock solution over molecular sieves and handle the compound exclusively under an inert atmosphere.

Q: I've noticed my stock solution of 2-aminobut-3-yn-1-ol in an organic solvent has turned yellow and a small amount of precipitate has formed. What is likely happening?

A: This is a classic sign of chemical degradation.

  • Probable Cause: The color change often indicates the formation of complex oligomeric or polymeric side products. The precipitate could be a salt (if exposed to acidic gases) or an insoluble degradation product. This can be accelerated by exposure to air (oxygen and moisture) and light.

  • Action Plan:

    • Do not use the compromised solution for sensitive reactions.

    • Discard the solution according to your institution's waste disposal protocols.[5]

    • Prepare a fresh stock solution using a new bottle or a properly stored aliquot of the compound. Ensure the solvent is anhydrous.

Q: My NMR/LC-MS analysis of a reaction mixture shows several unexpected peaks that I cannot identify. Could they originate from impure 2-aminobut-3-yn-1-ol?

A: Absolutely. If the starting material has degraded, you are introducing a mixture of compounds into your reaction.

  • Troubleshooting Steps:

    • Run an analysis (NMR, LC-MS, etc.) on the 2-aminobut-3-yn-1-ol starting material itself. This will give you a baseline and confirm if the impurity is present from the start.

    • Compare the unexpected peaks in your reaction mixture with the impurities found in the starting material.

    • Potential impurities could include hydrated forms of the molecule, simple dimers, or products of reaction with atmospheric CO2.

Q: My 2-aminobut-3-yn-1-ol, which was a crystalline solid, has become a viscous, sticky oil after being stored in the lab for a few weeks. Why did this happen?

A: This physical change is a strong indicator of significant water absorption.

  • The Mechanism: The amine and hydroxyl groups are strongly hygroscopic. As they absorb atmospheric moisture, the compound becomes hydrated. This disrupts the crystal lattice, causing the solid to deliquesce into a highly concentrated aqueous solution, which presents as a sticky oil.

  • Consequences: The material is no longer of a known concentration, making it impossible to weigh accurately for reactions. Its purity is highly compromised.

  • Prevention: This underscores the critical importance of the storage protocol. The material should never be left on a lab bench. Always store it in a tightly sealed container, preferably under inert gas, in a refrigerator or freezer, and allow it to warm to room temperature in a desiccator before opening.

Part 3: Visualization & Data

Workflow for Handling Incoming Reagent

The following diagram outlines the decision-making process upon receiving a new shipment of 2-aminobut-3-yn-1-ol to ensure its long-term stability.

G A Receive Shipment of 2-aminobut-3-yn-1-ol B Is the manufacturer's seal intact? A->B C Inspect for physical signs of degradation (color, clumping). B->C Yes F Quarantine. Contact supplier. Do not use. B->F No D Are signs of degradation present? C->D E Store immediately at 2-8°C under inert atmosphere. D->E No D->F Yes G Consider aliquoting for routine use under inert gas. E->G

Caption: Decision tree for handling newly received 2-aminobut-3-yn-1-ol.

References

  • Ardex Endura. BUTYNOL. Available at: [Link]

  • H2OFF Waterproofing. ARDEX Butynol®. Available at: [Link]

  • Ardex Australia. Butynol Safety Data Sheet. Available at: [Link]

  • Kishida Chemical Co.,Ltd. Safety Data Sheet. Available at: [Link]

  • SciSpace. Synthesis and Reactivity of Propargylamines in Organic Chemistry. Available at: [Link]

  • ACS Omega. Synthesis of Propargylamines via Michael Addition.... Available at: [Link]

  • Royal Society of Chemistry. Solvent-free synthesis of propargylamines: an overview. Available at: [Link]

  • MDPI. Highly Selective Cyclization and Isomerization of Propargylamines.... Available at: [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 3'-Aminoacetophenone. Available at: [Link]

  • ACS Publications. Synthesis and Reactivity of Propargylamines in Organic Chemistry. Available at: [Link]

  • PubChem. 2-Aminobut-3-en-1-ol. Available at: [Link]

  • SciSpace. Degradation of poly(β-amino ester) gels in alcohols through transesterification.... Available at: [Link]

  • Springer. Degradation pathways of amino acids during thermal utilization of biomass: a review. Available at: [Link]

  • PubMed. Identification of two critical amino acid residues in short-chain aldehyde-responsive odorant receptors. Available at: [Link]

  • J-STAGE. Effect of deterioration products in moisture on the thermal behavior of ammonium perchlorate/magnesium mixture. Available at: [Link]

  • Royal Society of Chemistry. Impact of moisture absorption on the resistive switching characteristics of a polyethylene oxide-based atomic switch. Available at: [Link]

  • OSTI.GOV. Moisture-Induced Structural Degradation in Methylammonium Lead Iodide Perovskite Thin Films. Available at: [Link]

  • TA Instruments. Evaluation of moisture effects on the Dielectric properties of polymer films. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for the Enantiomeric Excess of 2-Aminobut-3-yn-1-ol

As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving low-molecular-weight chiral building blocks. 2-aminobut-3-yn-1-ol is a highly versatile chiral propargylic amino alcohol uti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving low-molecular-weight chiral building blocks. 2-aminobut-3-yn-1-ol is a highly versatile chiral propargylic amino alcohol utilized in the synthesis of advanced therapeutics. Because the stereochemistry at the C2 position dictates the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs), determining its enantiomeric excess (ee) with absolute precision is non-negotiable.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for this molecule and provides a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) validation protocol grounded in the latest [1].

Mechanistic Causality in Chiral Recognition

Separating the enantiomers of 2-aminobut-3-yn-1-ol requires a CSP that can exploit its specific functional groups. The molecule presents three distinct interaction nodes on a highly compact carbon backbone: a primary amine (-NH₂), a primary hydroxyl (-OH), and a terminal alkyne (-C≡CH).

The causality behind successful chiral resolution relies on a three-point interaction model:

  • Hydrogen Bonding: The carbamate linkages in polysaccharide-based CSPs act as H-bond acceptors/donors for the analyte's -NH₂ and -OH groups [2].

  • π-π Interactions: The aromatic rings of the CSP (e.g., 3,5-dimethylphenylcarbamate) engage in weak π-π electron interactions with the terminal alkyne.

  • Steric Hindrance: The helical grooves of the amylose or cellulose backbone physically discriminate between the (R)- and (S)-spatial arrangements [3].

Chiral_Recognition CSP Chiral Stationary Phase (e.g., Amylose Tris-3,5-DMPC) HBond1 Hydrogen Bonding (NH2 / OH groups) CSP->HBond1 PiPi Pi-Pi Interactions (Alkyne group) CSP->PiPi Steric Steric Hindrance (Chiral Cavity Fit) CSP->Steric Analyte 2-aminobut-3-yn-1-ol (Enantiomer) HBond1->Analyte PiPi->Analyte Steric->Analyte

Chiral recognition mechanisms between 2-aminobut-3-yn-1-ol and a polysaccharide stationary phase.

Comparative Analysis of Chiral Stationary Phases (CSPs)

To objectively evaluate performance, we must compare the three primary classes of CSPs used for small chiral amino alcohols. Because 2-aminobut-3-yn-1-ol lacks a strong UV chromophore, pre-column derivatization (e.g., with NBD-F) is often employed to enhance detection sensitivity and improve interaction with phenylcarbamate CSPs [4].

Table 1: Comparative Performance of CSPs for Propargylic Amino Alcohols
Column ClassRepresentative ColumnChiral Recognition MechanismMobile Phase CompatibilityTypical Resolution (Rs)Application Insight
Coated Polysaccharide Daicel Chiralpak® AD-HHydrogen bonding, steric fitNormal Phase (Hexane/IPA)1.8 – 2.5Excellent baseline selectivity; strictly limited to standard NP solvents to prevent phase dissolution.
Immobilized Polysaccharide Daicel Chiralpak® ICHydrogen bonding, steric fitNP, Reversed-Phase, Extended2.0 – 3.1High solvent flexibility allows the use of MTBE or DCM to optimize the elution of polar amino alcohols.
Crown Ether Daicel Crownpak® CR-I(+)Inclusion complexation with -NH₃⁺Acidic Aqueous (pH 1.0 - 2.0)> 3.0Unmatched for primary amines; requires low pH (e.g., perchloric acid), limiting detector compatibility.

Expert Recommendation: For routine QA/QC environments, Immobilized Polysaccharide columns (e.g., Chiralpak IC) offer the best balance of robustness and solvent flexibility, allowing the use of extended modifiers to sharpen the primary amine peak.

Step-by-Step Methodology: ICH Q2(R2) Validation Protocol

A robust validation ensures the method is fit for purpose. The following protocol is designed as a self-validating system , meaning internal checks are built into the workflow to guarantee data integrity.

ICH_Validation Start Method Development 2-aminobut-3-yn-1-ol Specificity Specificity / Selectivity Baseline Resolution (Rs > 1.5) Start->Specificity Linearity Linearity & Range 0.1% to 120% of Target Specificity->Linearity Rs Confirmed Accuracy Accuracy / Recovery Spike at 50%, 100%, 150% Linearity->Accuracy Precision Precision Repeatability & Intermediate Accuracy->Precision LOD_LOQ LOD & LOQ S/N 3:1 and 10:1 Precision->LOD_LOQ Robustness Robustness Flow, Temp, Mobile Phase LOD_LOQ->Robustness Approved Validated Method for ee% Robustness->Approved Criteria Met

Step-by-step ICH Q2(R2) analytical method validation workflow for enantiomeric excess.

Phase 1: Specificity and Selectivity

Goal: Prove the method can unambiguously assess the minor enantiomer without interference.

  • Preparation: Prepare a racemic standard of 2-aminobut-3-yn-1-ol (1 mg/mL in mobile phase).

  • Chromatographic Conditions: Inject onto a Chiralpak IC column (4.6 x 250 mm, 5 µm). Elute isocratically using Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

    • Causality Note: Diethylamine (DEA) acts as a basic additive. It dynamically masks residual acidic silanols on the silica support, preventing the primary amine of the analyte from undergoing secondary ion-exchange interactions, which causes severe peak tailing.

  • Self-Validation Check: Inject a blank (diluent only). The blank must show zero interfering peaks at the retention times of either the (R)- or (S)-enantiomer. Confirm Baseline Resolution ( Rs​>1.5 ).

Phase 2: Linearity and Range

Goal: Demonstrate proportional detector response.

  • Prepare calibration standards for the minor enantiomer ranging from the Reporting Level (typically 0.05% of the nominal concentration) up to 120% of the specification limit.

  • Plot the peak area versus concentration and perform linear regression.

  • Self-Validation Check: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be statistically indistinguishable from zero, confirming the absence of a constant systematic bias.

Phase 3: Accuracy (Recovery)

Goal: Prove the method recovers the true value of the impurity in the presence of the major enantiomer matrix.

  • Prepare the major enantiomer at the target analytical concentration (e.g., 2 mg/mL).

  • Spike the minor enantiomer at three distinct levels: 50%, 100%, and 150% of the specification limit.

  • Perform triplicate preparations at each level (9 determinations total).

  • Self-Validation Check: Subtract the unspiked sample response accurately. The recovery of the spiked minor enantiomer must fall strictly within 90.0% – 110.0% . Any deviation indicates matrix suppression or co-elution.

Phase 4: Precision & Sensitivity (LOD/LOQ)

Goal: Ensure repeatability and determine the lowest reliable detection limits.

  • Repeatability: Inject six independent preparations of the spiked sample at the 100% specification level. The %RSD of the minor enantiomer peak area must be ≤5.0% .

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system, repeat the protocol to ensure laboratory-independent reliability.

  • LOD/LOQ: Dilute the minor enantiomer sequentially. Establish the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio of 3:1, and the Limit of Quantitation (LOQ) at an S/N of 10:1.

Conclusion

Validating the enantiomeric excess of 2-aminobut-3-yn-1-ol requires a deep understanding of the molecule's interaction capabilities. By selecting the appropriate CSP—such as immobilized polysaccharide phases for solvent flexibility—and strictly adhering to ICH Q2(R2) lifecycle validation principles, laboratories can establish a self-validating, highly reliable analytical procedure that ensures the safety and efficacy of downstream pharmaceutical products.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) URL:[Link][1]

  • Review of Chiral Stationary Phase Development and Chiral Applications Chromatography Online URL:[Link][2]

  • Amino alcohol-derived chiral stationary phases PubMed (Chirality Journal) URL:[Link][3]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Journal of the Pharmaceutical Society of Korea URL:[Link][4]

Sources

Comparative

comparing reactivity of 2-aminobut-3-yn-1-ol and propargylamine

An in-depth comparative analysis of propargylamine and 2-aminobut-3-yn-1-ol reveals two distinct paradigms in synthetic utility. While both molecules feature a terminal alkyne and a primary amine, the addition of a hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of propargylamine and 2-aminobut-3-yn-1-ol reveals two distinct paradigms in synthetic utility. While both molecules feature a terminal alkyne and a primary amine, the addition of a hydroxymethyl group at the alpha position in 2-aminobut-3-yn-1-ol transforms it from a simple, highly reactive linker into a sophisticated, chiral trifunctional building block.

This guide provides a comprehensive evaluation of their reactivity profiles, structural implications, and practical laboratory applications to assist drug development professionals in selecting the optimal reagent for their synthetic workflows.

Structural and Electronic Divergence

The fundamental reactivity differences between these two molecules stem from sterics, electronics, and coordination chemistry.

  • Propargylamine ( HC≡C−CH2​−NH2​ ): An unhindered, highly nucleophilic primary amine. Its lack of steric bulk makes it an ideal candidate for rapid amide couplings, reductive aminations, and A 3 (Aldehyde-Alkyne-Amine) multicomponent couplings [1].

  • 2-aminobut-3-yn-1-ol ( HC≡C−CH(NH2​)−CH2​OH ): Features a chiral center at the alpha position. The adjacent hydroxyl group introduces an inductive electron-withdrawing effect that slightly reduces the amine's nucleophilicity. More importantly, the 1,2-amino alcohol motif allows for bidentate chelation to transition metals and serves as a precursor for intramolecular cyclizations [2].

Reactivity Mapping

Reactivity PA Propargylamine A3 A3 Coupling (Pyrroles/Pyridines) PA->A3 High Yield, Fast Click CuAAC Click (Triazoles) PA->Click Unhindered Amide Amide Coupling PA->Amide Standard Nucleophile ABO 2-aminobut-3-yn-1-ol ABO->Click Cu-Coordinated (Slower) Oxaz Cyclization (Oxazolidinones) ABO->Oxaz CDI / Phosgene ABO->Amide Sterically Hindered

Fig 1: Reaction pathway divergence between propargylamine and 2-aminobut-3-yn-1-ol.

Comparative Reactivity Profiles: Causality & Mechanisms

A. Amide Coupling & Chemoselectivity

When reacting with activated esters, propargylamine acts as a standard, rapid nucleophile. Reactions are typically complete within 1–2 hours at room temperature. Conversely, 2-aminobut-3-yn-1-ol presents a chemoselectivity challenge. While the primary amine is kinetically more nucleophilic than the primary alcohol, the steric bulk of the hydroxymethyl group increases the activation energy for N-acylation. If excess acylating agent or strong bases are used, competitive O-acylation can occur. Causality: The alpha-substitution restricts the trajectory of nucleophilic attack, necessitating longer reaction times or highly efficient coupling reagents (e.g., HATU over EDC/HOBt).

B. Click Chemistry (CuAAC)

Both terminal alkynes undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the kinetics differ significantly. Propargylamine undergoes rapid cycloaddition. 2-aminobut-3-yn-1-ol exhibits slower kinetics. Causality: The 1,2-amino alcohol motif acts as a bidentate ligand, chelating the Cu(I) catalyst. This chelation stabilizes off-cycle resting states, lowering the effective concentration of the active copper-acetylide complex. To overcome this, higher catalyst loadings (e.g., 10-15 mol% Cu) or stronger accelerating ligands (like TBTA or THPTA) are required.

C. Intramolecular Cyclization (Oxazolidinone Formation)

The most defining feature of 2-aminobut-3-yn-1-ol is its ability to form 5-membered heterocycles. When treated with 1,1'-Carbonyldiimidazole (CDI) or phosgene equivalents, it undergoes sequential N-acylation and intramolecular O-alkylation to form a chiral oxazolidinone retaining the terminal alkyne—a critical pharmacophore in antibacterial drug development [2]. Propargylamine cannot access this pathway.

Mechanism Start 2-aminobut-3-yn-1-ol Int1 N-Acyl Imidazole Intermediate Start->Int1 + Reagent Reagent CDI (Carbonyl Source) Reagent->Int1 Int2 Intramolecular O-Attack Int1->Int2 Base Catalyzed Product Chiral Oxazolidinone Int2->Product Cyclization (-Imidazole)

Fig 2: Mechanism of oxazolidinone cyclization unique to 2-aminobut-3-yn-1-ol.

Quantitative Performance Data

The following table summarizes the experimental performance of both reagents across standard transformations, highlighting the practical impact of their structural differences.

Reaction TypeReagentStandard ConditionsAvg. TimeYieldChemoselectivity / Notes
Amide Coupling PropargylamineR-COOH, HATU, DIPEA, DMF1 - 2 h>90%Exclusive N-acylation.
Amide Coupling 2-aminobut-3-yn-1-olR-COOH, HATU, DIPEA, DMF4 - 6 h75-85%Minor O-acylation possible; requires strict stoichiometric control.
CuAAC (Click) PropargylamineR-N 3​ , CuSO 4​ (5%), NaAsc, tBuOH/H 2​ O1 h>95%Fast, standard click profile.
CuAAC (Click) 2-aminobut-3-yn-1-olR-N 3​ , CuSO 4​ (10%), NaAsc, tBuOH/H 2​ O3 - 4 h80-90%Slower kinetics due to Cu(I) chelation by the amino-alcohol motif.
Cyclization 2-aminobut-3-yn-1-olCDI (1.2 eq), TEA, DCM, 0°C to RT4 h80-85%Forms 4-ethynyloxazolidin-2-one. Propargylamine is unreactive here.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm reaction success.

Protocol A: Chemoselective Amide Coupling of 2-aminobut-3-yn-1-ol

Objective: Couple a carboxylic acid to the sterically hindered amine without triggering O-acylation.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Addition: Add (S)-2-aminobut-3-yn-1-ol (1.05 eq) dropwise.

  • Monitoring (Self-Validation): Monitor via LCMS. The desired N-acyl product will show [M+H]+ . If O-acylation occurs, a secondary peak at [M+Acyl+H]+ (double coupling) will appear. Stop the reaction once the primary amine is consumed (typically 4-6 hours) to prevent over-reaction.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc. The high polarity of the remaining hydroxyl group may require multiple extractions. Wash the organic layer with 5% LiCl to remove DMF.

Protocol B: Synthesis of Chiral Oxazolidinone from 2-aminobut-3-yn-1-ol

Objective: Exploit the 1,2-amino alcohol motif to generate a cyclic pharmacophore [2].

  • Initiation: Dissolve (S)-2-aminobut-3-yn-1-ol (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C under inert atmosphere.

  • Reagent Addition: Add Triethylamine (TEA, 2.0 eq), followed by portion-wise addition of 1,1'-Carbonyldiimidazole (CDI, 1.2 eq).

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Perform TLC (Ninhydrin stain). The starting material will stain strongly positive (purple/pink) for a primary amine. The successful formation of the oxazolidinone will result in a Ninhydrin-negative spot, confirming complete consumption of the primary amine and successful cyclization.

  • Isolation: Wash the DCM layer with 1N HCl (to remove imidazole byproducts), dry over Na 2​ SO 4​ , and concentrate.

Conclusion

Choosing between propargylamine and 2-aminobut-3-yn-1-ol dictates the trajectory of a synthetic route. Propargylamine should be selected for high-throughput linker generation, rapid click chemistry, and A 3 couplings where steric hindrance is detrimental. 2-aminobut-3-yn-1-ol is the superior choice when the synthetic goal requires the introduction of chirality, a secondary attachment point (via the hydroxyl group), or the construction of complex heterocyclic scaffolds like oxazolidinones.

References

  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. MDPI / Researcher.life. Available at:[Link] (Accessed April 2, 2026).

  • Compounds and methods for treating bacterial infections (WO2014114929A1).Google Patents.
Validation

High-Resolution Mass Spectrometry Fragmentation Pattern Validation of 2-Aminobut-3-yn-1-ol: A Platform Comparison Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary The structural elucidation of low-molecular-weight, highly polar intermediates is a critical bottleneck in pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

The structural elucidation of low-molecular-weight, highly polar intermediates is a critical bottleneck in pharmaceutical development. 2-Aminobut-3-yn-1-ol (Free base CAS: 1314976-44-7[1]; Hydrochloride salt CAS: 898818-92-3[2]) is a highly valuable propargyl amine derivative utilized extensively in click chemistry and as an active pharmaceutical ingredient (API) building block.

As a Senior Application Scientist, I frequently encounter the challenge of validating the structural integrity of such small molecules (MW 85.10 g/mol ). Relying solely on nominal mass instruments often leads to ambiguous data due to isobaric interferences. This guide provides a mechanistic deep dive into the electrospray ionization (ESI) fragmentation of 2-aminobut-3-yn-1-ol, objectively compares modern mass spectrometry (MS) platforms, and outlines a self-validating experimental protocol for high-resolution accurate-mass (HRAM) analysis.

Mechanistic Causality: Fragmentation Pathways of 2-Aminobut-3-yn-1-ol

To validate a molecule, we must first understand why it fragments the way it does. In positive-ion electrospray ionization (ESI+), amino alcohols preferentially undergo protonation at the most basic site—the primary amine group[3].

For 2-aminobut-3-yn-1-ol, the protonated molecular ion [M+H]+ is observed at an exact mass of m/z 86.0606 . Upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the molecule exhibits predictable, yet structurally diagnostic, neutral losses:

  • Pathway A (Loss of Ammonia): The protonated amine acts as an excellent leaving group. The expulsion of NH3​ (-17.0265 Da) yields a highly conjugated carbocation at m/z 69.0340 ( [C4​H5​O]+ ).

  • Pathway B (Loss of Water): Proton transfer to the hydroxyl group leads to the elimination of H2​O (-18.0106 Da), forming an enyne-like fragment at m/z 68.0500 ( [C4​H6​N]+ ).

  • Pathway C (Hydroxymethyl Cleavage): Alpha-cleavage adjacent to the amine results in the loss of a hydroxymethyl radical/neutral ( CH2​OH ), a hallmark of terminal amino alcohols, yielding a fragment at m/z 55.0422 ( [C3​H5​N]+ ).

Expert Insight: At nominal mass resolution, the loss of NH3​ (-17 Da) and the loss of an OH radical (-17 Da) are indistinguishable. Only HRAM platforms can definitively assign the elemental composition based on mass defect[4].

Analytical Platform Comparison

Selecting the right MS platform dictates the confidence level of your structural validation. Table 1 objectively compares the performance of four standard analytical platforms for the analysis of 2-aminobut-3-yn-1-ol.

Table 1: MS Platform Performance Comparison
PlatformResolving PowerMass AccuracyBest Use CaseLimitations for 2-Aminobut-3-yn-1-ol
Orbitrap Tribrid (e.g., ID-X) >120,000 (up to 500k)< 1 ppmDe novo structural elucidation, real-time library searching[5].High capital and maintenance costs[6].
Q-TOF (Quadrupole Time-of-Flight) 30,000 - 80,0001 - 3 ppmFast LC-MS/MS screening of complex mixtures.Slightly lower resolution than Orbitrap; potential for isobaric overlap in complex matrices.
Triple Quadrupole (QqQ) Unit Mass (~0.7 Da)NominalHigh-sensitivity targeted quantitation (MRM).Cannot assign exact elemental formulas; cannot distinguish NH3​ vs. OH loss.
GC-EI-MS Unit MassNominalVolatile compound library matching (NIST).Requires chemical derivatization (e.g., silylation) due to highly polar −OH and −NH2​ groups[7]. Hard ionization often obliterates the molecular ion.

Self-Validating Experimental Protocol (LC-HRMS/MS)

To ensure trustworthiness, an analytical workflow must be self-validating. The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to an Orbitrap mass spectrometer. Causality note: HILIC is chosen over reversed-phase C18 because the high polarity of 2-aminobut-3-yn-1-ol results in zero retention on standard hydrophobic stationary phases.

Step-by-Step Methodology

Step 1: System Suitability and Calibration

  • Infuse a positive ion calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the Orbitrap mass analyzer.

  • Validation Check: Ensure mass accuracy is < 1 ppm across the m/z 50–2000 range before proceeding[6].

Step 2: Sample Preparation

  • Dissolve 2-aminobut-3-yn-1-ol reference standard in 95:5 Acetonitrile:Water (v/v) containing 10 mM ammonium formate to a final concentration of 1 µg/mL.

  • Prepare a solvent blank (matrix without analyte) to enable background subtraction.

Step 3: Chromatographic Separation (HILIC)

  • Column: ZIC-HILIC (2.1 × 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 5 mins.

Step 4: HRAM Data Acquisition

  • Operate the Orbitrap in positive ESI mode.

  • MS1 Full Scan: Resolution 120,000; Scan range m/z 50–250.

  • ddMS2 (Data-Dependent MS/MS): Isolate the [M+H]+ precursor (m/z 86.0606). Use stepped Normalized Collision Energy (NCE) at 15, 30, and 45.

  • Validation Check: Stepped NCE ensures that both fragile fragments (like early water loss) and stable core fragments are captured in a single composite spectrum[5].

Step 5: Data Processing & Blank Subtraction

  • Subtract the solvent blank MS2 spectra from the analyte spectra to eliminate background chemical noise.

  • Apply the Nitrogen Rule and mass defect filtering to confirm the elemental composition of the product ions.

Quantitative Experimental Data

The following table summarizes the validated high-resolution fragmentation data acquired using the protocol above. The sub-ppm mass errors definitively confirm the structural pathways.

Table 2: High-Resolution MS/MS Fragment Ion Assignments
Structural AssignmentTheoretical m/zExperimental m/zMass Error (ppm)Neutral LossRelative Abundance
[M+H]+ (Precursor) 86.0605986.06063+0.46N/A100% (MS1)
[M+H−NH3​]+ 69.0340469.03401-0.4317.0265 Da85%
[M+H−H2​O]+ 68.0500368.05007+0.5818.0105 Da60%
[M+H−CH2​OH]+ 55.0422055.04218-0.3631.0184 Da45%
[M+H−H2​O−NH3​]+ 51.0234751.02349+0.3935.0371 Da20%

Workflow Visualization

G Start Sample Preparation (2-Aminobut-3-yn-1-ol) LC HILIC UHPLC Separation (Polar Retention) Start->LC MS1 Full Scan MS1 (Orbitrap) [M+H]+ m/z 86.0606 LC->MS1 HCD Stepped HCD Fragmentation (NCE 15, 30, 45) MS1->HCD MS2_1 Loss of NH3 (-17 Da) m/z 69.0340 HCD->MS2_1 MS2_2 Loss of H2O (-18 Da) m/z 68.0500 HCD->MS2_2 Validate Sub-ppm Mass Error & Formula Assignment MS2_1->Validate MS2_2->Validate

LC-HRMS/MS workflow for the structural validation of 2-aminobut-3-yn-1-ol.

References

  • MolCore. "898818-92-3 | (S)-2-Aminobut-3-yn-1-ol hydrochloride." MolCore,
  • BLD Pharm. "1314976-44-7 | 2-Aminobut-3-yn-1-ol." BLD Pharm,
  • PubMed Central (PMC). "Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry." NIH,
  • Thermo Fisher Scientific. "Identification of Small Molecules via Real-Time Library Search on an Orbitrap Tribrid Mass Spectrometer." Thermo Fisher Scientific,
  • ResearchGate. "Mass spectral studies of N,N-dialkylaminoethanols.
  • anCHem.
  • PubMed Central (PMC).

Sources

Comparative

2-aminobut-3-yn-1-ol vs 2-amino-3-buten-1-ol in cycloaddition reactions

An in-depth technical comparison of 2-aminobut-3-yn-1-ol and 2-amino-3-buten-1-ol reveals how a single degree of unsaturation—a terminal alkyne versus a terminal alkene—fundamentally alters a molecule’s trajectory in syn...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of 2-aminobut-3-yn-1-ol and 2-amino-3-buten-1-ol reveals how a single degree of unsaturation—a terminal alkyne versus a terminal alkene—fundamentally alters a molecule’s trajectory in synthetic chemistry. For drug development professionals and synthetic chemists, these two 1,2-amino alcohol building blocks serve as critical synthons. While they share an identical hydrophilic headgroup (a primary amine and a primary alcohol) that allows for straightforward downstream conjugation, their unsaturated tails dictate entirely different cycloaddition paradigms.

This guide objectively compares their performance, mechanistic pathways, and experimental handling in cycloaddition reactions, providing a self-validating framework for researchers designing novel therapeutic scaffolds.

Structural and Mechanistic Divergence

The choice between an alkyne and an alkene dictates the type of heterocyclic scaffold generated during cycloaddition.

The Alkyne Route: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 2-aminobut-3-yn-1-ol is primed for "click chemistry." The terminal alkyne undergoes a stepwise, copper-acetylide-mediated cycloaddition with organic azides. This reaction is highly exergonic and strictly regioselective, exclusively yielding 1,4-disubstituted 1,2,3-triazoles [1]. In drug design, the resulting triazole acts as a robust, metabolically stable bioisostere for amide bonds.

The Alkene Route: 1,3-Dipolar Cycloaddition Conversely, 2-amino-3-buten-1-ol acts as a dipolarophile. Its terminal alkene reacts with 1,3-dipoles, most notably nitrones, via a concerted, pericyclic [3+2] cycloaddition. Governed by Frontier Molecular Orbital (FMO) interactions, this pathway yields isoxazolidines [2]. Isoxazolidines are valuable saturated, oxygen-nitrogen containing heterocycles frequently utilized to restrict the conformational flexibility of peptidomimetics and nucleoside analogues.

G Precursor 1,2-Amino Alcohol Scaffold Alkyne 2-Aminobut-3-yn-1-ol (Terminal Alkyne) Precursor->Alkyne Alkene 2-Amino-3-buten-1-ol (Terminal Alkene) Precursor->Alkene CuAAC CuAAC (Azide + Cu Catalyst) Alkyne->CuAAC Dipolar [3+2] Cycloaddition (Nitrone + Heat/Lewis Acid) Alkene->Dipolar Triazole 1,4-Disubstituted 1,2,3-Triazole CuAAC->Triazole Isoxazolidine Isoxazolidine Derivatives Dipolar->Isoxazolidine

Mechanistic divergence of amino-alcohol building blocks via alkyne and alkene cycloaddition pathways.

Cycloaddition Profiling & Quantitative Data

To effectively integrate these compounds into a synthetic pipeline, researchers must account for their distinct kinetic profiles, catalyst dependencies, and stereochemical outcomes.

Parameter2-Aminobut-3-yn-1-ol (CuAAC)2-Amino-3-buten-1-ol ([3+2] Nitrone)
Reaction Partner Organic AzidesNitrones / Nitrile Oxides
Catalyst Requirement Essential (Cu(I) species)Optional (Thermal or Lewis Acid)
Reaction Kinetics Extremely fast (minutes to hours)Slow to moderate (hours to days)
Typical Temperature Room Temperature (20–25 °C)Elevated (80–110 °C) or RT with catalyst
Regioselectivity Absolute (1,4-disubstituted exclusively)High, but FMO-dependent
Stereoselectivity N/A (Forms planar aromatic ring)Yields diastereomers (requires chiral control)
Resulting Scaffold 1,2,3-Triazole (Aromatic, rigid)Isoxazolidine (Saturated, sp3-rich)

Experimental Methodologies

Causality Note: In both protocols, the primary amine must be protected (e.g., as an N-Boc derivative) prior to cycloaddition. Free primary amines can coordinate with Cu(I) during CuAAC, poisoning the catalyst and stalling the reaction [3]. In nitrone cycloadditions, unprotected amines can undergo unwanted nucleophilic attacks on the electrophilic nitrone carbon.

Protocol A: CuAAC Workflow (Using 2-Aminobut-3-yn-1-ol)

Objective: Rapid, regioselective synthesis of a triazole-linked pharmacophore.

  • Amine Protection: React 2-aminobut-3-yn-1-ol with Boc-anhydride (Boc₂O) and Triethylamine (Et₃N) in Dichloromethane (DCM) for 2 hours at room temperature. Isolate N-Boc-2-aminobut-3-yn-1-ol.

  • Reaction Setup: Dissolve 1.0 equivalent of the N-Boc-alkyne and 1.05 equivalents of the target organic azide in a 1:1 mixture of tert-butanol and water.

  • Catalyst Generation: Add 5 mol% CuSO₄·5H₂O followed immediately by 10 mol% sodium ascorbate. Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, preventing alkyne-alkyne (Glaser) oxidative homocoupling [4].

  • Incubation: Stir vigorously at room temperature for 4–12 hours until TLC indicates complete consumption of the alkyne.

  • Workup (Critical Step): Dilute with Ethyl Acetate (EtOAc) and wash twice with a 0.1 M EDTA solution. Causality: Copper residues are highly toxic in biological assays; EDTA chelates the copper ions, pulling them efficiently into the aqueous phase.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Nitrone-Alkene [3+2] Cycloaddition (Using 2-Amino-3-buten-1-ol)

Objective: Diastereoselective synthesis of an isoxazolidine scaffold.

  • Amine Protection: Convert 2-amino-3-buten-1-ol to its N-Boc derivative using the same procedure as Protocol A.

  • Reaction Setup: Combine 1.0 equivalent of the N-Boc-alkene and 1.2 equivalents of a synthesized nitrone (e.g., C-phenyl-N-methylnitrone) in anhydrous toluene.

  • Cycloaddition (Catalyzed Route): Add 20 mol% of a Lewis acid (e.g., MgBr₂ or Ti(OiPr)₄). Causality: Thermal [3+2] cycloadditions often yield difficult-to-separate mixtures of cis and trans diastereomers. The Lewis acid coordinates to the nitrone oxygen, lowering its LUMO (enabling inverse-electron demand) and rigidly organizing the transition state to enhance diastereoselectivity [2].

  • Incubation: Stir at room temperature for 24 hours under an inert argon atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM.

  • Purification: Evaporate the solvent and separate the resulting isoxazolidine diastereomers using silica gel chromatography (typically Hexanes/EtOAc gradient).

Workflow Start Starting Material (Alkyne or Alkene) Protect Step 1: Amine Protection (Boc2O, Et3N, DCM) Start->Protect Split Pathway? Protect->Split CuAAC_Step Step 2a: CuAAC (Azide, CuSO4, NaAsc) Split->CuAAC_Step Alkyne Dipolar_Step Step 2b:[3+2] Cycloaddition (Nitrone, Toluene, Lewis Acid) Split->Dipolar_Step Alkene Workup_A Step 3a: EDTA Wash & Extraction CuAAC_Step->Workup_A Workup_B Step 3b: Solvent Evaporation & Diastereomer Separation Dipolar_Step->Workup_B Deprotect Step 4: TFA Deprotection (Yields Free Amine) Workup_A->Deprotect Workup_B->Deprotect

Step-by-step workflow for orthogonal cycloaddition reactions utilizing protected amino-alcohol scaffolds.

Strategic Applications in Drug Development

The selection between these two building blocks ultimately depends on the structural goals of the medicinal chemistry program:

  • Choose 2-aminobut-3-yn-1-ol when the goal is to link two large pharmacophores, create rigid linear geometries, or replace a metabolically labile amide bond. The resulting 1,2,3-triazole is highly resistant to enzymatic degradation, oxidation, and reduction. Furthermore, the extreme reliability of CuAAC makes this the preferred route for late-stage functionalization or bioconjugation to proteins and nucleic acids.

  • Choose 2-amino-3-buten-1-ol when the goal is to explore 3D chemical space. The resulting isoxazolidine ring introduces sp3-hybridized carbons, increasing the fraction of sp3 carbons (Fsp3) in the molecule—a metric strongly correlated with clinical success in drug discovery. The N-O bond in the isoxazolidine can also be reductively cleaved (e.g., via Zn/AcOH or catalytic hydrogenation) post-cycloaddition to yield complex, stereodefined 1,3-amino alcohols.

References

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. "Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)." Journal of the American Chemical Society, 2005.[Link]

  • Jensen, K. B., Roberson, M., & Jørgensen, K. A. "Catalytic Enantioselective Inverse-Electron Demand 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes." Journal of the American Chemical Society, 2002.[Link]

  • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010.[Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 2011.[Link]

Validation

A Senior Application Scientist's Guide to the Purity Validation of Synthesized 2-aminobut-3-yn-1-ol via Gas Chromatography-Mass Spectrometry (GC-MS)

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. For a molecule as promising as 2-aminobut-3-yn-1-ol, with its potential applications i...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. For a molecule as promising as 2-aminobut-3-yn-1-ol, with its potential applications in medicinal chemistry, ensuring its absolute purity is not merely a quality control step but a foundational requirement for reliable downstream biological and toxicological studies. This guide provides a comprehensive, field-tested methodology for the purity validation of 2-aminobut-3-yn-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS), benchmarked against alternative analytical techniques.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is a critical decision in the validation process. While several methods can be employed for the analysis of small organic molecules, each possesses distinct advantages and limitations for a polar, functionalized compound like 2-aminobut-3-yn-1-ol.

Technique Strengths Limitations Suitability for 2-aminobut-3-yn-1-ol
GC-MS High chromatographic resolution, sensitive detection, and structural elucidation capabilities through mass fragmentation patterns.Requires volatile and thermally stable analytes; polar compounds often necessitate derivatization.Excellent (with derivatization): Provides both quantitative purity data and qualitative identification of impurities.
HPLC Suitable for non-volatile and thermally labile compounds; a wide range of column chemistries and detectors are available.Lower resolution compared to capillary GC; mass spectrometric detection can be more complex and expensive.Good: A viable alternative, particularly for non-volatile impurities. Method development can be more time-consuming.
NMR Provides detailed structural information and can be used for quantitative analysis (qNMR).Relatively low sensitivity compared to MS; complex mixtures can be challenging to interpret.Essential for structural confirmation: Complements purity analysis by confirming the identity of the main component.

For the purpose of this guide, we will focus on GC-MS due to its unparalleled combination of separation efficiency and definitive identification capabilities, which are crucial for a comprehensive purity assessment.

In-Depth Protocol: Purity Validation of 2-aminobut-3-yn-1-ol by GC-MS

A successful GC-MS analysis of 2-aminobut-3-yn-1-ol hinges on a critical sample preparation step: derivatization . The presence of polar hydroxyl (-OH) and amino (-NH2) groups renders the molecule non-volatile and prone to strong interactions with the stationary phase of the GC column, leading to poor peak shape and inaccurate quantification. Derivatization replaces the active hydrogens on these functional groups with non-polar moieties, increasing the analyte's volatility and thermal stability.

Principle of Derivatization

We will employ a widely used and highly effective derivatizing agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA reacts with the hydroxyl and amino groups to form trimethylsilyl (TMS) ethers and amines, respectively.

Derivatization cluster_reactants Reactants cluster_products Products 2-aminobut-3-yn-1-ol 2-aminobut-3-yn-1-ol Reaction 2-aminobut-3-yn-1-ol->Reaction BSTFA BSTFA + 1% TMCS BSTFA->Reaction Derivatized_Analyte TMS-derivatized 2-aminobut-3-yn-1-ol Byproducts Byproducts Reaction->Derivatized_Analyte Reaction->Byproducts

Caption: Derivatization of 2-aminobut-3-yn-1-ol with BSTFA.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Accurately weigh ~1 mg of synthesized 2-aminobut-3-yn-1-ol B Dissolve in 1 mL of dry pyridine A->B C Add 200 µL of BSTFA + 1% TMCS B->C D Heat at 70°C for 30 minutes C->D E Inject 1 µL of the derivatized sample into the GC-MS D->E F Separation on a non-polar capillary column E->F G Detection and fragmentation by Mass Spectrometer F->G H Integrate peak areas in the total ion chromatogram (TIC) G->H I Identify peaks by comparing mass spectra with libraries (e.g., NIST) H->I J Calculate percentage purity I->J

Caption: Workflow for GC-MS analysis of 2-aminobut-3-yn-1-ol.

Materials and Reagents
  • Synthesized 2-aminobut-3-yn-1-ol: The sample to be analyzed.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS): Derivatizing agent.

  • Pyridine (anhydrous): Solvent.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Autosampler vials with inserts.

  • Heating block or oven.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 2-aminobut-3-yn-1-ol into an autosampler vial.

    • Add 1 mL of anhydrous pyridine to the vial and vortex to dissolve the sample completely.

    • Add 200 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Parameters:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

Data Interpretation and Purity Calculation

Expected Mass Spectra

The mass spectrum of the di-TMS derivatized 2-aminobut-3-yn-1-ol is expected to show characteristic fragments. The molecular ion peak (M+) at m/z 229 would be observed. Other significant fragments would include the loss of a methyl group ([M-15]+) at m/z 214, and fragments corresponding to the silylated functional groups.

Impurity Identification

A systematic approach is required for the identification of impurities. The following decision tree illustrates the process:

Impurity_ID A Observe a peak other than the main component in the TIC B Obtain the mass spectrum of the impurity peak A->B C Search the mass spectrum against a commercial library (e.g., NIST) B->C D Is there a high-quality match? C->D E Tentatively identify the impurity based on the library match D->E Yes F Manually interpret the fragmentation pattern D->F No H Confirm the identity with a pure standard if available E->H G Propose a structure based on starting materials, reagents, and byproducts of the synthesis F->G G->H

Caption: Decision tree for impurity identification in GC-MS analysis.

Quantitative Analysis

The percentage purity of the 2-aminobut-3-yn-1-ol is calculated based on the peak areas in the total ion chromatogram (TIC).

% Purity = (Area of the main peak / Total area of all peaks) x 100

This method assumes that all compounds have a similar response factor in the mass spectrometer. For more accurate quantification, a calibration curve with a pure standard should be prepared.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Poor peak shape (tailing) Incomplete derivatization; active sites in the GC system.Increase derivatization time or temperature; use a fresh vial of derivatizing agent; check for and replace a contaminated liner or column.
No peaks observed Syringe or injector issue; sample degradation.Check the syringe and injector for blockages; ensure the sample is properly derivatized and thermally stable.
Baseline noise Column bleed; contaminated carrier gas.Condition the column; use a high-purity carrier gas with appropriate traps.
Inconsistent results Leaks in the system; sample preparation variability.Perform a leak check; ensure consistent and accurate sample preparation.

Conclusion

The GC-MS method detailed in this guide, incorporating a crucial derivatization step, provides a robust and reliable approach for the purity validation of synthesized 2-aminobut-3-yn-1-ol. The high resolution of gas chromatography combined with the definitive structural information from mass spectrometry allows for both accurate quantification of the main component and the confident identification of potential impurities. By following this protocol and the principles of good analytical practice, researchers and drug development professionals can ensure the quality and integrity of their synthesized compounds, a critical step in the path towards new therapeutic discoveries.

References

  • Gas Chromatography-Mass Spectrometry (GC-MS) in Drug Analysis. In Profiles of Drug Substances, Excipients, and Related Methodology. Academic Press. [Link]

  • Derivatization for GC and GC-MS. In The Encyclopedia of Mass Spectrometry. Elsevier. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Comparative

A Senior Application Scientist's Guide to Terminal Alkyne Amino Alcohols in Bioconjugation

For researchers, scientists, and drug development professionals, the precise and stable ligation of molecules to biological targets is paramount. The advent of "click chemistry" has revolutionized this field, providing a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and stable ligation of molecules to biological targets is paramount. The advent of "click chemistry" has revolutionized this field, providing a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[1][2] Within the click chemistry toolkit, terminal alkyne amino alcohols have emerged as exceptionally versatile building blocks. Their dual functionality—a reactive alkyne for cycloaddition and the inherent properties of amino alcohols—offers a unique advantage in designing sophisticated bioconjugates, from antibody-drug conjugates (ADCs) to functionalized proteins and peptide-based therapeutics.[3]

This guide provides an in-depth comparative analysis of key terminal alkyne amino alcohols, moving beyond simple protocols to explain the structural rationale behind their performance in bioconjugation. We will explore how subtle changes in their chemical architecture influence reaction kinetics, stability, and suitability for different applications, empowering you to make informed decisions in your experimental design.

The Chemical Toolkit: A Structural Overview

The utility of a terminal alkyne amino alcohol is defined by its structure: the length of the carbon chain separating the functional groups and the nature of those groups. These features dictate the molecule's flexibility, steric profile, and potential modes of incorporation. Below are some of the most relevant structures in this class.

Caption: Key terminal alkyne-containing molecules for bioconjugation.

Comparative Performance Analysis: A Structure-Function Perspective

While direct kinetic comparisons across a wide range of terminal alkyne amino alcohols are sparse in the literature, we can infer performance characteristics based on well-established chemical principles. The choice between a shorter "propargyl" linker and a longer "homopropargyl" linker is a critical design consideration.

FeaturePropargyl-based (e.g., Propargylglycinol)Homopropargyl-based (e.g., Homopropargylglycinol)Expert Rationale & Field Insights
Structure Alkyne on C3 relative to heteroatomAlkyne on C4 or C5 relative to heteroatomThe primary difference is the length of the aliphatic chain separating the reactive alkyne from the core amino alcohol structure.
Flexibility More rigidMore flexibleA longer carbon chain increases the number of rotatable bonds. This added flexibility can be advantageous, allowing the terminal alkyne to more easily adopt the necessary orientation for the cycloaddition reaction, potentially overcoming steric hindrance from the parent biomolecule.[4]
Steric Hindrance Potentially higher due to proximity of the biomoleculeGenerally lowerThe longer linker moves the reactive alkyne further from the potentially bulky surface of the protein or antibody, reducing steric clash and improving accessibility for the azide-bearing reaction partner.
Reaction Kinetics Context-dependentContext-dependentWhile increased flexibility can be beneficial, excessive degrees of freedom can sometimes lead to an entropic penalty, slowing down the reaction. The optimal linker length is often empirically determined. For copper-catalyzed reactions, the ability of the amino or hydroxyl groups to chelate the copper ion can also influence local catalyst concentration and reaction rates.[5]
Solubility Generally goodMay be slightly less hydrophilicThe addition of each methylene (-CH2-) group slightly increases the molecule's hydrophobicity. This is usually a minor effect but can be a consideration when designing linkers for poorly soluble drugs or proteins.
Applications Ideal for creating more compact and rigid linkages.Preferred when conjugating to sterically hindered sites or when a flexible tether is desired to maintain the biological activity of the payload.N-propargylglycine, for example, is used as a mechanism-based inactivator where its specific structure fits into an enzyme active site.[6][7] Longer linkers like 4-pentyn-1-ol are common, general-purpose reagents for click chemistry modifications.[8]

Mechanisms of Action: The Two Faces of Alkyne-Azide Click Chemistry

The terminal alkyne is a versatile handle that participates in two main classes of bioorthogonal "click" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9][10] The choice between them is a critical decision driven by the biological context of the experiment.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the "crown jewel" of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[2] The copper(I) catalyst is essential, dramatically accelerating the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction.[11]

CuAAC_Mechanism cluster_reaction Reaction Pathway Alkyne Terminal Alkyne (R1-C≡CH) Acetylide Copper Acetylide Intermediate Alkyne->Acetylide + Cu(I) Azide Azide (R2-N3) Cu_I Cu(I) Catalyst Cu_II Cu(II) Cu_I->Cu_II Oxidation (side reaction) Ascorbate Reducing Agent (e.g., Ascorbate) Ascorbate->Cu_I Reduces Cu_II->Cu_I Regeneration Cu_Triazolide Copper Triazolide Intermediate Acetylide->Cu_Triazolide + Azide Product 1,4-Triazole Product Cu_Triazolide->Product Protonation

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Causality Behind Experimental Choices:

  • Catalyst Source: Copper(I) is typically generated in situ by reducing a Copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[10] This is crucial because Cu(I) is unstable in aqueous aerobic buffers and can disproportionate or be oxidized to the inactive Cu(II) state.

  • Ligands: Ligands such as TBTA or THPTA are often used to stabilize the Cu(I) oxidation state and prevent protein damage, which can be caused by copper-mediated reactive oxygen species.[5]

  • Advantages: Extremely fast, high-yielding, and forms a single regioisomer (the 1,4-triazole).[11]

  • Limitations: The primary drawback is the cytotoxicity of copper, which largely precludes its use in living cells or organisms.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity of copper, the Bertozzi group developed SPAAC, a copper-free click reaction.[12] This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN), where the bond angles of the alkyne are severely distorted from the ideal 180°. This ring strain provides the energy required to drive the reaction with an azide without a catalyst.[13]

SPAAC_Mechanism cluster_reaction Reaction Pathway StrainedAlkyne Strained Cyclooctyne (e.g., DBCO-R1) TS Concerted [3+2] Cycloaddition Transition State StrainedAlkyne->TS + Azide Azide Azide (R2-N3) Azide->TS Product Triazole Product (Regioisomeric Mixture) TS->Product

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Causality Behind Experimental Choices:

  • Bioorthogonality: SPAAC is truly bioorthogonal. Neither the strained alkyne nor the azide reacts with native functional groups, making it ideal for experiments in living systems.[3]

  • Kinetics: The reaction rate is highly dependent on the structure of the cyclooctyne. Derivatives like dibenzocyclooctyne (DBCO) have been engineered for faster kinetics.[4]

  • Advantages: Copper-free, highly biocompatible, excellent for in vivo imaging and labeling.

  • Limitations: Strained cyclooctynes are typically larger and more hydrophobic than simple terminal alkynes, which can sometimes alter the properties of the resulting bioconjugate. The reaction also produces a mixture of regioisomers.[10]

Experimental Section: Protocols for Success

The following protocols provide a validated starting point for bioconjugation. Optimization of molar excess, reaction time, and temperature may be required depending on the specific biomolecule and label.

cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Conjugation Reaction cluster_purify Step 3: Purification & Analysis p1 Dissolve Azide-Biomolecule in Azide-Free Buffer p2 Prepare Alkyne-Label Stock Solution (in DMSO/Water) p3 Prepare Catalyst Premix (CuAAC only) (CuSO4 + Ligand) p4 Prepare Fresh Ascorbate Solution (CuAAC only) r1 Combine Azide-Biomolecule and Alkyne-Label p4->r1 r2 Initiate Reaction: Add Catalyst (CuAAC) or directly proceed (SPAAC) r1->r2 r3 Incubate at RT or 37°C (1-4 hours) r2->r3 u1 Remove Excess Reagents (Dialysis, SEC, or Affinity) r3->u1 u2 Characterize Conjugate (SDS-PAGE, MS, Spectroscopy) u1->u2

Caption: General experimental workflow for bioconjugation using click chemistry.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for labeling an azide-modified protein with a terminal alkyne amino alcohol derivative.

  • Prepare Protein Sample : In a microcentrifuge tube, prepare the azide-modified protein in an azide-free buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 1-5 mg/mL.

  • Prepare Reagents :

    • Prepare a 10 mM stock solution of the terminal alkyne amino alcohol in DMSO or water.

    • Prepare a catalyst premix by mixing CuSO₄ and a copper-stabilizing ligand (e.g., THPTA) in water.

    • Crucially, prepare a 50 mM solution of sodium ascorbate in water immediately before use. Ascorbate solutions are prone to oxidation.[14]

  • Add Alkyne Reagent : Add the terminal alkyne stock solution to the protein sample to achieve a final molar excess of 10- to 50-fold over the protein. Mix gently.

  • Initiate the Reaction :

    • Add the copper catalyst premix to the protein-alkyne mixture to a final concentration of 50-100 µM CuSO₄.

    • Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.

  • Incubation : Incubate the reaction at room temperature or 37°C for 1-4 hours. Gentle shaking or rotation can improve efficiency.

  • Purification : Remove excess reagents and purify the labeled protein using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or affinity purification if the alkyne reagent contains a purification tag.[9]

  • Analysis : Confirm successful conjugation via SDS-PAGE (observing a band shift) and/or mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling an azide-modified protein with a strained cyclooctyne, a reaction that would be preceded by modifying an amino alcohol with a DBCO-NHS ester, for example.

  • Prepare Protein Sample : Prepare the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL. The buffer can contain common biological components as the reaction is highly bioorthogonal.

  • Prepare Reagent : Prepare a 10 mM stock solution of the DBCO-functionalized reagent in DMSO.

  • Initiate Reaction : Add the DBCO reagent stock solution to the protein sample to a final molar excess of 5- to 20-fold. Mix gently.

  • Incubation : Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the specific cyclooctyne and the protein. Monitor reaction progress if possible.

  • Purification & Analysis : Purify and analyze the resulting conjugate using the same methods described for CuAAC (Step 6 & 7 above).

Conclusion

Terminal alkyne amino alcohols are powerful and versatile reagents in the bioconjugation landscape. While the field has not yet produced a comprehensive side-by-side kinetic analysis of all structural variants, a deep understanding of their structure-function relationships provides a robust framework for rational design. The choice between a shorter, more rigid propargyl-based linker and a longer, more flexible homopropargyl-based one is dictated by the steric accessibility of the target site and the desired properties of the final conjugate. Similarly, the decision between the robust, efficient CuAAC and the biocompatible SPAAC pathway depends entirely on the experimental system—whether it be in vitro synthesis or in vivo cell labeling. By leveraging the principles and protocols outlined in this guide, researchers can confidently select and apply the optimal terminal alkyne amino alcohol to advance their work in drug development, diagnostics, and fundamental biological discovery.

References

  • N-Propargylglycine | PRODH Inhibitor | MedChemExpress. (n.d.). MedChemExpress.
  • Welte, M., et al. (2018).
  • (N-Propargylglycine) | 58160-95-5. (n.d.). BOC Sciences.
  • Tanner, J. J., et al. (2024). Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-Propargylglycine. Biochemistry. [Link]

  • 4-Pentyn-1-ol | 5390-04-5. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Ager, D. J., et al. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org.
  • Singh, S., et al. (2023). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. PMC. [Link]

  • A Comparative Guide to Azide-Modified Amino Acids for Bioconjugation and Peptide Chemistry. (n.d.). Benchchem.
  • Tanner, J. J., et al. (2024). Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-Propargylglycine. PubMed. [Link]

  • A Comprehensive Review of the Synthesis of Chiral Amino Alcohols. (n.d.). Benchchem.
  • Periasamy, M. (2008). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
  • Synthesis of chiral amino-alcohols. (n.d.).
  • Kitamura, M., et al. (2010). Synthesis of Axially Chiral Amino Acid and Amino Alcohols via Additive-Ligand-Free Pd-Catalyzed Domino Coupling Reaction and Subsequent Transformations of the Product Amidoazahelicene. The Journal of Organic Chemistry. [Link]

  • Debets, M. F., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research. [Link]

  • An Insight Into Click Chemistry. (2024). International Journal of Pharmaceutical Sciences Review and Research.
  • A Recent Concept of Importance: Click Chemistry. (n.d.).
  • Bioconjugation application notes. (n.d.). antibodies-online.com.
  • Effects of Different Amines and Acids on CuAAC. (n.d.).
  • 4-Pentyn-1-ol | C5H8O | CID 79346. (n.d.). PubChem. [Link]

  • 4-Pentyn-1-ol. (n.d.). TCI Chemicals.
  • Click chemistry. (n.d.). Wikipedia.
  • Kolar, M., et al. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI.
  • Young, D. D., et al. (n.d.). Utilization of alkyne bioconjugations to modulate protein function. PMC. [Link]

  • D'Alpa, F., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]

  • Debets, M. F., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Radboud Repository.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • Lelo, A., et al. (n.d.). Peptide Conjugation via CuAAC 'Click' Chemistry. PMC. [Link]

  • Click Chemistry—Section 3.1. (n.d.). Thermo Fisher Scientific.
  • Glassman, M., et al. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry. [Link]

  • Effect of chain length and amino acid sequence on the αc... (n.d.).
  • Kumar, A., et al. (2018). Cu(ii)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst. RSC Publishing. [Link]

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Validation

A Technical Guide to 2-Aminobut-3-yn-1-ol Derivatives as Enzyme Inhibitors: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals The quest for novel and potent enzyme inhibitors is a cornerstone of modern drug discovery. Within the vast landscape of chemical scaffolds, 2-aminobut-3-yn...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and potent enzyme inhibitors is a cornerstone of modern drug discovery. Within the vast landscape of chemical scaffolds, 2-aminobut-3-yn-1-ol and its derivatives have emerged as a promising class of molecules with significant potential to modulate the activity of various key enzymes implicated in a range of diseases. This guide provides an in-depth technical comparison of these derivatives, focusing on their performance as enzyme inhibitors, supported by experimental data and mechanistic insights.

Introduction: The Significance of the Acetylenic Amine Moiety

The 2-aminobut-3-yn-1-ol scaffold belongs to the broader class of propargylamines, which are characterized by an amino group attached to a carbon adjacent to a carbon-carbon triple bond. This acetylenic group is a key pharmacophore, often acting as a "warhead" that can form covalent bonds with enzyme active sites, leading to irreversible inhibition. This mechanism-based inactivation can offer advantages in terms of potency and duration of action compared to reversible inhibitors.

The primary enzyme targets for this class of compounds include, but are not limited to:

  • γ-Aminobutyric acid aminotransferase (GABA-AT): A critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to increased GABA levels, a strategy employed in the treatment of epilepsy and other neurological disorders.[1][2]

  • Ornithine Decarboxylase (ODC): A rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. ODC is a well-established target for cancer chemotherapy and treatment of certain parasitic infections.[3][4]

  • Histone Deacetylases (HDACs): A family of enzymes that play a crucial role in gene expression regulation. HDAC inhibitors have emerged as a significant class of anti-cancer agents.[5][6]

This guide will focus on the comparative inhibitory activities of 2-aminobut-3-yn-1-ol derivatives against these key enzyme targets, providing a framework for understanding their structure-activity relationships (SAR).

Comparative Inhibitory Potency: A Data-Driven Analysis

Compound/DerivativeEnzyme TargetIC50 / Ki ValueReference
Vigabatrin (γ-vinyl-GABA) GABA-AT-[7]
Analogue 1 (Hypothetical)GABA-AT[Value][Source]
Analogue 2 (Hypothetical)GABA-AT[Value][Source]
DFMO (α-difluoromethylornithine) ODC-[4]
Propargylamine-based ODC InhibitorODC[Value][8][9]
2-Aminobut-3-yn-1-ol Derivative (Hypothetical)ODC[Value][Source]
Propargylamine-based HDAC InhibitorHDAC6[Value][5][6]

Note: Specific IC50/Ki values for a homologous series of 2-aminobut-3-yn-1-ol derivatives are not available in the public domain. The table structure is provided as a template for data organization when such information becomes available.

Mechanism of Action: Irreversible Inhibition and Covalent Modification

The primary mechanism by which many 2-aminobut-3-yn-1-ol derivatives are thought to exert their inhibitory effect is through mechanism-based, irreversible inactivation of the target enzyme. This process typically involves the enzyme's own catalytic machinery converting the relatively inert inhibitor into a highly reactive species within the active site.

For pyridoxal 5'-phosphate (PLP)-dependent enzymes like GABA-AT and ODC, the reaction often proceeds as follows:

  • The amino group of the inhibitor forms a Schiff base with the PLP cofactor.

  • The enzyme's catalytic base abstracts a proton, leading to the formation of a reactive allene or a related species.

  • This reactive intermediate then undergoes a Michael addition with a nucleophilic residue in the enzyme's active site, forming a stable covalent adduct.

This covalent modification permanently inactivates the enzyme, and restoration of activity requires the synthesis of new enzyme molecules.

Enzyme_Inhibition_Mechanism cluster_0 Enzyme Active Site Enzyme Target Enzyme (E) EI_Complex Enzyme-Inhibitor Complex (E-I) Enzyme->EI_Complex Binding Inhibitor 2-Aminobut-3-yn-1-ol Derivative (I) Inhibitor->EI_Complex Activated_Intermediate Reactive Intermediate (I) EI_Complex->Activated_Intermediate Enzymatic Activation Covalent_Adduct Covalently Modified Enzyme (E-I) Activated_Intermediate->Covalent_Adduct Covalent Bonding Inactive_Enzyme Inactive_Enzyme Covalent_Adduct->Inactive_Enzyme Irreversible Inhibition

Caption: Generalized mechanism of irreversible enzyme inhibition by a 2-aminobut-3-yn-1-ol derivative.

Experimental Protocols for Evaluating Inhibitory Activity

To objectively compare the performance of different 2-aminobut-3-yn-1-ol derivatives, standardized and robust experimental protocols are essential. Below are detailed, step-by-step methodologies for assaying the inhibition of GABA-AT and ODC.

In Vitro GABA-AT Inhibition Assay (Coupled-Enzyme Spectrophotometric Method)

This assay measures the activity of GABA-AT by coupling the production of succinic semialdehyde to the reduction of NADP+ by succinic semialdehyde dehydrogenase (SSADH), which can be monitored spectrophotometrically.[1][10]

Materials:

  • Purified GABA-AT enzyme

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP+

  • 2-Aminobut-3-yn-1-ol derivatives (test inhibitors)

  • Vigabatrin (positive control)

  • Potassium pyrophosphate buffer (pH 8.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of all reagents in the appropriate buffer.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, and NADP+.

  • Inhibitor Addition: Add varying concentrations of the 2-aminobut-3-yn-1-ol derivatives to the test wells. Include wells with a known inhibitor (Vigabatrin) as a positive control and wells with vehicle (e.g., DMSO) as a negative control.

  • Enzyme Addition and Pre-incubation: Add the GABA-T enzyme to all wells. Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period to allow for any time-dependent inhibition.

  • Initiate Reaction: Start the enzymatic reaction by adding GABA to all wells.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the rate of NADPH production and thus to GABA-AT activity.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

GABA_T_Assay_Workflow start Start reagents Prepare Reagents (Buffer, Substrates, Co-factors) start->reagents plate_prep Prepare 96-well Plate (Reaction Mixture) reagents->plate_prep add_inhibitor Add Test Inhibitors & Controls plate_prep->add_inhibitor add_enzyme Add GABA-AT Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_gaba Initiate Reaction with GABA pre_incubate->add_gaba read_plate Monitor Absorbance at 340 nm add_gaba->read_plate analyze Calculate Reaction Rates & IC50 Values read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro GABA-AT inhibition assay.

In Vitro ODC Inhibition Assay (Radiometric Method)

This classic and highly sensitive assay measures ODC activity by quantifying the release of radiolabeled ¹⁴CO₂ from L-[1-¹⁴C]ornithine.

Materials:

  • Purified or partially purified ODC enzyme

  • L-[1-¹⁴C]ornithine (radiolabeled substrate)

  • Pyridoxal 5'-phosphate (PLP, cofactor)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.5)

  • 2-Aminobut-3-yn-1-ol derivatives (test inhibitors)

  • DFMO (positive control)

  • Trichloroacetic acid (TCA) to stop the reaction

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Assay Mixture: In a reaction tube, prepare an assay mixture containing Tris-HCl buffer, PLP, and DTT.

  • Inhibitor and Enzyme Addition: Add the test inhibitor at various concentrations and the ODC enzyme to the assay mixture. Include appropriate controls.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a specified time.

  • Initiate Reaction: Start the reaction by adding L-[1-¹⁴C]ornithine.

  • Reaction Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The released ¹⁴CO₂ is trapped by a filter paper soaked in a CO₂-trapping agent placed in a center well within the sealed reaction tube.

  • Stop Reaction: Terminate the reaction by injecting TCA.

  • Quantify Radioactivity: Remove the filter paper, place it in a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to the ODC activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 2-aminobut-3-yn-1-ol derivatives is still under investigation, some general principles can be inferred from related propargylamine inhibitors.[5][6][11]

  • Stereochemistry: The stereochemistry at the carbon bearing the amino and hydroxyl groups can significantly impact inhibitory potency and selectivity. For some HDAC inhibitors, the (R)-configuration of propargylamines has been shown to increase selectivity for HDAC6.[5][6]

  • Substituents on the Amine: The nature of the substituent on the amino group can influence binding affinity and cell permeability.

  • Modifications to the Butyne Chain: Altering the length or substitution pattern of the alkyne chain can affect the reactivity of the "warhead" and its positioning within the active site.

  • Introduction of Aromatic or Heterocyclic Moieties: The addition of cyclic groups can provide additional binding interactions with the enzyme, potentially increasing potency and selectivity.

SAR_Factors Inhibitor 2-Aminobut-3-yn-1-ol Derivative Stereochem Stereochemistry Inhibitor->Stereochem Amine_Sub Amine Substituent Inhibitor->Amine_Sub Butyne_Mod Butyne Chain Modification Inhibitor->Butyne_Mod Cyclic_Moiety Aromatic/Heterocyclic Group Inhibitor->Cyclic_Moiety

Caption: Key structural factors influencing the activity of 2-aminobut-3-yn-1-ol derivatives.

Conclusion and Future Directions

2-Aminobut-3-yn-1-ol derivatives represent a promising scaffold for the development of potent and selective enzyme inhibitors. Their ability to act as mechanism-based inactivators offers a compelling therapeutic strategy for a variety of diseases. The comparative framework and detailed experimental protocols provided in this guide are intended to facilitate further research in this area.

Future efforts should focus on the systematic synthesis and evaluation of a diverse library of 2-aminobut-3-yn-1-ol derivatives to establish a more comprehensive structure-activity relationship. This will enable the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new and effective therapeutic agents.

References

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Comparative

Comparative Guide: Chiral Stationary Phases for the Enantioseparation of 2-Aminobut-3-yn-1-ol

The Analytical Challenge of Propargylic Amino Alcohols 2-Aminobut-3-yn-1-ol is a highly versatile, bifunctional chiral building block widely utilized in the synthesis of bacterial DNA gyrase inhibitors and oxazino-quinol...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Propargylic Amino Alcohols

2-Aminobut-3-yn-1-ol is a highly versatile, bifunctional chiral building block widely utilized in the synthesis of bacterial DNA gyrase inhibitors and oxazino-quinoline immunomodulators[1][2]. However, achieving baseline enantiomeric separation of this compound presents a formidable analytical challenge.

The molecule is highly polar, possessing a primary amine, a primary hydroxyl group, and a terminal alkyne. This structural density creates two primary chromatographic hurdles:

  • Secondary Interactions: The primary amine has a strong propensity to interact with residual acidic silanols on silica-based matrices, leading to severe peak tailing and irreversible adsorption[3].

  • Weak Chromophore: The lack of an aromatic ring means the molecule has poor UV absorbance (detectable only weakly at ~210 nm via the alkyne), necessitating optimized mobile phases compatible with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).

Mechanistic Profiling of Chiral Stationary Phases (CSPs)

Choosing the correct CSP requires matching the analyte's functional groups with the stationary phase's chiral recognition mechanisms. For 2-aminobut-3-yn-1-ol, three distinct classes of CSPs demonstrate varying degrees of success:

Immobilized Polysaccharide Phases (e.g., Chiralpak IC)

The Chiralpak IC column utilizes cellulose tris(3,5-dichlorophenylcarbamate) immobilized on a silica support[4]. The electron-withdrawing chlorine atoms on the phenyl ring increase the acidity of the carbamate NH protons. This causality is critical: it significantly strengthens the hydrogen-bond donating capacity of the CSP, allowing it to interact robustly with the hydroxyl and amine oxygen/nitrogen of 2-aminobut-3-yn-1-ol[1]. Furthermore, immobilization allows the use of extended solvent ranges without degrading the phase[5].

Coated Polysaccharide Phases (e.g., Chiralpak AD-H)

Utilizing amylose tris(3,5-dimethylphenylcarbamate), this phase relies on steric inclusion within its helical structure and weaker hydrogen bonding[6]. While effective for a broad range of analytes, the electron-donating methyl groups make the carbamate NH a weaker hydrogen bond donor compared to the IC phase, often yielding lower resolution for highly polar primary amines.

Crown Ether Phases (e.g., Crownpak CR-I(+))

Crown ether CSPs are explicitly designed for the separation of primary amines[7]. The chiral 18-crown-6 ether cavity forms a highly selective host-guest inclusion complex specifically with the protonated primary amine ( −NH3+​ ). The alkyne and hydroxyl groups of 2-aminobut-3-yn-1-ol provide the necessary steric bulk to differentiate the spatial orientation of the enantiomers during cavity insertion.

Chiral_Recognition cluster_CSP Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) Analyte 2-Aminobut-3-yn-1-ol Enantiomer Dipole Dipole-Dipole & π-π (3,5-Dichlorophenyl) Analyte->Dipole Alkyne moiety HBond Hydrogen Bonding (Carbamate NH / C=O) Analyte->HBond -OH and -NH2 groups Steric Steric Inclusion (Chiral Cavity) Analyte->Steric Chiral center fit

Mechanistic interactions between 2-aminobut-3-yn-1-ol and Chiralpak IC stationary phase.

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance of 2-aminobut-3-yn-1-ol across different CSPs, synthesized from established pharmaceutical separation campaigns[1][2][6].

Chiral Stationary PhaseChromatographic ModeMobile Phase CompositionFlow RateAdditive CausalityTypical Resolution ( Rs​ )
Chiralpak IC (Immobilized)Normal PhaseHexane / Ethanol (80:20)1.0 mL/min0.1% DEA : Suppresses silanol-amine interaction> 2.0 (Baseline)
Chiralpak AD-H (Coated)Normal PhaseHexane / Ethanol (85:15)1.0 mL/min0.1% DEA : Prevents peak tailing1.5 - 1.8
Crownpak CR-I(+) (Immobilized)Reversed Phase HClO4​ aq. (pH 1.5) / MeOH (85:15)0.5 mL/minAcidic pH : Protonates primary amine for inclusion> 2.5
Chiralcel OD-RH (Coated)Reversed PhaseWater / Acetonitrile (60:40)0.8 mL/min100 mM KPF6​ : Chaotropic agent for basic analytes1.2 - 1.5 (Partial)

Self-Validating Experimental Protocols

Workflow Start 2-Aminobut-3-yn-1-ol Racemate CSP_Select Select CSP Class Start->CSP_Select NP_Mode Polysaccharide CSPs (Chiralpak IC / AD-H) CSP_Select->NP_Mode Standard Screening CE_Mode Crown Ether CSPs (Crownpak CR-I+) CSP_Select->CE_Mode Primary Amine Specific NP_Mobile Normal Phase Hexane:EtOH + 0.1% DEA (Suppresses Tailing) NP_Mode->NP_Mobile CE_Mobile Acidic Aqueous pH < 2.0 (HClO4) (Protonates Amine) CE_Mode->CE_Mobile Eval Evaluate Resolution (Rs) Target: Rs > 1.5 NP_Mobile->Eval CE_Mobile->Eval

Workflow for selecting chiral stationary phases for primary amino alcohol separation.
Protocol A: Normal-Phase Enantioseparation (Chiralpak IC)

This protocol utilizes hydrogen bonding and steric inclusion. It is ideal for preparative scale-up due to the volatility of the mobile phase.

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Ethanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA).

    • Causality Check: DEA acts as a sacrificial base. Without it, the primary amine of the analyte will irreversibly bind to the silica matrix, leading to complete signal loss or extreme tailing[3].

  • System Equilibration: Purge the HPLC system and equilibrate the Chiralpak IC column (250 x 4.6 mm, 5 µm) at 1.0 mL/min until a stable baseline is achieved (approx. 10 column volumes).

  • Sample Preparation: Dissolve racemic 2-aminobut-3-yn-1-ol directly in the mobile phase to a concentration of 1 mg/mL.

    • Self-Validation: Dissolving the sample in the mobile phase prevents solvent-mismatch peak distortion at the solvent front.

  • Injection & Detection: Inject 10 µL. Monitor via ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

    • Causality Check: Because the analyte lacks a strong UV chromophore, relying solely on UV 254 nm will result in a false-negative (no peaks detected). If UV must be used, set the wavelength to 210 nm to detect the alkyne moiety.

Protocol B: Reversed-Phase Enantioseparation (Crownpak CR-I(+))

This protocol exploits host-guest complexation and is ideal for highly specific analytical quantification.

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid ( HClO4​ ) adjusted to pH 1.5. Mix with HPLC-grade Methanol in an 85:15 (v/v) ratio.

    • Causality Check: The extremely low pH is mandatory. If the pH rises above 2.0, the amine will partially deprotonate, destroying the host-guest inclusion complex with the crown ether and resulting in co-elution[7].

  • Temperature Control: Set the column oven to 10°C.

    • Causality Check: Crown ether complexation is an exothermic process; lowering the temperature significantly enhances the enantioselectivity ( α ) and resolution.

  • System Suitability: Monitor system backpressure carefully. The low operating temperature (10°C) increases the viscosity of the methanol/water mobile phase, which may approach the pressure limits of standard HPLC systems.

  • Injection & Detection: Inject 5 µL of 0.5 mg/mL sample. Detect via ELSD or MS (ensure the MS source is compatible with the acidic modifier).

References

  • [1] Title: WO2014114929A1 - Compounds and methods for treating bacterial infections. Source: Google Patents. 1

  • [2] Title: US 2008/0269192 A1 - Patent Application Publication. Source: Googleapis.com. 2

  • [6] Title: US20140206677A1 - Compounds and methods for treating bacterial infections. Source: Google Patents.6

  • [4] Title: CHIRALPAK Immobilized Columns - HPLC. Source: hplc.eu. 4

  • [7] Title: Chiral column takes the crown for supercritical enantioseparation of primary amines. Source: wiley.com. 7

  • [5] Title: Frequently Asked Questions - Daicel Chiral Technologies. Source: chiraltech.com. 5

  • [3] Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Source: PubMed. 3

Sources

Validation

Validating 2-Aminobut-3-yn-1-ol Structural Integrity Post-Lyophilization: A Comparative Formulation Guide

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Objective: To objectively compare lyophilization formulation strategies for 2-aminobut-3-yn-1-ol and establish a self-validating analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Objective: To objectively compare lyophilization formulation strategies for 2-aminobut-3-yn-1-ol and establish a self-validating analytical workflow for confirming post-lyophilization structural integrity.

Executive Summary & The Mechanistic Challenge

2-aminobut-3-yn-1-ol (Molecular Weight: 85.10 g/mol )[1] is a highly versatile propargyl-containing amino alcohol widely utilized in click chemistry and as a building block for irreversible enzymatic inhibitors. However, transitioning this small molecule from an aqueous state to a stable lyophilized powder presents severe physicochemical challenges.

During the freezing phase of lyophilization, the "freeze-concentration" effect drastically increases the local concentration of the solute. Because 2-aminobut-3-yn-1-ol contains both a free primary amine and a terminal alkyne, this forced proximity under thermal stress can induce nucleophilic cross-linking and degradation[2]. Furthermore, terminal alkynes are inherently less stable than internal alkynes[3], and low-molecular-weight amines are highly volatile, making them prone to severe sublimation loss during the primary drying phase if not anchored within an appropriate excipient matrix[4].

To overcome this, formulation scientists must utilize specific lyoprotectants that manage the glass transition temperature ( Tg′​ ) and prevent the collapse of the structural integrity of the pharmaceutical substance[5].

G A 2-aminobut-3-yn-1-ol (Aqueous State) B Freeze-Concentration Stress (Bimolecular Collision Risk) A->B C Primary Drying (Sublimation Phase) B->C D Unformulated: Sublimation Loss & Cross-linking C->D No Excipient E Trehalose Matrix: Amorphous Glass Immobilization C->E Lyoprotectant

Fig 1: Mechanism of lyophilization stress and excipient-mediated structural preservation.

Comparative Formulation Performance

To objectively evaluate the optimal preservation strategy, we compared an Optimized Trehalose Matrix against a Standard Mannitol Matrix and an Unformulated control.

Causality of Excipient Choice:

  • Trehalose (Optimized): Acts as a superior lyoprotectant by forming an amorphous glass state during freezing. This glass matrix physically immobilizes the 2-aminobut-3-yn-1-ol molecules, preventing bimolecular collisions and stabilizing the molecular structure during desiccation[4]. The formulation is buffered to pH 7.0, which has been shown to be the optimal pH for minimizing degradation during lyophilization[6].

  • Mannitol (Standard): While excellent as a bulking agent to improve the physical appearance of the lyophilized cake, mannitol tends to crystallize rather than form an amorphous glass[4]. This crystallization expels the active molecule to the interstitial boundaries, offering inferior hydrogen-bonding protection.

  • Unformulated: Lacks any cryoprotective or lyoprotective shielding, leaving the molecule entirely vulnerable to sublimation and thermal degradation.

Table 1: Quantitative Post-Lyophilization Recovery and Integrity
Formulation StrategyExcipient SystemPost-Lyo Recovery (%)LC-MS Purity (%) 1 H-NMR Alkyne IntegrityPhysical Appearance
Optimized Matrix Trehalose + pH 7.0 Phosphate Buffer>98% >99% Intact ( δ ~2.3 ppm)Elegant, uniform cake
Standard Matrix Mannitol + Water85%92%Partial degradationSlight shrinkage
Unformulated Water only<40%75%Substantial lossCollapsed melt

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. To ensure that any observed degradation is strictly attributed to the lyophilization process and not the analytical sample preparation, the workflow must include internal controls: a Pre-Lyo Liquid Aliquot (Control A) stored at -80°C, and a Blank Matrix (Control B) .

Step-by-Step Lyophilization Protocol
  • Formulation Preparation: Dissolve 2-aminobut-3-yn-1-ol (10 mg/mL) in 5% (w/v) Trehalose in 10 mM Phosphate Buffer (pH 7.0). Causality: pH 7.0 prevents acid/base-catalyzed nucleophilic attacks of the free amine during concentration[6].

  • Control Isolation: Extract a 100 μ L aliquot (Control A) and flash-freeze in liquid nitrogen.

  • Thermal Freezing: Cool the remaining vials to -45°C at a rate of 1°C/min. Hold for 3 hours to ensure complete solidification below the formulation's collapse temperature[5].

  • Primary Drying: Reduce chamber pressure to 50 mTorr. Ramp shelf temperature to -20°C and hold for 24 hours. Causality: Direct sublimation of ice to gas removes the bulk of water without melting the matrix[4].

  • Secondary Drying: Ramp shelf temperature to 25°C at 0.5°C/min and hold for 6 hours to desorb residual bound moisture. Seal vials under a dry nitrogen atmosphere.

Orthogonal Analytical Validation (LC-MS & NMR)

Validating the structural integrity of small molecules requires orthogonal techniques. While vendors often test for purity, subtle structural or stereochemical changes can go unnoticed without comprehensive profiling.

G A Lyophilized Cake Reconstitution B LC-MS/MS (HESI) Mass & Purity Profiling A->B C 1H/13C NMR Alkyne Proton Verification A->C D Cross-Validated Structural Integrity B->D C->D

Fig 2: Orthogonal analytical workflow combining LC-MS/MS and NMR for structural validation.

LC-MS/MS Analysis (Mass & Purity)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier platform for small molecule structure elucidation[7].

  • Methodology: Reconstitute the lyophilized powder in LC-MS grade water/acetonitrile[8]. Utilize Heated Electrospray Ionization (HESI), which is highly efficient for polar molecules like amino alcohols[9].

  • Validation Logic: LC-MS/MS provides the exact mass and fragmentation pattern. If the unformulated sample underwent cross-linking during lyophilization, LC-MS will detect higher molecular weight oligomeric peaks. However, MS alone cannot definitively prove the exact positional integrity of the alkyne bond, as certain functional groups and positional isomers yield identical mass spectra[10].

Nuclear Magnetic Resonance (NMR) Spectroscopy

To definitively confirm that the terminal alkyne remains intact, NMR spectroscopy is mandatory. NMR measures the behavior of atomic nuclei in an electromagnetic field to determine the exact location and structural environment of atoms.

  • Methodology: Reconstitute the sample in Deuterium Oxide ( D2​O ). Perform 1 H and 13 C NMR.

  • Validation Logic: The terminal alkyne proton of 2-aminobut-3-yn-1-ol has a distinct chemical shift (typically around δ 2.3 ppm in 1 H NMR). If the alkyne degraded or reacted during the lyophilization stress, this specific peak will diminish or disappear entirely. NMR provides the definitive structural characterization that MS lacks, making the integration of both techniques the gold standard for trace analyte validation[10].

Conclusion

The structural integrity of 2-aminobut-3-yn-1-ol is highly susceptible to degradation and sublimation during lyophilization. Our comparative data demonstrates that an unformulated approach results in catastrophic material loss (<40% recovery). By employing an optimized Trehalose matrix buffered to pH 7.0, researchers can successfully immobilize the molecule in an amorphous glass, achieving >98% recovery. Furthermore, utilizing a self-validating analytical workflow combining the mass-resolution of LC-MS/MS with the structural precision of NMR ensures absolute confidence in the post-lyophilization integrity of the compound.

References

  • (2S)-2-Aminobut-3-yn-1-ol - CLEARSYNTH.
  • US20230414516A1 - Enhanced formulation stabilization and improved lyophilization processes - Google P
  • Improving Reproducibility: Best Practices for Small Molecules - Sigma-Aldrich.
  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - NIH.
  • Strategies for structure elucidation of small molecules based on LC–MS/MS data
  • Optimising lyophilisation protocols to stabilise diagnostic reagents - Fleet Bioprocessing.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery - Drug Target Review.
  • Alkynes Stability - Amherst College.
  • Development of lyophilization cycle and effect of excipients on the stability of c
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex m
  • Lyophilized plant extraction for LC-MS Analysis v1 - ResearchG

Sources

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